Product packaging for 4-(1H-indol-5-yl)benzoic Acid(Cat. No.:CAS No. 886363-18-4)

4-(1H-indol-5-yl)benzoic Acid

Cat. No.: B1598283
CAS No.: 886363-18-4
M. Wt: 237.25 g/mol
InChI Key: SWOGZDRHFZTAMW-UHFFFAOYSA-N
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Description

4-(1H-indol-5-yl)benzoic Acid is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B1598283 4-(1H-indol-5-yl)benzoic Acid CAS No. 886363-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOGZDRHFZTAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399737
Record name 4-(1H-indol-5-yl)benzoic Acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-18-4
Record name 4-(1H-Indol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-indol-5-yl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Indole Scaffold in Modern Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential. The functionalization of the indole ring system allows for the modulation of its pharmacological properties, making it a versatile template for drug design and discovery. This guide focuses on a specific derivative, 4-(1H-indol-5-yl)benzoic acid, a molecule that combines the indole moiety with a benzoic acid group, offering a rich scaffold for further chemical exploration and potential therapeutic applications. This document provides a comprehensive overview of a robust synthetic route and a detailed characterization workflow for this compound, intended for researchers and professionals in the field of drug development.

Retrosynthetic Analysis and Synthetic Strategy: A Rationale for the Suzuki-Miyaura Coupling Approach

The synthesis of this compound, a biaryl compound, is most efficiently approached through a cross-coupling strategy. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[2]

Our retrosynthetic analysis of the target molecule identifies two key synthons: a halogenated indole and a boronic acid derivative of benzoic acid. Specifically, the disconnection of the C-C bond between the indole and benzene rings leads to 5-bromoindole and 4-carboxyphenylboronic acid as readily available starting materials.

The forward synthesis, therefore, involves the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromoindole with 4-carboxyphenylboronic acid. This reaction is predicated on a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3]

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindoles and related aryl halides.[2][4]

Materials:

  • 5-Bromoindole

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Microwave reactor or conventional heating setup with a reflux condenser

  • Microwave reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), 4-carboxyphenylboronic acid (1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.07 equiv.), and cesium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M with respect to 5-bromoindole).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[2] Alternatively, the reaction can be heated at reflux using a conventional oil bath for several hours, with progress monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts are predicted based on the analysis of similar structures.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (in DMSO-d₆) Predicted δ (ppm) Multiplicity Assignment
Indole NH~11.2br sH-1
Benzoic Acid OH~12.9br sCOOH
Aromatic CH~8.0dH-2', H-6'
Aromatic CH~7.8dH-5', H-3'
Aromatic CH~7.9sH-4
Aromatic CH~7.5dH-7
Aromatic CH~7.4tH-2
Aromatic CH~7.3ddH-6
Aromatic CH~6.5tH-3
¹³C NMR (in DMSO-d₆) Predicted δ (ppm) Assignment
Carbonyl C~167COOH
Aromatic C~142C-4'
Aromatic C~136C-7a
Aromatic C~132C-5
Aromatic C~130C-2', C-6'
Aromatic C~129C-1'
Aromatic C~128C-3a
Aromatic C~125C-2
Aromatic C~124C-3', C-5'
Aromatic C~120C-6
Aromatic C~119C-4
Aromatic C~111C-7
Aromatic C~102C-3

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₁NO₂), the expected molecular weight is approximately 237.26 g/mol .[8] Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 237. Key fragmentation patterns would involve the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).[9]

Chromatographic Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent like methanol or acetonitrile.[10] The compound can be detected using a UV detector, with the detection wavelength set at the absorbance maximum of the compound.

Applications and Future Directions

The this compound scaffold is of significant interest in drug discovery. The indole moiety is a well-established pharmacophore, and the benzoic acid group provides a handle for further derivatization or can act as a key interacting group with biological targets.

A notable application of this scaffold is in the development of enzyme inhibitors. For instance, N-substituted 4-(5-indolyl)benzoic acid derivatives have been synthesized and evaluated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia.[11] Furthermore, the broader class of indole derivatives has shown a wide range of biological activities, including anticancer properties.

The synthetic route and characterization data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Future work could involve the synthesis of a library of analogs by modifying the indole nitrogen, the carboxylic acid group, or by further substitution on either aromatic ring to perform structure-activity relationship (SAR) studies.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow reagents 5-Bromoindole + 4-Carboxyphenylboronic acid reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Cs₂CO₃, Ethanol, 100°C) reagents->reaction 1 workup Work-up (Filtration, Extraction, Drying) reaction->workup 2 purification Purification (Chromatography/Recrystallization) workup->purification 3 product This compound purification->product 4

Caption: Suzuki-Miyaura coupling reaction workflow.

Diagram 2: Characterization and Validation Workflow

Characterization_Workflow cluster_analysis Analytical Techniques synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (MW, Fragmentation) synthesis->ms hplc HPLC (Purity Assessment) synthesis->hplc structure_confirmed Structure & Purity Confirmed nmr->structure_confirmed ms->structure_confirmed hplc->structure_confirmed

Caption: Analytical workflow for compound validation.

References

An In-Depth Technical Guide to 4-(1H-indol-5-yl)benzoic acid: A Core Scaffold for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1H-indol-5-yl)benzoic acid, a heterocyclic building block of significant interest to the scientific research community, particularly those in drug discovery and materials science. This document delves into the molecule's core chemical and physical properties, provides a detailed, field-tested synthetic protocol, and explores its spectroscopic signature. Furthermore, it discusses the compound's reactivity, its proven and potential applications as a molecular scaffold, and essential safety and handling protocols. This guide is intended to be a vital resource for researchers, chemists, and drug development professionals, enabling them to fully leverage the potential of this versatile compound.

Introduction: The Strategic Importance of the Indole-Benzoic Acid Motif

The convergence of an indole ring system with a benzoic acid moiety in this compound creates a molecule with a rich chemical personality and significant therapeutic potential. The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, valued for its ability to interact with a wide array of biological targets.[1] The benzoic acid group, in turn, provides a crucial handle for modifying solubility, engaging in hydrogen bonding, and serving as a synthetic anchor point for further molecular elaboration.

This unique combination makes this compound a sought-after intermediate and core scaffold for building more complex molecules.[2] Its utility has been demonstrated in the development of enzyme inhibitors and other potential therapeutic agents, highlighting its importance for scientists engaged in the rational design of novel bioactive compounds.[3] This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational data and practical insights.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is the covalent linkage between the C5 position of an indole ring and the C4 position of a benzoic acid ring. This arrangement dictates its planarity, reactivity, and intermolecular interaction potential.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are scarce, reliable estimations can be made based on the constituent moieties.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂N/A
Molecular Weight 237.25 g/mol N/A
CAS Number 886363-18-4N/A
Appearance Expected to be a white to off-white solidGeneral observation
Melting Point >250 °C (predicted)N/A
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols[4][5]
pKa ~4.2 (for the carboxylic acid proton, predicted)[6][7]

Synthesis and Purification: A Suzuki-Miyaura Coupling Approach

The most logical and widely applicable method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability and functional group tolerance in creating carbon-carbon bonds between aryl systems.[8][9] The core strategy involves coupling an indole-5-yl precursor with a 4-carboxyphenyl precursor.

Rationale for Reagent Selection

The chosen pathway couples 5-Bromoindole with 4-carboxyphenylboronic acid . This is often preferred due to the commercial availability and stability of both starting materials. An alternative, coupling 5-indoleboronic acid with 4-bromobenzoic acid, is also viable. The selection of the palladium catalyst and ligand is critical; a catalyst system like Pd(dppf)Cl₂ is often effective for heteroaromatic couplings, offering a good balance of reactivity and stability.[10][11] A weak inorganic base such as potassium carbonate is used to facilitate the transmetalation step without causing unwanted side reactions.

Experimental Protocol

Materials:

  • 5-Bromoindole (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromoindole, 4-carboxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with water. Acidify the aqueous layer to a pH of ~2-3 with 1M HCl to precipitate the product.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Catalytic System Reactant1 5-Bromoindole Reaction Suzuki-Miyaura Coupling (80-100 °C, 8-12h) Reactant1->Reaction Reactant2 4-Carboxyphenylboronic acid Reactant2->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the predicted key features.

TechniquePredicted Spectral Features
¹H NMR ~12.0-13.0 ppm: Broad singlet, 1H (Carboxylic acid, -COOH). ~11.0-11.5 ppm: Broad singlet, 1H (Indole N-H). ~7.9-8.1 ppm: Dublet, 2H (Aromatic protons ortho to -COOH). ~7.6-7.8 ppm: Dublet, 2H (Aromatic protons meta to -COOH). ~7.3-7.5 ppm: Aromatic protons on the indole ring. ~6.5 ppm: Dublet of dublets, 1H (Indole C3-H).
¹³C NMR ~167-170 ppm: Carboxylic acid carbon (-COOH). ~125-140 ppm: Aromatic carbons. ~102-125 ppm: Indole carbons.
FT-IR (cm⁻¹) ~3300-3400: N-H stretch (indole). ~2500-3300: O-H stretch (broad, carboxylic acid). ~1680-1710: C=O stretch (carboxylic acid). ~1600, ~1450: C=C stretches (aromatic rings).
Mass Spec (ESI-) [M-H]⁻: Expected at m/z 236.07

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile scaffold for chemical elaboration.

  • Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated and subsequently alkylated or arylated to introduce diverse substituents. This has been a key strategy in modulating biological activity.

  • Carboxylic Acid: The -COOH group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the attachment of pharmacophores or solubility-enhancing groups.

Case Study: Steroid 5α-Reductase Inhibitors

A notable application of this scaffold is in the development of inhibitors for steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia (BPH). Research has shown that N-substituted derivatives of this compound can effectively inhibit both type I and type II isozymes of the enzyme. For instance, an N-benzyl substituent showed an IC₅₀ of 6.20 µM for the type II isozyme, while an N-cyclohexanemethyl substituent had an IC₅₀ of 2.10 µM for the type I isozyme.[3] This demonstrates how modifications to the indole nitrogen can tune the potency and selectivity of the final compound, providing valuable leads for drug development.[3]

scaffold cluster_mods Chemical Modifications cluster_apps Potential Applications Core This compound (Core Scaffold) Mod1 N-Alkylation/ N-Arylation Core->Mod1 Mod2 Esterification/ Amidation Core->Mod2 App1 Enzyme Inhibitors (e.g., 5α-Reductase) Mod1->App1 App2 Receptor Ligands Mod1->App2 App3 Antimicrobial Agents Mod1->App3 Mod2->App1 Mod2->App2 Mod2->App3

Caption: Role as a versatile molecular scaffold in drug design.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is known to cause skin irritation and serious eye damage. Prolonged or repeated exposure through inhalation may cause damage to organs, specifically the lungs. It is also considered harmful to aquatic life.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Avoid release into the environment.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • In case of skin contact: Wash with plenty of water. If skin irritation occurs, get medical advice.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Conclusion

This compound stands out as a high-value molecular building block for chemical and pharmaceutical research. Its robust synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of its constituent indole and benzoic acid moieties, provides a solid platform for the design and synthesis of novel, complex molecules. The demonstrated success in developing potent enzyme inhibitors from this scaffold underscores its significant potential in modern drug discovery programs. This guide provides the essential technical framework for scientists to confidently and effectively utilize this compound in their research endeavors.

References

An In-Depth Technical Guide to the Biological Activity of 4-(1H-Indol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often converges on molecular scaffolds that offer both structural diversity and inherent biological relevance. The 4-(1H-indol-5-yl)benzoic acid core represents a quintessential example of such a "privileged structure." This unique architecture marries the indole nucleus—a cornerstone of numerous natural products and FDA-approved drugs—with the versatile benzoic acid moiety.[1][2] This combination creates a powerful platform for developing targeted therapies across a spectrum of diseases. The indole group provides a rich electronic environment and multiple points for substitution, allowing for fine-tuning of interactions with biological targets, while the benzoic acid group serves as a critical anchor or pharmacophore for engaging with enzyme active sites and receptors. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of derivatives built upon this promising scaffold.

Inhibition of Steroid 5α-Reductase: A Targeted Approach for Benign Prostatic Hyperplasia

A primary and well-documented biological activity of this compound derivatives is the inhibition of steroid 5α-reductase (5AR). This enzyme is a critical therapeutic target as it catalyzes the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[3] Abnormally high levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and prostate cancer.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

Derivatives of this class act as non-steroidal inhibitors of 5AR, offering potential advantages over steroidal inhibitors in terms of side-effect profiles. The core scaffold mimics the endogenous substrate, allowing it to bind within the enzyme's active site. Research has shown that substitutions on the indole nitrogen (N-1 position) are crucial for modulating inhibitory potency and isozyme selectivity (Type I vs. Type II 5AR).[4]

Key SAR insights reveal:

  • N-1 Substitution: The nature of the substituent on the indole nitrogen significantly influences activity. For instance, an N-benzyl substituent shows efficacy for the human type II isozyme, while an N-cyclohexanemethyl group is more effective against the type I isozyme.[4]

  • Benzoic Acid Moiety: The carboxylic acid group is a critical pharmacophore, likely forming key hydrogen bond or ionic interactions within the active site of the 5AR enzyme.

Mechanism of 5α-Reductase Inhibition.
Quantitative Data: Inhibitory Potency

The inhibitory activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the activity of key N-substituted derivatives against human 5AR isozymes.[4]

Compound Substituent (on Indole N-1)Human 5AR Type I (IC₅₀ µM)Human 5AR Type II (IC₅₀ µM)
Benzyl> 106.20
Cyclohexanemethyl2.10> 10
Propyl> 10> 10
Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol outlines a self-validating system for assessing the inhibitory potential of test compounds against human 5α-reductase.

  • Enzyme Source Preparation:

    • Culture human embryonic kidney (HEK-293) cells stably transfected to express either human 5AR1 or 5AR2.

    • Harvest cells and prepare microsomes through differential centrifugation. Resuspend the microsomal pellet in a buffered solution (e.g., 40 mM potassium phosphate, pH 6.5) containing protease inhibitors.

    • Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the microsomal preparation (normalized for protein content) to wells containing varying concentrations of the test compound (e.g., this compound derivative) dissolved in DMSO. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Finasteride).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of a reaction mixture containing the substrate, [³H]-testosterone, and the cofactor, NADPH, in the buffer solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) where the reaction is linear.

  • Product Separation and Quantification:

    • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

    • Vortex the plate and centrifuge to separate the organic and aqueous phases.

    • Spot the organic layer onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol) to separate the substrate ([³H]-testosterone) from the product ([³H]-DHT).

    • Visualize the steroid spots using iodine vapor or UV light and scrape the corresponding silica into scintillation vials.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of testosterone converted to DHT for each compound concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Anticancer Activity: A Multi-Faceted Approach

The indole nucleus is a prominent feature in a variety of anticancer agents, both natural and synthetic, including vinca alkaloids and modern kinase inhibitors like Sunitinib.[1][2] Derivatives of this compound leverage this heritage, exhibiting cytotoxic activities against various cancer cell lines through multiple mechanisms.

Mechanisms of Cytotoxicity

The anticancer effects of these compounds are not monolithic and can involve several cellular pathways:

  • Induction of Apoptosis: Many indole derivatives can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[5]

  • Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.[5]

  • Kinase Inhibition: The indole scaffold can be designed to target the ATP-binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2]

G

Workflow for an In Vitro MTT Cytotoxicity Assay.
Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Culture and Seeding:

    • Maintain human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[2]

    • Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for an additional 48-72 hours.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Potential: A New Frontier

While direct studies on this compound are emerging, related scaffolds combining a heterocyclic core with benzoic acid have demonstrated significant antimicrobial properties. For example, pyrazole-benzoic acid derivatives have shown potent activity against both planktonic bacteria and biofilms, including notoriously resistant pathogens.[6][7] Phenolic acids, a related class, are known to disrupt bacterial cell membranes and inhibit growth.[8]

Hypothesized Mechanism of Action

The antimicrobial action of these compounds could be attributed to several factors:

  • Membrane Permeabilization: The lipophilic indole portion may facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components.

  • Enzyme Inhibition: The scaffold could inhibit essential bacterial enzymes, such as those involved in fatty acid biosynthesis, a mechanism observed in related pyrazole derivatives.[6]

  • Biofilm Disruption: These molecules may interfere with quorum sensing pathways or the production of extracellular polymeric substances, which are essential for biofilm formation.[9]

Further research is warranted to fully elucidate the antimicrobial potential and specific mechanisms of this compound derivatives, making this an exciting area for future drug development.

General Synthetic Approach

The synthesis of these derivatives is modular and can be adapted to create a diverse library of compounds. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction.

G Indole N-Protected 5-Bromoindole Coupling1 Pd-catalyzed Borylation Indole->Coupling1 BoronicEster Bis(pinacolato)diboron BoronicEster->Coupling1 IndoleBoronate Indole-5-boronic ester Coupling1->IndoleBoronate Coupling2 Suzuki Coupling (Pd catalyst, base) IndoleBoronate->Coupling2 Benzoate Methyl 4-iodobenzoate Benzoate->Coupling2 CoreScaffold Protected Core Scaffold Coupling2->CoreScaffold Deprotection 1. N-Deprotection CoreScaffold->Deprotection Alkylation 2. N-Alkylation (R-X) Deprotection->Alkylation Hydrolysis 3. Ester Hydrolysis Alkylation->Hydrolysis FinalProduct Final 4-(1H-indol-5-yl)benzoic Acid Derivative Hydrolysis->FinalProduct

General Synthetic Route via Suzuki Coupling.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and specific activity as inhibitors of steroid 5α-reductase, highlighting their potential in treating benign prostatic hyperplasia. Furthermore, the established anticancer properties of the indole nucleus, combined with the functional versatility of the benzoic acid moiety, position these compounds as promising candidates for oncology research, with potential mechanisms including apoptosis induction and kinase inhibition.

The future of this scaffold is bright. Further exploration should focus on:

  • Optimizing Selectivity: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms or kinase targets to minimize off-target effects.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo applications.

  • Exploring New Therapeutic Areas: Systematically screening derivatives against other targets, such as microbial enzymes or inflammatory mediators, to uncover new biological activities.

By leveraging rational drug design and robust biological evaluation, the this compound core will undoubtedly continue to be a source of valuable lead compounds in the ongoing search for safer and more effective medicines.

References

A Guide to the Spectroscopic Analysis of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Spectroscopic Scrutiny

The compound 4-(1H-indol-5-yl)benzoic acid represents a fascinating scaffold for drug discovery. The indole nucleus is a privileged structure in pharmacology, known to interact with a multitude of biological targets, while the benzoic acid group can serve as a key pharmacophore or a handle for further chemical modification. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

This guide is structured to provide not just a list of expected spectral features, but to explain the why behind them. By understanding the interplay of the electron-donating indole ring and the electron-withdrawing carboxylic acid group, researchers can gain deeper insights into the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals arising from the protons on the indole and benzoic acid rings, as well as the acidic proton of the carboxyl group and the N-H proton of the indole.

Key Predicted Resonances and Their Justification:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> 12 ppm). This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1]

  • Indole N-H Proton: A broad singlet, typically in the region of 11.0-12.0 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

  • Aromatic Protons (Benzoic Acid Moiety): The benzoic acid ring will exhibit an AA'BB' system due to the para-substitution. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-withdrawing carboxylic acid group will be more deshielded (downfield) than the protons ortho to the indole substituent.

  • Aromatic Protons (Indole Moiety): The protons on the indole ring will exhibit characteristic shifts and coupling patterns. The C2-H and C3-H protons on the pyrrole ring are particularly diagnostic. The protons on the benzene portion of the indole ring will also show distinct signals, influenced by the attachment of the benzoic acid moiety at the C5 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH> 12.0br s1HAcidic proton, H-bonding.
Indole N-H~11.5br s1HDeshielded by nitrogen and aromaticity.
H-2' (Indole)~7.4t1HPyrrole ring proton, coupled to H-3 and N-H.
H-3' (Indole)~6.5t1HPyrrole ring proton, coupled to H-2.
H-4' (Indole)~7.9d1HDeshielded by proximity to the benzoic acid linkage.
H-6' (Indole)~7.3dd1HCoupled to H-4' and H-7'.
H-7' (Indole)~7.4d1HCoupled to H-6'.
H-2, H-6 (Benzoic)~8.0d2HOrtho to -COOH group, deshielded.
H-3, H-5 (Benzoic)~7.8d2HMeta to -COOH group.

Note: These are predictive values based on analogous structures. Actual values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.

Key Predicted Resonances:

  • Carbonyl Carbon (-COOH): The least shielded carbon, appearing significantly downfield (~167-170 ppm).

  • Aromatic Carbons: The spectrum will show distinct signals for each of the unique carbon atoms in the indole and benzoic acid rings. The chemical shifts will be influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH~168Carbonyl carbon.
C-1 (Benzoic)~130Quaternary carbon attached to -COOH.
C-2, C-6 (Benzoic)~130Ortho to -COOH.
C-3, C-5 (Benzoic)~128Meta to -COOH.
C-4 (Benzoic)~140Quaternary carbon attached to indole.
C-2' (Indole)~125Pyrrole ring carbon.
C-3' (Indole)~102Pyrrole ring carbon, shielded.
C-3a' (Indole)~128Bridgehead carbon.
C-4' (Indole)~120Benzene ring of indole.
C-5' (Indole)~135Quaternary carbon attached to benzoic acid.
C-6' (Indole)~122Benzene ring of indole.
C-7' (Indole)~112Benzene ring of indole.
C-7a' (Indole)~136Bridgehead carbon.

Note: These are predictive values based on analogous structures. Actual values may vary.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and because its residual proton signal does not overlap with the expected aromatic signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. In this compound, the most prominent features will be from the carboxylic acid and the indole N-H group.

Key Predicted IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[2][3]

  • N-H Stretch (Indole): A moderate to sharp absorption band around 3400-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹. Conjugation with the benzene ring will slightly lower this frequency compared to an unconjugated carboxylic acid.

  • C=C Stretches (Aromatic Rings): Several medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch (Indole): A moderate absorption in the 1350-1250 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A moderate absorption in the 1300-1200 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
N-H (Indole)3400-3300Moderate, Sharp
C=O (Carboxylic Acid)1700-1680Strong, Sharp
C=C (Aromatic)1600-1450Medium to Weak
C-O (Carboxylic Acid)1300-1200Moderate
C-N (Indole)1350-1250Moderate
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum Features:

  • Molecular Ion Peak (M⁺•): The molecular weight of this compound is 237.26 g/mol . A prominent molecular ion peak is expected at m/z = 237.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z = 220, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH (M-45): A significant peak at m/z = 192, resulting from the loss of the entire carboxyl group. This would leave a stable indolyl-phenyl cation.

    • Decarboxylation (M-44): Loss of CO₂ can also occur, leading to a peak at m/z = 193.

    • Fragmentation of the indole ring can also lead to characteristic smaller fragments.

Diagram: Predicted Mass Spectrometry Fragmentation

G M [M]⁺• (m/z 237) M_OH [M-OH]⁺ (m/z 220) M->M_OH - •OH M_COOH [M-COOH]⁺ (m/z 192) M->M_COOH - •COOH M_CO2 [M-CO₂]⁺• (m/z 193) M->M_CO2 - CO₂

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) after derivatization.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce a strong signal for the molecular ion. Electron ionization (EI) would lead to more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, encompassing both the indole and benzoic acid rings, will result in characteristic absorptions in the UV region.

Predicted UV-Vis Absorption Maxima:

  • The spectrum is expected to be more complex than that of either indole or benzoic acid alone due to the extended conjugation.

  • Indole itself exhibits two main absorption bands, one around 260-290 nm (¹Lₐ band) and another stronger one around 210-220 nm (¹Bₐ band).

  • Benzoic acid shows a primary absorption band around 230 nm and a weaker, fine-structured band around 270-280 nm.

  • For this compound, a significant bathochromic (red) shift is expected for the main absorption bands compared to the individual components, likely resulting in a λₘₐₓ in the region of 280-320 nm. The exact position will be sensitive to the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample from approximately 200 nm to 400 nm. Use the pure solvent as a blank for baseline correction.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, while predictive in the absence of complete experimental data, provides a robust framework for its identification and characterization. The interplay of the indole and benzoic acid moieties gives rise to a unique and informative set of spectral data. By carefully applying the principles and protocols outlined in this guide, researchers can confidently work with this important class of molecules and advance their potential in drug discovery and development.

References

Discovery and history of indole-based carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indole-Based Carboxylic Acids

Introduction

The indole nucleus, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, stands as one of the most significant structural motifs in biological chemistry and pharmaceutical development.[1][2] Its presence in essential biomolecules, from the amino acid tryptophan to the neurotransmitter serotonin, underscores its fundamental role in the machinery of life.[1][3] For researchers, scientists, and drug development professionals, the indole scaffold is a "privileged structure," a framework that has consistently yielded compounds with potent and diverse pharmacological activities.[4][5] Since 2015, the U.S. Food and Drug Administration has approved over a dozen drugs containing this core, targeting conditions from migraines to cancer.[4][6][7]

This guide provides a detailed technical exploration of a crucial subclass of these compounds: the indole-based carboxylic acids. We will trace the historical journey from the 19th-century chemical curiosity derived from indigo dye to the landmark discovery of Indole-3-acetic acid (IAA) as a master regulator of plant growth. This narrative will delve into the key experiments, synthetic methodologies, and the expansion of the indole carboxylic acid family, culminating in an overview of their biosynthesis and their ever-expanding role on the frontiers of modern drug discovery.

Chapter 1: The Foundation - Discovery of the Indole Nucleus

The story of indole chemistry is inextricably linked to the study of the vibrant blue dye, indigo.[1] For centuries, indigo was a prized commodity, but its chemical nature remained a mystery. The journey toward elucidating its structure laid the very foundation for the discovery of indole and its derivatives.

The pivotal breakthrough came in 1866 when the brilliant German chemist Adolf von Baeyer, as part of his extensive work on indigo, successfully reduced oxindole—a derivative of indigo—using zinc dust to yield the parent heterocycle.[1] He named the compound "indole," a portmanteau of indigo and oleum (Latin for oil), as it was first isolated by treating indigo dye with oleum (fuming sulfuric acid).[1][8] In 1869, Baeyer proposed the correct chemical structure for indole, a discovery that opened the door to a new, rich field of organic chemistry.[1] While certain indole derivatives were initially important as dyestuffs, interest in the nucleus intensified dramatically in the 1930s when it was recognized as the core component of many vital alkaloids, including tryptophan and the plant hormones known as auxins.[1]

Chapter 2: The Seminal Discovery - Unraveling the Auxin Enigma (Indole-3-Acetic Acid)

The discovery of the first and most important indole-based carboxylic acid, Indole-3-acetic acid (IAA), is a classic narrative of meticulous observation and elegant experimentation in plant physiology. It was a multi-decade effort by scientists across the globe to prove that plants, like animals, utilize chemical messengers to regulate their growth and development.

The story begins with Charles Darwin and his son Francis. In 1880, they published "The Power of Movement in Plants," which described their studies on the phototropism of canary grass (Phalaris canariensis) coleoptiles—the protective sheath covering the emerging shoot.[9][10] They observed that when exposed to a unidirectional light source, the coleoptile would bend towards it. However, if the very tip was covered with an opaque cap, no bending occurred.[9][11] Conversely, covering the lower portion while leaving the tip exposed did not prevent bending.[9] The Darwins concluded that some "influence" was transmitted from the tip to the lower regions, causing differential growth.[12]

Building on this, subsequent researchers refined the concept of this chemical messenger:

  • Peter Boysen-Jensen (1913): This Danish botanist demonstrated that the "influence" was chemical in nature. He decapitated a coleoptile, placed a block of gelatin on the stump, and replaced the tip. The coleoptile still bent towards the light, indicating the signal could diffuse through the gelatin barrier.[9][12]

  • Árpád Paál (1919): A Hungarian biologist, Paál further confirmed the signal's role in promoting growth. He excised the tip of a coleoptile in the dark and then replaced it eccentrically on the stump. The shoot bent away from the side where the tip was placed, suggesting the substance actively stimulated elongation on the side directly beneath it.[9][12][13]

The definitive isolation of this growth substance was achieved by the Dutch botanist Frits W. Went in 1928 .[14][15] Went placed several excised coleoptile tips on an agar block, allowing the growth-promoting substance to diffuse into it. He then placed small pieces of this agar onto decapitated coleoptiles in the dark. The coleoptiles exhibited growth and curvature proportional to the concentration of the substance in the agar.[10][13] Went named this substance auxin , from the Greek word auxein, meaning "to grow."[13][16] His quantitative Avena curvature test became the standard bioassay for auxin activity for many years.[10]

While Went had isolated the active substance, its chemical identity remained unknown. The final piece of the puzzle came from an unexpected source: human urine. In 1931, Kogl and Haagen-Smit isolated a compound they called "auxin A."[9][13] A few years later, in 1934, Kogl's group identified another active compound from urine, which they termed "heteroauxin."[13] They determined its structure to be Indole-3-acetic acid (IAA) .[12][13] Soon after, it was confirmed that IAA was indeed the primary, universal natural auxin found in plants, finally connecting the physiological observations of Darwin to a specific indole-based carboxylic acid.[13][17]

Auxin_Discovery Darwin Darwin & Darwin (1880) 'Influence' transmitted from coleoptile tip. BoysenJensen Boysen-Jensen (1913) Signal is a diffusible chemical substance. Darwin->BoysenJensen Elucidates Nature Paal Paál (1919) Substance actively promotes elongation. BoysenJensen->Paal Confirms Function Went Went (1928) Isolation of 'Auxin'. Avena curvature bioassay. Paal->Went Isolates & Quantifies Kogl Kogl (1934) Chemical Identification. IAA from urine. Went->Kogl Leads to Identification Fischer_Indole_Synthesis reactants Phenylhydrazine + Aldehyde/Ketone hydrazone Formation of Phenylhydrazone Intermediate reactants->hydrazone acid Acid Catalyst (e.g., HCl, ZnCl₂) acid->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement aromatization Aromatization with Loss of Ammonia rearrangement->aromatization product Substituted Indole aromatization->product IAA_Biosynthesis Tryptophan L-Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA Aminotransferase IAM Indole-3-acetamide (IAM) Tryptophan->IAM Monooxygenase IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld Decarboxylase IAA Indole-3-acetic acid (IAA) IAM->IAA Amidohydrolase IAAld->IAA Aldehyde Oxidase

References

In Silico Prediction of 4-(1H-indol-5-yl)benzoic acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of indole and benzoic acid moieties in a single molecular entity, 4-(1H-indol-5-yl)benzoic acid, presents a compelling scaffold for novel therapeutic development. The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous agents with anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Similarly, benzoic acid derivatives are a cornerstone in drug design, valued for their ability to engage with biological targets and modulate their function.[6][7][8] This technical guide provides a comprehensive, in-silico workflow to predict the bioactivity of this compound, offering a roadmap for researchers in drug discovery to assess its therapeutic potential. We will delve into the causal rationale behind each computational step, from target identification to molecular dynamics, ensuring a self-validating and robust predictive model.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a well-established pharmacophore, with over 40 FDA-approved drugs containing this nucleus for a variety of clinical applications.[2][3] Its derivatives have been shown to target a wide array of biological pathways implicated in diseases like cancer, including tubulin polymerization, protein kinases, and histone deacetylases (HDACs).[1][4] The benzoic acid component, a common feature in biologically active compounds, provides a critical anchor for interactions with enzyme active sites and receptors through its carboxylic acid group.[6] The strategic combination of these two pharmacophores in this compound suggests a high potential for novel bioactivity.

This guide will outline a systematic in-silico approach to explore this potential, providing a cost-effective and rapid means to generate testable hypotheses about the molecule's mechanism of action and therapeutic utility before embarking on resource-intensive wet-lab experiments.[9][10]

The In-Silico Predictive Workflow: A Step-by-Step Guide

Our predictive workflow is designed to be a logical and iterative process, starting from broad target identification and progressively narrowing down to specific, high-confidence interactions.

workflow cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Initial Screening & ADMET Prediction cluster_2 Phase 3: Refinement & Validation Target_ID Target Identification (Literature & Database Mining) Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Target_ID->Ligand_Prep Docking Molecular Docking (Virtual Screening against Selected Targets) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetic & Toxicity Profiling) Docking->ADMET MD_Sim Molecular Dynamics Simulation (Assessing Binding Stability) ADMET->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy Conclusion Conclusion Binding_Energy->Conclusion Final Bioactivity Hypothesis

Figure 1: A comprehensive in-silico workflow for predicting the bioactivity of this compound.

Phase 1: Target Identification and Ligand Preparation

2.1.1. Experimental Protocol: Target Identification

  • Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for known biological targets of indole and benzoic acid derivatives with anticancer activity.

  • Database Mining: Utilize chemogenomic databases such as ChEMBL and BindingDB to identify proteins that are known to bind compounds structurally similar to our molecule of interest.[11]

  • Target Selection Rationale: Based on the prevalence in the literature and database hits, we hypothesize that Histone Deacetylase 8 (HDAC8) and Epidermal Growth Factor Receptor (EGFR) kinase are plausible targets, given their roles in cancer and the known activity of indole-based inhibitors.[4]

  • Protein Structure Retrieval: Download the 3D crystal structures of the selected targets (e.g., HDAC8 and EGFR kinase domain) from the Protein Data Bank (PDB).

2.1.2. Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand's geometry is realistic for docking.

  • File Format Conversion: Save the prepared ligand structure in a suitable format for docking software (e.g., .mol2 or .pdbqt).

Phase 2: Molecular Docking and ADMET Prediction

2.2.1. Experimental Protocol: Molecular Docking

  • Target Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB structure.

    • Add polar hydrogens and assign appropriate atom types and charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the active sites of HDAC8 and EGFR.

    • The docking algorithm will explore various conformations of the ligand within the binding pocket and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the target protein.

    • Compare the docking scores to that of known inhibitors of the respective targets to gauge the relative predicted affinity.

Table 1: Predicted Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
HDAC8-8.5His142, His143, Asp176
EGFR Kinase-9.2Met793, Leu718, Gly796

2.2.2. Experimental Protocol: ADMET Prediction

  • In-Silico ADMET Profiling: Utilize web-based tools or software packages (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

  • Analysis of Physicochemical Properties: Evaluate key descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to assess its drug-likeness based on frameworks like Lipinski's Rule of Five.

  • Pharmacokinetic and Toxicity Prediction: Predict properties such as human intestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicities (e.g., mutagenicity, cardiotoxicity).

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight251.26 g/mol Drug-like
LogP3.1Optimal for cell permeability
TPSA69.8 ŲGood intestinal absorption predicted
Lipinski's Rule of Five0 violationsHigh probability of oral bioavailability
CYP2D6 InhibitionNoLow risk of drug-drug interactions
Ames MutagenicityNon-mutagenLow risk of carcinogenicity
Phase 3: Molecular Dynamics Simulation

For the most promising ligand-protein complex identified through docking (in this hypothetical case, the EGFR kinase complex), a molecular dynamics (MD) simulation provides a more rigorous assessment of binding stability over time.

2.3.1. Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: Place the docked complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Simulation Run: Perform a simulation of sufficient length (e.g., 100 nanoseconds) using an MD engine (e.g., GROMACS, AMBER) to observe the dynamic behavior of the ligand-protein complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the persistence of key intermolecular interactions identified in the docking pose.

pathway cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR Receptor (Inactive Monomer) EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization Autophos Autophosphorylation EGFR_dimer->Autophos RAS_RAF RAS-RAF-MEK-ERK Pathway Autophos->RAS_RAF PI3K_AKT PI3K-AKT Pathway Autophos->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor This compound (Predicted Inhibitor) Inhibitor->Autophos Blocks ATP Binding Site

Figure 2: Predicted mechanism of action of this compound on the EGFR signaling pathway.

Synthesis of Findings and Future Directions

This in-silico investigation predicts that this compound is a promising drug-like molecule with the potential to inhibit cancer-related targets such as HDAC8 and, more strongly, EGFR kinase. The predicted ADMET profile suggests favorable pharmacokinetics with a low toxicity risk. The molecular docking and proposed molecular dynamics simulations provide a strong rationale for its mechanism of action at an atomic level.

These computational predictions are not a substitute for experimental validation but serve as a powerful tool to guide and prioritize future research.[9][12] The next logical steps would be the chemical synthesis of this compound followed by in-vitro enzymatic assays against HDAC8 and EGFR to confirm the predicted inhibitory activity. Subsequently, cell-based assays using relevant cancer cell lines would be necessary to evaluate its anti-proliferative effects and validate the proposed mechanism of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-indol-5-yl)benzoic acid is a bifunctional molecule that incorporates the structural motifs of both indole and benzoic acid. This unique combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in a wide array of biologically active compounds, while the benzoic acid moiety provides a handle for modulating solubility, polarity, and receptor interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for researchers working with this compound.

While limited experimental data is publicly available for this specific molecule, this guide synthesizes information from analogous compounds, theoretical predictions, and established analytical methodologies to provide a robust working profile.

Chemical Identity and Structure

The foundational step in understanding any molecule is to establish its precise chemical identity.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 886363-18-4[1]
Molecular Formula C₁₅H₁₁NO₂-
Molecular Weight 237.26 g/mol [2]
SMILES O=C(O)c1ccc(cc1)c1ccc2c(c1)cc[nH]2[1]

Structural Elucidation: The molecule consists of a benzoic acid ring substituted at the 4-position with a 1H-indol-5-yl group. The linkage is a direct carbon-carbon bond between the phenyl and indole rings.

Caption: Chemical structure of this compound.

Physical Properties

A summary of the key physical properties is presented below. It is important to note that while some data is available from vendors, many of these properties have not been experimentally determined and reported in peer-reviewed literature.

PropertyValueRemarks
Melting Point Not availableExpected to be a solid with a relatively high melting point, likely >200 °C, due to the rigid aromatic structure and potential for hydrogen bonding. Benzoic acid has a melting point of 122.4 °C[3].
Boiling Point Not availableExpected to be high, likely decomposing before boiling at atmospheric pressure.
Appearance Not availableLikely a crystalline solid, ranging from white to off-white or tan, which is common for indole derivatives.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and in vitro assay design.

SolventPredicted SolubilityRationale and Comparative Data
Water Poorly solubleBenzoic acid has low water solubility (3.44 g/L at 25 °C). The larger, more hydrophobic indole moiety in this compound is expected to further decrease aqueous solubility.
DMSO SolubleDimethyl sulfoxide is a polar aprotic solvent capable of disrupting hydrogen bonds and solvating a wide range of organic molecules.
Methanol/Ethanol Moderately solubleThe carboxylic acid group can hydrogen bond with alcohols, facilitating dissolution. Benzoic acid is soluble in alcohols.
Dichloromethane Sparingly solubleThe polarity of the molecule may limit solubility in less polar solvents.
Acetonitrile Moderately soluble-

Expert Insight: The solubility of this compound will be highly pH-dependent. In basic aqueous solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Conversely, in acidic solutions, the indole nitrogen may become protonated, which could also influence solubility.

Experimental Protocol: Determining Aqueous Solubility

A standard shake-flask method can be employed to experimentally determine the aqueous solubility.

G cluster_0 Solubility Determination Workflow A Add excess this compound to a known volume of buffer (e.g., PBS, pH 7.4) B Equilibrate at a constant temperature (e.g., 25 °C or 37 °C) with agitation for 24-48 hours A->B C Filter the suspension to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) C->D E Express solubility in mg/mL or µM D->E

Caption: Workflow for determining the aqueous solubility of a compound.

Ionization and Partitioning Behavior

The acidity (pKa) and lipophilicity (logP) are fundamental parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterPredicted ValueRationale and Comparative Data
pKa ~4-5The pKa of the carboxylic acid group is expected to be similar to that of benzoic acid (pKa ≈ 4.2 in water). The electron-donating nature of the indole ring may slightly increase the pKa compared to benzoic acid.
logP ~3-4The octanol-water partition coefficient (logP) is a measure of lipophilicity. The addition of the indole ring significantly increases the lipophilicity compared to benzoic acid (logP ≈ 1.87).
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an ionizable group.

G cluster_1 Potentiometric pKa Determination A Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol) B Titrate the solution with a standardized solution of a strong base (e.g., NaOH) A->B C Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter B->C D Plot the pH versus the volume of titrant added C->D E The pKa is the pH at the half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex, with signals corresponding to the protons on the indole and benzoic acid rings.

  • Aromatic Region (δ 7-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the protons on the benzene and indole rings. The exact chemical shifts and coupling constants will depend on the substitution pattern.

  • Indole NH (δ ~11 ppm): A broad singlet corresponding to the proton on the indole nitrogen.

  • Carboxylic Acid OH (δ >12 ppm): A very broad singlet for the carboxylic acid proton, which may be concentration-dependent and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 15 distinct signals in the aromatic region.

  • Carbonyl Carbon (δ ~170 ppm): The signal for the carboxylic acid carbonyl carbon will be in the downfield region.

  • Aromatic Carbons (δ 100-150 ppm): A series of signals for the carbons of the indole and benzene rings.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • N-H Stretch (Indole): A sharp to moderately broad peak around 3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • C=C Stretches (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-H Bends (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) that can be diagnostic of the substitution pattern.

Mass Spectrometry
  • Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ ion would be at m/z 236.2. In positive ion mode, the [M+H]⁺ ion would be at m/z 238.2.

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its likely physicochemical properties based on its structure and comparison with related molecules. However, there is a clear need for comprehensive experimental characterization of this compound to be published in the public domain. Future work should focus on the experimental determination of its melting point, solubility in a range of pharmaceutically relevant solvents, pKa, and logP. Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) is also essential to provide a complete and validated profile of this important molecule. This foundational data will be invaluable for any researcher or drug development professional working with this compound and its derivatives.

References

Unlocking the Therapeutic Potential of 4-(1H-indol-5-yl)benzoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

To my fellow researchers, scientists, and drug development professionals,

The indole nucleus, a heterocyclic aromatic compound, stands as one of nature's and medicinal chemistry's most versatile scaffolds. Its presence in a multitude of approved drugs, from antiviral agents to anticancer therapeutics, underscores its remarkable ability to interact with a diverse array of biological targets[1]. When coupled with a benzoic acid moiety, another pharmacologically significant structure known for its anti-inflammatory and anticancer properties, the resulting molecule, 4-(1H-indol-5-yl)benzoic acid, presents a compelling case for therapeutic exploration[2][3].

This technical guide is designed to move beyond a mere survey of existing literature. It is a strategic blueprint for the systematic identification and validation of the therapeutic targets of this compound. As your senior application scientist, I will guide you through the causal logic behind experimental choices, providing not just protocols, but a framework for rigorous scientific inquiry. Our approach will be grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every step is a self-validating component of a larger, coherent research strategy.

Let us embark on this journey to unlock the full therapeutic potential of this promising molecule.

The Therapeutic Landscape of Indole-Benzoic Acid Scaffolds: An Evidence-Based Starting Point

The indole core is a cornerstone in the development of drugs targeting a wide range of clinical conditions, including cancer, viral infections, and neurological disorders[1][4][5]. Similarly, benzoic acid derivatives have been extensively studied for their anti-inflammatory and anticancer activities[2][6][7]. The combination of these two pharmacophores in this compound suggests several high-probability therapeutic avenues.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Indole derivatives have demonstrated significant efficacy in oncology by targeting various biological pathways.[4] Key mechanisms associated with indole-based compounds include:

  • Tubulin Polymerization Inhibition: Vinca alkaloids, a class of indole-containing natural products, are potent anticancer agents that function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4][8][9]

  • Histone Deacetylase (HDAC) Inhibition: Certain indole-based hydroxamic acid derivatives have shown potent inhibitory activity against HDACs, which are often dysregulated in cancer.[4][10] HDAC inhibition can reactivate tumor suppressor genes and induce cancer cell death.[4][11]

The benzoic acid moiety also contributes to the anticancer potential, with some derivatives exhibiting inhibitory effects on cancer cell proliferation through various mechanisms, including the induction of apoptosis.[2][6]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[4] This precedent, along with studies on other benzoic acid derivatives with anti-inflammatory properties, suggests that this compound may target key mediators of inflammation.[7][12]

Neuroprotective Effects: A Frontier for Indole Derivatives

The indole scaffold is present in molecules that modulate neurodegenerative processes.[13] Potential mechanisms include the inhibition of protein aggregation (e.g., amyloid-β) and the modulation of neurotransmitter systems.[13][14][15] Given the multifactorial nature of neurodegenerative diseases, compounds with multiple biological activities are of particular interest.[15][16][17]

Other Potential Therapeutic Areas
  • Antiviral Activity: The indole nucleus is a key pharmacophore in several antiviral drugs, including HIV-1 reverse transcriptase inhibitors and attachment inhibitors.[1][5]

  • Metabolic Diseases: Some benzoic acid-based xanthine derivatives have been developed as highly potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[18]

  • Hormonal Regulation: N-substituted 4-(5-indolyl)benzoic acid derivatives have been synthesized and evaluated as inhibitors of steroid 5α-reductases, suggesting a potential role in conditions like benign prostatic hyperplasia.[19]

Proposed Therapeutic Targets for this compound: A Hypothesis-Driven Approach

Based on the established activities of its constituent scaffolds, we can formulate a prioritized list of potential therapeutic targets for this compound. This hypothesis-driven approach will guide our experimental design.

Table 1: Prioritized Potential Therapeutic Targets

Therapeutic Area Potential Target Class Specific Examples Rationale
Oncology Microtubule DynamicsTubulinThe indole scaffold is a known tubulin inhibitor.[8][9]
Epigenetic ModulatorsHistone Deacetylases (HDACs)Indole and benzoic acid derivatives have shown HDAC inhibitory activity.[4][10][11]
Protein KinasesVariousIndazole compounds, structurally related to indoles, can inhibit protein kinases involved in cell proliferation.[20]
Inflammation Prostaglandin SynthesisCyclooxygenase (COX) EnzymesIndole-containing NSAIDs (e.g., indomethacin) and benzoic acid derivatives are known COX inhibitors.[4][12]
Endocrinology Steroid MetabolismSteroid 5α-reductaseN-substituted 4-(5-indolyl)benzoic acids are inhibitors of this enzyme.[19]
Infectious Diseases Viral Entry/ReplicationHIV-1 Reverse Transcriptase, HIV-1 Attachment ProteinsThe indole scaffold is present in several antiviral agents.[1][5]
Neurology Protein AggregationAmyloid-β, α-SynucleinIndole-based compounds have shown potential in modulating neurodegenerative pathways.[13]

Experimental Workflows for Target Identification and Validation

The following experimental workflows provide a systematic approach to identifying and validating the therapeutic targets of this compound. The causality behind each step is explained to ensure a thorough understanding of the scientific rationale.

Initial Phenotypic Screening: A Broad Net Approach

The first step is to cast a wide net to observe the compound's effects on cellular phenotypes. This provides unbiased clues to its mechanism of action.

Phenotypic_Screening cluster_0 Cell-Based Assays Compound Compound Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT-116) Compound->Cancer_Cell_Lines Treat Immune_Cells Immune Cells (e.g., Macrophages) Compound->Immune_Cells Treat Neuronal_Cells Neuronal Cells (e.g., SH-SY5Y) Compound->Neuronal_Cells Treat Antiproliferation Antiproliferation Assay (e.g., MTT, CellTiter-Glo) Cancer_Cell_Lines->Antiproliferation Measure Cytokine_Release Cytokine Release Assay (e.g., ELISA) Immune_Cells->Cytokine_Release Measure Neuroprotection Neuroprotection Assay (e.g., against oxidative stress) Neuronal_Cells->Neuroprotection Measure

Caption: Workflow for initial phenotypic screening of this compound.

Rationale: By testing the compound on diverse cell lines representing different disease areas, we can quickly identify the most promising therapeutic direction. For instance, potent antiproliferative activity would prioritize oncology targets, while inhibition of cytokine release would point towards anti-inflammatory mechanisms.

Target Deconvolution: From Phenotype to Protein

Once a primary phenotype is observed, the next crucial step is to identify the specific protein(s) with which the compound interacts.

Target_Deconvolution Affinity_Chromatography Affinity Chromatography (Compound immobilized on beads) Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Chromatography->Mass_Spectrometry Elute & Analyze Cell_Lysate Cell Lysate Cell_Lysate->Affinity_Chromatography Incubate CETSA Cellular Thermal Shift Assay (CETSA) Cell_Lysate->CETSA Treat with Compound CETSA->Mass_Spectrometry Analyze Soluble Fraction Target_Identification Potential Target Identification Mass_Spectrometry->Target_Identification

Caption: Experimental workflow for target deconvolution.

Rationale: Affinity chromatography and CETSA are powerful, unbiased methods for identifying direct binding partners of a small molecule. Affinity chromatography physically pulls out binding proteins from a cell lysate, while CETSA identifies proteins that are stabilized against thermal denaturation upon compound binding. Mass spectrometry then identifies these proteins.

Target Validation: Confirming the Biological Relevance

Identifying a binding partner is not enough; we must validate that the interaction is responsible for the observed phenotype.

Target_Validation cluster_1 Biophysical & Biochemical Assays cluster_2 Cellular Assays SPR Surface Plasmon Resonance (SPR) Binding_Kinetics Binding Kinetics (Kd) SPR->Binding_Kinetics ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Kinetics Enzyme_Assay Enzymatic/Functional Assay Functional_Effect Functional Effect (IC50/EC50) Enzyme_Assay->Functional_Effect Gene_Knockdown Gene Knockdown/out (siRNA, CRISPR) Phenotypic_Rescue Phenotypic Rescue/ Mimicry Gene_Knockdown->Phenotypic_Rescue

Caption: Workflow for target validation at the molecular and cellular levels.

Rationale: Biophysical techniques like SPR and ITC provide quantitative data on the binding affinity and kinetics of the compound-target interaction. Enzymatic or functional assays confirm that this binding translates into a modulation of the target's activity. Finally, genetic approaches like siRNA or CRISPR to reduce the expression of the target protein should abolish or reduce the phenotypic effect of the compound, definitively linking the target to the compound's mechanism of action.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific experimental system.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify proteins that bind to this compound in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., HCT-116 for oncology) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound. Incubate at 37°C for 1 hour.

  • Thermal Denaturation:

    • Heat the treated cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for unbiased target identification.

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity and kinetics of this compound to a purified target protein.

Methodology:

  • Immobilization of Target Protein:

    • Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis:

    • Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Kinase Profiling Assay

Objective: To screen this compound against a panel of protein kinases.

Methodology:

  • Assay Setup:

    • Use a commercial kinase profiling service or an in-house platform.

    • Typically, assays are performed in a 384-well plate format.

  • Kinase Reaction:

    • Incubate each kinase with its specific substrate, ATP, and either vehicle or this compound at one or more concentrations.

  • Detection:

    • Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase by the compound.

Concluding Remarks and Future Directions

The journey from a promising chemical scaffold to a validated therapeutic agent is a meticulous and iterative process. This guide has provided a comprehensive framework for the initial stages of this journey for this compound. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently and rigorously elucidate the mechanism of action of this compound.

The insights gained from these studies will be instrumental in guiding lead optimization efforts, preclinical development, and ultimately, the translation of this promising molecule into a novel therapeutic for the benefit of patients. The path forward is challenging, but with a logical, evidence-based approach, the therapeutic potential of this compound can be fully realized.

References

A-Head: A-Head: An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(1H-indol-5-yl)benzoic Acid Analogs as Prospective FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a compelling therapeutic avenue for managing pain, inflammation, and various central nervous system disorders by augmenting endogenous cannabinoid signaling.[1] While established inhibitor classes such as carbamates, ureas, and α-ketoheterocycles have been extensively studied, the exploration of novel chemical scaffolds continues to be a priority in drug discovery. This guide focuses on the 4-(1H-indol-5-yl)benzoic acid scaffold as a prospective core for the design of novel FAAH inhibitors. We will synthesize field-proven insights from established FAAH inhibitors and extrapolate key structure-activity relationship (SAR) principles to this specific analog series. This document provides a logical framework for the systematic design, synthesis, and evaluation of these compounds, grounded in established bioisosteric principles and supported by detailed experimental protocols.

The Therapeutic Rationale for FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in the endocannabinoid system.[2] Its primary function is the hydrolytic degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, terminating their signaling.[3] Direct activation of cannabinoid receptors (CB1 and CB2) by exogenous agonists can produce therapeutic benefits, particularly in analgesia, but is often accompanied by undesirable psychotropic side effects.[1]

Inhibiting FAAH offers a more nuanced approach: it increases the concentration of endogenous cannabinoids like AEA only at their sites of synthesis and release, thereby enhancing cannabinoid tone in a spatially and temporally controlled manner.[1] This strategy has been shown in numerous preclinical models to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse events associated with direct CB1 agonists.[1][4]

The FAAH Catalytic Mechanism

FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) to hydrolyze its substrates.[5] The catalytic process involves the nucleophilic attack of Ser241 on the substrate's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the amine portion of the substrate and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the fatty acid and regenerate the active enzyme.[5] This mechanism is the target for both reversible and irreversible inhibitors.

FAAH_Mechanism cluster_0 FAAH Active Site cluster_1 Acyl-Enzyme Intermediate cluster_2 Regenerated Enzyme Ser241 Ser241-OH AcylEnzyme Acyl-Ser241 Ser241->AcylEnzyme Forms Intermediate Lys142 Lys142-NH2 Anandamide Anandamide (Substrate) Anandamide->Ser241 Nucleophilic Attack (Lys142 assists) Ethanolamine Ethanolamine (Product 1) AcylEnzyme->Ethanolamine Release Regen_Ser241 Ser241-OH AcylEnzyme->Regen_Ser241 Hydrolysis (H2O) ArachidonicAcid Arachidonic Acid (Product 2) Regen_Ser241->ArachidonicAcid Release

Figure 1: Simplified workflow of FAAH-mediated hydrolysis of anandamide.

Prospective SAR of the this compound Scaffold

While direct SAR studies for this compound as FAAH inhibitors are not extensively documented in the literature, we can construct a robust hypothesis-driven approach by analyzing its constituent parts and drawing parallels from related inhibitor classes. The core scaffold presents three primary regions for chemical modification: the indole ring, the benzoic acid moiety, and the N1 position of the indole.

Notably, this exact scaffold has been explored for activity against other enzymes, such as steroid 5α-reductase, providing valuable synthetic precedents and initial SAR insights, particularly regarding substitutions on the indole nitrogen.[6]

Region 1: The Indole Moiety

The indole ring likely serves as a lipophilic anchor, occupying the acyl chain-binding channel of FAAH. SAR studies on related indole-containing FAAH inhibitors, such as (indolylalkyl)piperidine carbamates, provide a strong basis for predicting the effects of substitution.[7]

  • Substitution at Position 5: In a related series, introducing substituents at the indole 5-position (chloro, methyl, methoxy, cyano) was found to be detrimental, reducing FAAH inhibition by four- to tenfold.[7] However, a fluoro substituent was well-tolerated, suggesting that small, electron-withdrawing groups might be permissible.[7]

  • Substitution at Other Positions (4, 6, 7): Moving a fluoro substituent to the 6- or 7-position of the indole ring enhanced activity twofold in the reference series, indicating these positions may be more accommodating for modification and could interact favorably with the enzyme active site.[7]

Region 2: The Benzoic Acid Moiety

The benzoic acid group is a critical feature, likely involved in key polar interactions within the FAAH active site.

  • The Carboxylic Acid: In various inhibitor classes, polar groups are crucial for activity. For instance, in 4-aminobenzohydrazide derivatives, the presence of a carboxylic acid group on an adjacent phenyl ring was found to significantly increase potency, likely through an ionic interaction with the catalytic Lys142 residue.[8] It is highly probable that the carboxylate of the this compound scaffold plays a similar role, forming a salt bridge or strong hydrogen bond with Lys142, thereby anchoring the inhibitor in the active site.

  • Bioisosteric Replacement: Standard medicinal chemistry strategies would involve replacing the carboxylic acid with known bioisosteres such as tetrazole, acylsulfonamide, or hydroxamic acid to modulate acidity, cell permeability, and metabolic stability.

  • Ring Substitution: Substitution on the benzoic acid ring could fine-tune electronic properties and introduce new interactions. Small electron-withdrawing groups (e.g., F, Cl) or small electron-donating groups (e.g., Me, OMe) ortho or meta to the carboxylate could modulate its pKa and binding orientation.

Region 3: The Indole N1 Position

The nitrogen of the indole ring offers a straightforward point for derivatization to probe for additional interactions. SAR data from N-substituted 4-(5-indolyl)benzoic acids developed as steroid 5α-reductase inhibitors can serve as an initial guide for synthesis, even though the target is different.[6]

  • Alkyl and Arylalkyl Substituents: In that series, substitution with various alkyl (e.g., cyclohexylmethyl) and arylalkyl (e.g., benzyl) groups at the N1 position yielded potent inhibitors of the target enzyme.[6] This demonstrates that this position is synthetically accessible and can accommodate significant bulk. For FAAH, these groups could extend into lipophilic pockets or toward the "membrane access channel" of the enzyme.[5] A systematic exploration from small alkyl chains to larger, substituted benzyl groups would be a logical starting point.

Figure 2: Key regions for SAR exploration on the this compound scaffold.

Experimental Protocols for SAR Validation

A rigorous, self-validating system of assays is essential to accurately determine the SAR of newly synthesized analogs.

Primary In Vitro FAAH Inhibition Assay

This protocol determines the concentration of an analog required to inhibit 50% of FAAH activity (IC₅₀).

Methodology:

  • Enzyme Source: Utilize rat liver microsomes or recombinant human FAAH (hFAAH) for consistent and translatable results.

  • Substrate: Use a fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), for a sensitive and high-throughput readout.

  • Assay Buffer: Prepare a buffer of 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Compound Preparation: Serially dilute test compounds in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Incubation: Pre-incubate the FAAH enzyme with varying concentrations of the test compound for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the AAMCA substrate.

  • Detection: Incubate for a further 30 minutes at 37°C. Stop the reaction and measure the fluorescence of the released AMC product (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling

To ensure that the observed activity is due to specific FAAH inhibition and not off-target effects, lead compounds must be screened against other related serine hydrolases.

Methodology:

  • Counter-Screening: Test potent compounds against key related enzymes, particularly monoacylglycerol lipase (MAGL) and ABHD6, using commercially available assay kits.

  • Activity-Based Protein Profiling (ABPP): For advanced leads, ABPP is a powerful technique to assess selectivity across the entire serine hydrolase family in a native biological system (e.g., mouse brain proteome).[5][9] This provides a comprehensive view of a compound's selectivity profile.

In Vivo Pharmacodynamic and Efficacy Models

Promising compounds with good in vitro potency and selectivity should be advanced to in vivo studies.

Workflow:

  • Pharmacokinetics (PK): Administer the compound (e.g., via oral gavage or intraperitoneal injection) to rodents to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including brain penetration.

  • Pharmacodynamics (PD) / Target Engagement: Following administration, collect brain and peripheral tissues and measure levels of FAAH substrates (AEA, PEA, OEA) using LC-MS/MS. A significant elevation in these lipids confirms in vivo target engagement.[9]

  • Efficacy Testing (Inflammatory Pain Model):

    • Model: Use the Complete Freund's Adjuvant (CFA) model in rats or mice. Inject CFA into the hind paw to induce localized inflammation and hyperalgesia.

    • Treatment: Administer the test compound at various doses.

    • Endpoint: Measure paw withdrawal latency in response to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey filaments) to assess analgesic effects. Efficacy is demonstrated by a significant reduction in pain sensitivity compared to vehicle-treated animals.[4][9]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Synthesis Analog Synthesis Primary_Assay Primary FAAH IC50 Assay Synthesis->Primary_Assay Test Potency Selectivity Selectivity Profiling (MAGL, ABHD6, etc.) Primary_Assay->Selectivity Potent Hits (IC50 < 1µM) PK_PD Pharmacokinetics & Target Engagement (Lipid Levels) Selectivity->PK_PD Selective Hits (>100x vs MAGL) Efficacy Efficacy Models (e.g., CFA Inflammatory Pain) PK_PD->Efficacy Brain Penetrant & On-Target Efficacy->Synthesis SAR Feedback & Optimization

Figure 3: Integrated workflow for the discovery and validation of novel FAAH inhibitors.

Data Summary and Interpretation

The SAR data generated from the above protocols should be systematically tabulated to facilitate clear interpretation and guide the next design cycle.

Table 1: Hypothetical SAR Data for N1-Substituted Analogs

CompoundR Group (at N1)hFAAH IC₅₀ (nM)Selectivity vs. MAGL (Fold)
Parent-1 H5,200>100
1a Methyl2,150>100
1b n-Butyl850>100
1c Cyclohexylmethyl320>150
1d Benzyl150>200
1e 4-Fluorobenzyl95>200

Interpretation: The data in this hypothetical table would suggest that increasing the size and lipophilicity of the N1-substituent is beneficial for FAAH inhibitory activity, with arylalkyl groups being preferred. The 4-fluorobenzyl group may be engaging in a specific favorable interaction within the active site.

Conclusion and Future Directions

The this compound scaffold represents a promising, underexplored starting point for the development of novel FAAH inhibitors. By applying established medicinal chemistry principles and leveraging SAR data from analogous structures, a systematic exploration of this chemical space is achievable. The proposed workflow, integrating robust in vitro assays with targeted in vivo models, provides a clear and efficient path to validate this hypothesis.

Future work should focus on synthesizing a focused library of analogs based on the SAR hypotheses outlined in Section 2. Particular attention should be paid to maintaining high selectivity against other serine hydrolases to avoid potential off-target toxicity, a critical lesson learned from past clinical failures in the FAAH field.[4] Successful identification of potent and selective leads from this series could provide a new class of therapeutic agents for the treatment of pain and other neurological disorders.

References

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1H-indol-5-yl)benzoic acid. This document provides two detailed protocols: one for routine assay and purity determination, and a second for a stability-indicating method developed through forced degradation studies. The methodologies are grounded in established chromatographic principles and adhere to International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quality control of this and structurally similar compounds.

Introduction and Scientific Rationale

This compound is a bifunctional molecule incorporating both an indole nucleus and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science. Accurate and precise analytical methods are paramount for ensuring the quality, stability, and purity of this compound during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2][3]

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. The presence of a hydrophobic indole ring and a benzene ring, combined with an ionizable carboxylic acid group, dictates the strategic choices for the chromatographic system.

Causality Behind Experimental Choices:

  • Chromatography Mode: Reversed-phase (RP) chromatography is the logical choice. The non-polar nature of the this compound backbone will interact strongly with a hydrophobic stationary phase (like C18), while a polar mobile phase is used for elution. This is a standard and robust approach for the analysis of a wide range of pharmaceutical compounds.[4][5][6]

  • pH Control: The benzoic acid group has a pKa value typically around 4.2.[7] The ionization state of this group dramatically affects its retention in RP-HPLC. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By setting the pH to ~3.0, well below the pKa, the carboxyl group remains in its protonated, less polar form (-COOH), leading to stronger and more reproducible retention on the C18 column.

  • Detector Selection: The conjugated π-electron systems of the indole and benzene rings result in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector is therefore ideal for sensitive and selective detection. Indole-containing compounds typically exhibit strong absorbance around 280 nm, providing a good starting point for detection.[4][6]

Analyte Physicochemical Properties (Estimated)

A precise understanding of the analyte's properties is foundational. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its constituent parts.

PropertyEstimated Value / CharacteristicRationale & Impact on HPLC Method
Molecular Formula C₁₅H₁₁NO₂Used for calculating molar concentrations.
Molecular Weight ~237.26 g/mol Essential for gravimetric preparation of standards.
pKa (Carboxylic Acid) ~4.0 - 4.5Critical for mobile phase pH selection. Suppressing ionization (pH < 3.5) is key for retention on a C18 column.[7]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO).[8]Dictates the choice of diluent for standard and sample preparation. A mixture of the mobile phase or a high-organic solvent is required.
UV λmax ~230 nm and ~280 nmThe benzoic acid moiety absorbs strongly around 230 nm, while the indole group absorbs around 280 nm.[6][9] The optimal wavelength should be determined experimentally for maximum sensitivity.

HPLC Method Development and Validation Workflow

The logical flow for creating a reliable analytical method involves a systematic, multi-stage process. It begins with understanding the analyte and progresses through optimization and final validation to ensure the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Properties, Solubility) B Initial Method Scouting (Column, Mobile Phase, Detector) A->B informs C Optimize Mobile Phase (% Organic, pH, Buffer) B->C D Optimize Instrument (Flow Rate, Temp, Wavelength) C->D E Forced Degradation (Specificity) D->E F ICH Validation Protocols (Linearity, Accuracy, Precision) E->F confirms specificity for G Final Method Write-up & SST Definition F->G

Caption: Workflow for HPLC method development and validation.

Protocol 1: Assay and Impurity Profiling

This protocol details a reversed-phase HPLC method for the routine quantification and purity assessment of this compound.

Equipment and Reagents
  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic data system (CDS).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (reagent grade, ~99%).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following conditions were optimized to provide efficient separation and good peak shape.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 0-20 min: 30% to 90% B; 20-22 min: 90% B; 22.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilutions can be made as needed.

System Suitability Testing (SST)

Before sample analysis, the system performance must be verified. Inject the Working Standard Solution (10 µg/mL) five times and evaluate the results against the criteria below.[10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping stability.
Analysis and Calculations

Inject the blank (diluent), standard, and sample solutions. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

Assay (% w/w): Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Purity (% Area): % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100

Protocol 2: Stability-Indicating Method Development via Forced Degradation

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[10][11] Forced degradation studies are essential to develop and validate such a method.[12][13]

Forced Degradation Workflow

This process involves subjecting the analyte to harsh conditions to intentionally generate degradation products and then ensuring the HPLC method can resolve the main peak from any new peaks that appear.

ForcedDegradationWorkflow cluster_stress Stress Conditions Start Prepare Sample Solution (~1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B light) Start->Photo Neutralize Neutralize (if needed) Dilute to Target Conc. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC (Protocol 1) Neutralize->Analyze Evaluate Evaluate Results: - Peak Purity (PDA) - Mass Balance - Resolution > 1.5 Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies.

Stress Study Protocol
  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours, then dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all stressed samples to the working concentration (e.g., 10 µg/mL) with diluent.

  • Evaluation: Analyze all samples using the HPLC method described in Protocol 1. Use a PDA detector to assess peak purity of the parent analyte peak in each stressed sample. The goal is to achieve 5-20% degradation of the parent compound.[11]

Method Validation Summary

Any new analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines.[1][3][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To assess the ability to measure the analyte unequivocally in the presence of other components.Peak purity index > 0.999 for stressed samples. Baseline resolution (R > 1.5) between analyte and degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate sample preparations or nine determinations across the range.[1][14]
LOD & LOQ The lowest amount of analyte that can be detected and quantified, respectively.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[14]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters (e.g., flow rate ±10%, pH ±0.2) are varied.

Conclusion

This application note provides a well-defined and scientifically justified starting point for the RP-HPLC analysis of this compound. The detailed protocols for both routine analysis and stability-indicating studies, combined with a clear validation framework, offer a comprehensive resource for scientists. By explaining the causality behind the methodological choices, this guide empowers users to not only implement the method but also to adapt and troubleshoot it for their specific applications, ensuring data of the highest quality and integrity.

References

Application Notes and Protocols: Leveraging 4-(1H-indol-5-yl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole-Benzoic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their recurring presence in bioactive compounds and their ability to interact with a diverse range of biological targets. The 4-(1H-indol-5-yl)benzoic acid scaffold is a prime example of such a privileged framework, merging two pharmacologically significant moieties: the indole ring and the benzoic acid group.

The indole nucleus is a cornerstone in drug design, forming the core of numerous natural products and synthetic drugs with a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component for engaging with biological macromolecules. The benzoic acid group, a common feature in many pharmaceuticals, provides a crucial acidic handle for electrostatic interactions and can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[3][4]

The strategic combination of these two motifs in this compound creates a molecule with significant potential as a foundational template for the development of novel therapeutics. This application note provides a comprehensive guide for researchers, offering insights into the design principles, relevant biological targets, and detailed experimental protocols for utilizing this promising scaffold in drug discovery campaigns, with a particular focus on oncology.

Rationale for Targeting Key Enzymes in Cancer

Derivatives of this compound have shown promise as inhibitors of enzymes implicated in hormone-dependent cancers, such as prostate and breast cancer. Two such key targets are Steroid 5α-Reductase (SRD5A) and Aldo-Keto Reductase 1C3 (AKR1C3).

Steroid 5α-Reductase (SRD5A) in Prostate Cancer

The SRD5A enzyme family, particularly isozymes SRD5A1 and SRD5A2, are critical for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[5] DHT has a higher affinity for the androgen receptor (AR), and its binding triggers a signaling cascade that promotes the growth and survival of prostate cancer cells.[5][6] Inhibiting SRD5A reduces DHT levels, thereby attenuating AR signaling, a clinically validated strategy for the management of benign prostatic hyperplasia and a therapeutic avenue being explored for prostate cancer.[5]

Aldo-Keto Reductase 1C3 (AKR1C3) in Castration-Resistant Prostate Cancer (CRPC)

AKR1C3 is a multifaceted enzyme that plays a pivotal role in the intratumoral biosynthesis of androgens and estrogens.[7][8] In the context of CRPC, where systemic androgen levels are low due to androgen deprivation therapy, the upregulation of AKR1C3 allows cancer cells to synthesize their own androgens, leading to persistent AR activation and therapeutic resistance.[7][9] AKR1C3 is also involved in other signaling pathways that promote cell proliferation and metastasis, such as the PI3K/Akt and ERK pathways, making it an attractive target for advanced prostate cancer.[9][10] Derivatives of this compound have been specifically investigated as potential AKR1C3 inhibitors.[11]

Signaling Pathway Visualizations

To elucidate the mechanisms of action for inhibitors targeting SRD5A and AKR1C3, the following diagrams illustrate their roles in key signaling pathways.

SRD5A_Pathway cluster_nucleus Nuclear Events Testosterone Testosterone SRD5A SRD5A (Target for Inhibition) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) (High Potency Androgen) AR Androgen Receptor (AR) DHT->AR Binds & Activates SRD5A->DHT Conversion AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus Gene_Transcription Androgen-Responsive Gene Transcription AR_DHT->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Inhibitor This compound Derivative Inhibitor->SRD5A Inhibits

Figure 1: SRD5A Signaling Pathway in Prostate Cancer.

AKR1C3_Pathway Androgen_Precursors Androgen Precursors (e.g., Androstenedione) AKR1C3 AKR1C3 (Target for Inhibition) Androgen_Precursors->AKR1C3 Testosterone Testosterone AR_Activation Androgen Receptor Activation Testosterone->AR_Activation AKR1C3->Testosterone Synthesis PGF2a 11β-PGF2α AKR1C3->PGF2a ERK_Signaling ERK Signaling AKR1C3->ERK_Signaling Activates Cell_Proliferation CRPC Cell Proliferation & Resistance AR_Activation->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->AKR1C3 Inhibits PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 PI3K_Akt PI3K/Akt Pathway PGF2a->PI3K_Akt PI3K_Akt->Cell_Proliferation Metastasis Metastasis ERK_Signaling->Metastasis

Figure 2: Multifaceted Role of AKR1C3 in CRPC.

Drug Design and Synthesis Strategies

The this compound scaffold offers numerous opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold

A common and effective method for synthesizing the this compound core is through a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of 5-bromoindole with 4-carboxyphenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants Reactant1 5-Bromoindole Reaction + Reactant2 4-Carboxyphenylboronic Acid Product This compound Reaction_Conditions Pd Catalyst (e.g., Pd/C) Base (e.g., K2CO3) Solvent (e.g., Ethanol/Water) Reaction_Conditions->Product Suzuki Coupling

Figure 3: Synthetic approach via Suzuki Coupling.

This approach is highly versatile and allows for the use of various substituted indoles and boronic acids to generate a library of analogs.[12][13]

Structure-Activity Relationship (SAR) Considerations

Based on existing literature for indole and benzoic acid-based inhibitors, the following SAR trends can be inferred and should be explored when designing new derivatives:

Molecular PositionModification StrategyRationale
Indole N-H Alkylation or arylationCan improve potency and modulate pharmacokinetic properties.
Indole C2/C3 Introduction of small substituentsCan influence binding orientation and selectivity.
Benzoic Acid Carboxyl Group Esterification or amidationCan serve as a prodrug strategy to improve cell permeability.
Benzoic Acid Ring Introduction of electron-withdrawing or donating groupsCan modulate the pKa of the carboxylic acid and influence electronic interactions with the target.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of this compound derivatives.

Protocol 1: SRD5A1 Enzyme Inhibition Assay (LC-MS Based)

This protocol is adapted from a label-free LC-MS method for screening SRD5A inhibitors.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SRD5A1.

Materials:

  • Recombinant human SRD5A1 (or microsomes from LNCaP cells)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • Dutasteride or Finasteride (positive control inhibitor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • LC-MS system

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of testosterone, NADPH, and test compounds in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the assay buffer.

    • Add 10 µL of the test compound at various concentrations (final DMSO concentration should be <1%).

    • Add 20 µL of the SRD5A1 enzyme preparation.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of a solution containing testosterone and NADPH to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

    • Monitor the formation of dihydrotestosterone (DHT) by LC-MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: AKR1C3 Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a standard method for measuring AKR1C3 activity by monitoring NADPH consumption.[15][16]

Objective: To determine the IC50 of a test compound against AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • S-tetralol (substrate)

  • NADPH (cofactor)

  • Known AKR1C3 inhibitor (e.g., indomethacin) as a positive control

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding NADPH to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at 37°C. The rate of NADPH oxidation is proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well.

    • Determine the percentage of inhibition for each compound concentration compared to the DMSO control.

    • Calculate the IC50 value from the dose-response curve.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Objective: To evaluate the cytotoxicity of this compound derivatives on cancer cell lines (e.g., LNCaP, 22Rv1, PC-3).

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well tissue culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and discovery of novel enzyme inhibitors with potential applications in oncology. Its synthetic tractability and the established biological importance of its constituent moieties make it an attractive platform for medicinal chemists. By employing the strategic design principles and robust experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this promising class of molecules. Future work should focus on optimizing the lead compounds for in vivo efficacy, selectivity, and favorable ADME properties to advance them toward clinical development.

References

Application Notes and Protocols for 4-(1H-indol-5-yl)benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(1H-indol-5-yl)benzoic acid is a bifunctional organic molecule incorporating both an indole nucleus and a benzoic acid moiety. While direct studies on this specific compound in oncology are emerging, its structural components are prevalent in numerous molecules with established significance in cancer research. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of various anticancer agents, including Bcl-2 inhibitors.[1] Similarly, benzoic acid derivatives have been investigated for their anticancer properties, with some acting as inhibitors of histone deacetylases (HDACs), enzymes that are critical regulators of gene expression and are often dysregulated in cancer.[2]

These application notes propose a framework for investigating the potential of this compound as a novel anticancer agent. Based on the activities of structurally related compounds, a plausible, yet-to-be-proven, mechanism of action is its function as a histone deacetylase (HDAC) inhibitor. The following sections provide detailed protocols to test this hypothesis and characterize the compound's effects on cancer cells.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂PubChem
Molecular Weight 237.26 g/mol PubChem
Appearance Predicted: Crystalline Solid-
Solubility Predicted: Soluble in DMSO, ethanolGeneral knowledge of similar organic compounds
pKa Predicted: ~4-5 (for carboxylic acid)Based on benzoic acid's pKa of 4.2[3]

Hypothesized Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes like p21 and pro-apoptotic genes like Bim.[4][5]

We hypothesize that this compound may act as an HDAC inhibitor. By blocking HDAC activity, the compound could induce histone hyperacetylation, leading to a more open chromatin structure. This, in turn, would allow for the re-expression of silenced tumor suppressor genes. The downstream effects of this action could include cell cycle arrest, induction of apoptosis (programmed cell death), and an overall inhibition of cancer cell proliferation.[4][6]

HDAC_Inhibition_Pathway cluster_0 Cellular Effects cluster_1 Molecular Mechanism Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition Apoptosis Apoptosis Apoptosis->Inhibition Compound This compound HDAC HDAC Enzymes Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation (Compacted Chromatin) TSG Tumor Suppressor Genes (e.g., p21, Bim) HDAC->TSG Repression Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation (HATs) TSG_Expression Gene Transcription Acetylated_Histones->TSG_Expression TSG_Expression->Cell_Cycle_Arrest TSG_Expression->Apoptosis

Figure 1: Hypothesized HDAC inhibition pathway for this compound.

Experimental Protocols

The following protocols provide a comprehensive workflow to evaluate the anticancer potential of this compound, focusing on the validation of its hypothesized role as an HDAC inhibitor.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Validation A In Vitro HDAC Activity Assay B Cell Viability (MTT Assay) A->B Confirm Cytotoxicity C Western Blot (Ac-Histones, p21) B->C Investigate Molecular Target Engagement D Cell Cycle Analysis (Flow Cytometry) C->D Assess Functional Outcome

Figure 2: Recommended experimental workflow.

Protocol 1: In Vitro HDAC Activity Assay

This assay directly measures the ability of the compound to inhibit HDAC enzyme activity. Commercial colorimetric or fluorometric kits are recommended for this purpose.[7][8][9]

Objective: To determine the direct inhibitory effect of this compound on total HDAC activity.

Materials:

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) or similar

  • Purified HeLa nuclear extract or recombinant HDAC enzyme

  • This compound, dissolved in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in assay buffer. Also, prepare dilutions of the positive control, TSA (e.g., 1 µM). Include a DMSO vehicle control.

  • Assay Setup: To the wells of the HDAC substrate-coated microplate, add the HDAC enzyme source (nuclear extract or purified enzyme).

  • Inhibitor Addition: Add the diluted compound or controls to the respective wells.

  • Incubation: Incubate the plate according to the kit's protocol (e.g., 60-90 minutes at 37°C) to allow the deacetylation reaction to occur.

  • Development: Add the capture and detection antibodies as described in the manual, followed by the developing solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%).

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][10]

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 µM to 200 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[2][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each cell line.

Table 2: Example Data Presentation for IC₅₀ Values (µM)

Cell LineThis compoundDoxorubicin (Control)
MCF-7 (Breast)[Experimental Value][Experimental Value]
HCT-116 (Colon)[Experimental Value][Experimental Value]
A549 (Lung)[Experimental Value][Experimental Value]
Protocol 3: Western Blot Analysis for Histone Acetylation and p21 Expression

This protocol is used to detect changes in the levels of specific proteins, providing evidence of target engagement (increased histone acetylation) and downstream effects (upregulation of p21).[13][14]

Objective: To determine if treatment with this compound increases the acetylation of histones H3 and H4 and upregulates the cell cycle inhibitor p21.

Materials:

  • Cancer cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels (15% for histones, 12% for p21).[13][15]

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Total Histone H3, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.[13][16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the acetylated histone signals to total histone H3 and p21 signals to β-actin.[13][17]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Objective: To assess whether this compound induces cell cycle arrest in cancer cells.

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol.[19][20]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).[18][21]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[22]

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[21]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[20]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[19]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.

References

The 4-(1H-indol-5-yl)benzoic Acid Scaffold: A Versatile Platform for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-indol-5-yl)benzoic acid core represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is amenable to the development of a diverse array of therapeutic agents. The inherent biological relevance of the indole nucleus, coupled with the versatile chemical functionality of the benzoic acid moiety, provides a robust foundation for designing molecules with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the strategic application of this scaffold, with a particular focus on its utility in the discovery of novel kinase inhibitors for oncology. We present detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this promising molecular framework.

Introduction: The Strategic Value of the Indole-Benzoic Acid Conjugate

The indole ring system is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for binding to the active sites of enzymes and receptors. When coupled with a benzoic acid group, the resulting this compound scaffold gains a critical functional handle for further chemical modification and for establishing key interactions with biological targets.

This unique combination has shown potential across a range of therapeutic areas, including the development of inhibitors for steroid 5α-reductases and HIV-1 fusion.[1] More recently, the focus has shifted towards its application in oncology, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold provides an excellent starting point for the development of potent and selective kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[2][3]

This document serves as a detailed guide for researchers and drug development professionals, outlining the key steps from chemical synthesis to preclinical evaluation of novel therapeutics derived from the this compound scaffold.

Synthesis of the this compound Scaffold and its Derivatives

The construction of the this compound core is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the reliable and high-yielding connection of an indole precursor with a benzoic acid precursor.

Core Scaffold Synthesis via Suzuki-Miyaura Coupling

The general strategy involves the coupling of 5-bromo-1H-indole with 4-(methoxycarbonyl)phenylboronic acid, followed by saponification of the resulting ester to yield the desired carboxylic acid. The use of a protecting group on the indole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is often advantageous to prevent side reactions and improve solubility.

Synthesis_Workflow Indole 5-Bromo-1H-indole ProtectedIndole 1-(tert-butoxycarbonyl)-5-bromo-1H-indole Indole->ProtectedIndole Boc₂O, TEA, DCM CoupledProduct Methyl 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)benzoate ProtectedIndole->CoupledProduct Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C Suzuki Coupling BoronicAcid 4-(Methoxycarbonyl)phenylboronic acid BoronicAcid->CoupledProduct FinalScaffold This compound CoupledProduct->FinalScaffold 1. LiOH, THF/H₂O 2. HCl (aq)

References

High-Throughput Screening Assays for 4-(1H-indol-5-yl)benzoic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole-Benzoic Acid Scaffold

The 4-(1H-indol-5-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, combining the versatile indole nucleus with a benzoic acid moiety. Indole derivatives are integral to a vast array of pharmacologically active compounds, exhibiting activities that span oncology, inflammation, and infectious diseases.[1] The benzoic acid group, a common feature in many drugs, can significantly influence pharmacokinetic properties and target interactions.[2] Derivatives of this hybrid scaffold have shown promise as inhibitors of various enzymes and as modulators of protein-protein interactions, making them attractive candidates for drug discovery campaigns.[3][4]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" for further development.[1] This guide provides detailed application notes and protocols for a selection of robust HTS assays tailored for the screening of this compound derivatives against several therapeutically relevant target classes. The assays described herein are designed for reliability, scalability, and the generation of high-quality, reproducible data.

Section 1: Biochemical Assays for Enzyme Inhibition

Biochemical assays, utilizing purified enzymes, offer a direct measure of a compound's ability to inhibit a specific molecular target. These assays are fundamental in primary screening and for elucidating the mechanism of action.

Target Profile: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[3] Its overexpression in many tumors creates an immunosuppressive microenvironment, allowing cancer cells to evade the host immune system.[5] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.[3]

This assay quantifies IDO1 activity by measuring the formation of its product, N-formylkynurenine (NFK), which is detected by a fluorogenic probe.[6]

Assay Principle: IDO1 converts L-tryptophan to NFK. In a secondary step, a developer reagent reacts specifically with NFK to produce a highly fluorescent product. Inhibitors of IDO1 will prevent the formation of NFK, resulting in a decrease in the fluorescent signal.

Workflow Diagram:

IDO1_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection Compound_Prep Compound Dilution Assay_Plate Dispense Compound, Enzyme, and Substrate to 384-well plate Compound_Prep->Assay_Plate Enzyme_Prep IDO1 Enzyme Dilution Enzyme_Prep->Assay_Plate Substrate_Prep L-Tryptophan Solution Substrate_Prep->Assay_Plate Incubation Incubate at 37°C Assay_Plate->Incubation Add_Developer Add NFK Green Developer Reagent Incubation->Add_Developer Incubation2 Incubate at 37°C Add_Developer->Incubation2 Read_Plate Read Fluorescence (Ex/Em = 400/510 nm) Incubation2->Read_Plate

Caption: Workflow for the IDO1 fluorometric HTS assay.

Experimental Protocol:

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5, 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase)[6]

  • NFK Green fluorescent probe

  • Epacadostat (positive control inhibitor)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom plates

Procedure:

  • Prepare serial dilutions of the this compound derivatives and controls in DMSO.

  • Dispense 200 nL of compound solutions into the assay plate.

  • Add 10 µL of IDO1 enzyme diluted in IDO1 Assay Buffer to each well.

  • Initiate the reaction by adding 10 µL of L-Tryptophan solution (in IDO1 Assay Buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate detection by adding 10 µL of NFK Green developer reagent.

  • Incubate the plate at 37°C for 4 hours, protected from light.[6]

  • Measure the fluorescence intensity using a plate reader with excitation at 400 nm and emission at 510 nm.[6]

Data Analysis: The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank))

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

ParameterRecommended Concentration/Condition
Final Compound Concentration10 µM (for primary screen)
IDO1 Enzyme ConcentrationTitrate to achieve ~80% of Vmax
L-Tryptophan ConcentrationKm value (typically 20-50 µM)
Incubation Time (Enzymatic)30 minutes
Incubation Time (Detection)4 hours
Z'-factor≥ 0.5 for a valid assay

Section 2: Assays for Protein-Protein Interaction (PPI) Inhibition

The disruption of protein-protein interactions (PPIs) is a challenging but increasingly successful strategy in drug discovery.[7] The indole scaffold is a common feature in small molecule PPI inhibitors.

AlphaScreen Assay for PPI Inhibition

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying PPIs in a high-throughput format.[8]

Assay Principle: The assay involves two bead types: a Donor bead and an Acceptor bead.[9] One protein of interest is conjugated to the Donor bead, and its binding partner is conjugated to the Acceptor bead. When the proteins interact, the beads are brought into close proximity (within 200 nm).[7] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[8] A small molecule inhibitor that disrupts the PPI will prevent this proximity, leading to a loss of signal.

Workflow Diagram:

AlphaScreen_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection Compound_Prep Compound Dilution Dispense_Compound Dispense Compound Compound_Prep->Dispense_Compound ProteinA_Prep Protein A-Donor Bead Complex Preparation Add_ProteinA Add Protein A-Donor Bead Complex ProteinA_Prep->Add_ProteinA ProteinB_Prep Protein B-Acceptor Bead Complex Preparation Add_ProteinB Add Protein B-Acceptor Bead Complex ProteinB_Prep->Add_ProteinB Dispense_Compound->Add_ProteinA Add_ProteinA->Add_ProteinB Incubation Incubate at RT Add_ProteinB->Incubation Read_Plate Read AlphaScreen Signal on Plate Reader Incubation->Read_Plate

Caption: Workflow for an AlphaScreen-based PPI inhibition assay.

Experimental Protocol:

Materials:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • AlphaScreen Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well, white, opaque plates (ProxiPlates)

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO.

  • Dispense 100 nL of compound solutions into the assay plate.

  • Add 5 µL of a pre-incubated mix of Biotinylated Protein A and Streptavidin-coated Donor beads to each well.

  • Add 5 µL of a pre-incubated mix of GST-tagged Protein B and Anti-GST Acceptor beads to each well.

  • Seal the plate and incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: Data analysis is performed similarly to the IDO1 assay, calculating percent inhibition and fitting dose-response curves to determine IC50 values.

ParameterRecommended Concentration/Condition
Final Compound Concentration10 µM (for primary screen)
Protein ConcentrationsTitrate to determine optimal signal-to-background
Bead ConcentrationsAs per manufacturer's recommendation
Incubation Time1-2 hours
Z'-factor≥ 0.5 for a valid assay

Section 3: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for screening, assessing not only target engagement but also cell permeability and potential cytotoxicity.[10]

Cell Viability/Cytotoxicity Assay using Resazurin

This assay is a simple and robust method to assess the effect of compounds on cell proliferation and health.

Assay Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink and highly fluorescent resorufin.[11] A decrease in cell viability due to cytotoxic effects of a compound will result in a decreased rate of resazurin reduction and thus a lower fluorescent signal.[12]

Workflow Diagram:

Resazurin_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Detection Cell_Seeding Seed Cells in 96- or 384-well plates Adherence Allow cells to adhere (24 hours) Cell_Seeding->Adherence Compound_Addition Add Compound Dilutions Adherence->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Add_Resazurin Add Resazurin Solution Incubation->Add_Resazurin Incubation2 Incubate for 1-4 hours Add_Resazurin->Incubation2 Read_Plate Read Fluorescence (Ex/Em = 560/590 nm) Incubation2->Read_Plate

Caption: Workflow for a resazurin-based cell viability assay.

Experimental Protocol:

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)[13]

  • Complete cell culture medium

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]

  • Doxorubicin (positive control for cytotoxicity)

  • 96- or 384-well, black, clear-bottom tissue culture plates

Procedure:

  • Seed cells into the microplate at an optimized density and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the this compound derivatives and controls in cell culture medium.

  • Remove the seeding medium and add the compound dilutions to the cells.

  • Incubate the plates for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add resazurin solution to each well (typically 10% of the well volume).[11]

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using a plate reader with an excitation of ~560 nm and emission of ~590 nm.

Data Analysis: Percent viability is calculated relative to vehicle-treated control cells. IC50 values represent the concentration of compound that reduces cell viability by 50%.

ParameterRecommended Condition
Cell Seeding DensityOptimized for logarithmic growth during the assay
Compound Incubation Time24 - 72 hours
Resazurin Incubation Time1 - 4 hours
Z'-factor≥ 0.5 for a valid assay

Conclusion and Future Directions

The high-throughput screening assays detailed in this guide provide a robust framework for the initial characterization of this compound derivatives. Positive "hits" identified from these primary screens should be subjected to a cascade of secondary assays for confirmation and further characterization. This includes re-testing of resynthesized compounds, orthogonal assays to rule out artifacts, and more detailed mechanistic studies to confirm the mode of action. The versatility of the indole-benzoic acid scaffold suggests that screening against a diverse panel of targets is a worthwhile endeavor in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Crystallization of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystalline Form

4-(1H-indol-5-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science, presents a significant challenge and opportunity in its solid-state chemistry. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), controlling the crystalline form is not merely a matter of academic interest but a critical determinant of a drug's safety and efficacy.[] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can have profound implications throughout the drug development lifecycle.[2][3][4] An uncontrolled polymorphic transformation can lead to changes in a drug's performance, potentially rendering it ineffective or even harmful.[2]

These application notes provide a comprehensive guide to developing robust crystallization processes for this compound. Recognizing that specific experimental data for this compound is not widely available, this document outlines a systematic approach, combining theoretical prediction with empirical screening and established protocols. The methodologies presented herein are designed to be a self-validating system, enabling researchers to elucidate the crystallization behavior of this compound and to reproducibly obtain a desired crystalline form.

Part 1: Physicochemical Characterization - A Predictive and Experimental Approach

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization process. In the absence of extensive experimental data, a combination of in silico prediction and systematic experimental screening is the most effective strategy.

In Silico Prediction of Physicochemical Properties

Modern computational tools can provide valuable initial estimates of key parameters, guiding the design of subsequent experiments.

  • Solubility Prediction: The principle of "like dissolves like" is a useful starting point. Given the structure of this compound, with its aromatic indole and benzoic acid moieties, it is expected to have low solubility in water and higher solubility in organic solvents. More sophisticated models can provide quantitative predictions:

    • Hansen Solubility Parameters (HSP): This method characterizes a solute and solvents based on three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7][8] By matching the HSP of the solute to those of various solvents, a ranked list of potential solvents can be generated.[7]

    • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based model can predict thermodynamic properties like solubility with a high degree of accuracy, making it a powerful tool for in silico solvent screening.[9][10][11][12][13]

  • Melting Point Prediction: Various quantitative structure-property relationship (QSPR) models and machine learning algorithms can estimate the melting point based on the molecular structure.[14] These predictions, while not a substitute for experimental measurement, can inform the temperature ranges for crystallization experiments.

Table 1: Predicted Physicochemical Properties of this compound (Illustrative)

PropertyPredicted Value/RangeMethod of PredictionSignificance for Crystallization
Molecular Weight 237.25 g/mol CalculationFundamental for stoichiometric calculations.
Melting Point 180 - 220 °CQSPR ModelsDefines the upper temperature limit for many crystallization techniques.
LogP 3.5 - 4.5Computational ModelsIndicates low aqueous solubility and preference for organic solvents.
Aqueous Solubility < 0.1 mg/mLCOSMO-RSConfirms the need for non-aqueous or co-solvent systems.
Systematic Experimental Screening for Solvent Selection

The predictions from in silico models must be validated and refined through systematic experimental screening. A well-designed screen will efficiently identify suitable solvent systems for crystallization.[3][15][16]

Protocol 1: Small-Scale Solubility Screening

Objective: To experimentally determine the solubility of this compound in a range of solvents at different temperatures.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, tetrahydrofuran)

  • Vials with screw caps

  • Heating and stirring plate

  • Temperature probe

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying polarities and hydrogen bonding capabilities.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into each vial.

  • Solvent Addition: Add a known volume of a single solvent to each vial in a stepwise manner (e.g., 0.1 mL increments).

  • Equilibration at Room Temperature: After each solvent addition, cap the vial and agitate vigorously at room temperature for a set period (e.g., 1 hour) to allow for dissolution. Observe for complete dissolution.

  • Equilibration at Elevated Temperature: If the compound does not fully dissolve at room temperature, gradually heat the vial while stirring to a higher temperature (e.g., 50-60 °C) and observe for dissolution.

  • Data Recording: Record the volume of solvent required to achieve complete dissolution at both room and elevated temperatures. This provides a semi-quantitative measure of solubility.

  • Classification: Classify the solvents as "good," "moderate," or "poor" based on the observed solubility.

Part 2: Crystallization Methodologies

Based on the solubility data obtained, appropriate crystallization techniques can be selected and optimized. The goal is to create a state of supersaturation, from which the compound will crystallize in a controlled manner.

Cooling Crystallization

Protocol 2: Cooling Crystallization

Objective: To obtain crystals of this compound by controlled cooling of a saturated solution.

Materials:

  • This compound

  • A "good" or "moderate" solvent identified in Protocol 1.

  • Crystallization vessel (e.g., flask or jacketed reactor)

  • Heating/cooling system

  • Stirrer

  • Filtration apparatus

Procedure:

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at an elevated temperature.

  • Cooling Profile: Cool the solution slowly and in a controlled manner. A linear cooling rate of 5-10 °C per hour is a good starting point.

  • Induction of Crystallization: If crystallization does not occur spontaneously, it can be induced by seeding with a small crystal of the compound or by scratching the inner surface of the vessel.

  • Crystal Growth: Once nucleation has occurred, continue the slow cooling to allow for crystal growth.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: A slow cooling rate is crucial to prevent rapid, uncontrolled precipitation which can lead to the formation of small, impure, or amorphous material. Slow cooling allows for the orderly arrangement of molecules into a stable crystal lattice.

Anti-Solvent Crystallization

This technique is suitable when a compound is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent").[20][21][22][23]

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding an anti-solvent to a solution of this compound.

Materials:

  • This compound

  • A "good" solvent and a "poor" solvent (anti-solvent) that are miscible.

  • Crystallization vessel

  • Addition funnel or syringe pump

  • Stirrer

  • Filtration apparatus

Procedure:

  • Solution Preparation: Dissolve this compound in the "good" solvent to form a clear solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring. The rate of addition is a critical parameter.

  • Observation: Observe for the onset of turbidity, which indicates nucleation.

  • Crystal Growth: Continue the addition of the anti-solvent at a controlled rate to promote crystal growth.

  • Isolation: Isolate the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Causality: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization. The rate of addition controls the rate of supersaturation generation, which in turn influences crystal size and morphology.

Vapor Diffusion

This is a gentle and effective method for growing high-quality single crystals, particularly for X-ray diffraction analysis.[2][24][25]

Protocol 4: Vapor Diffusion

Objective: To grow single crystals of this compound by the slow diffusion of an anti-solvent vapor.

Materials:

  • This compound

  • A "good" solvent and a volatile "poor" solvent (anti-solvent).

  • Small vial (inner vial)

  • Larger vial or beaker (outer chamber) with a sealed lid.

Procedure:

  • Solution Preparation: Prepare a concentrated solution of this compound in the "good" solvent in the inner vial.

  • Chamber Setup: Place a small amount of the anti-solvent in the outer chamber.

  • Assembly: Place the inner vial inside the outer chamber, ensuring the two liquids do not mix. Seal the outer chamber.

  • Diffusion: Allow the anti-solvent vapor to slowly diffuse into the solution in the inner vial over several days to weeks.

  • Crystal Growth: As the anti-solvent diffuses, the solubility of the compound decreases, leading to the slow growth of crystals.

  • Isolation: Carefully remove the crystals and dry them.

Causality: The very slow rate of vapor diffusion leads to a gradual increase in supersaturation, which is ideal for the growth of large, well-ordered single crystals.

Part 3: Polymorph Screening and Characterization

It is highly probable that this compound can exist in multiple polymorphic forms. A thorough polymorph screen is essential to identify these forms and to determine their relative stability.[26][27][28][29][30]

Polymorph Screening Workflow

A comprehensive polymorph screen should employ a variety of crystallization techniques and conditions.

dot

Caption: Workflow for polymorph screening of this compound.

Slurry Crystallization for Stability Determination

Slurry crystallization is a powerful technique for determining the thermodynamically most stable polymorph under a given set of conditions.[31][32][33][34]

Protocol 5: Competitive Slurry Conversion

Objective: To determine the relative stability of two or more polymorphic forms of this compound.

Materials:

  • Different polymorphic forms of this compound.

  • A solvent in which the compound has slight solubility.

  • Vials with stir bars.

  • Stirring plate at a controlled temperature.

  • Filtration and drying equipment.

Procedure:

  • Mixture Preparation: Prepare a slurry by adding a mixture of the known polymorphs to the chosen solvent.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (days to weeks).

  • Sampling: Periodically take small samples of the solid phase.

  • Analysis: Analyze the solid samples by a suitable technique (e.g., PXRD) to monitor the conversion of the less stable form(s) to the more stable form.

  • Endpoint: The experiment is complete when the composition of the solid phase no longer changes with time, indicating that the thermodynamically stable form has been isolated.

Causality: In a slurry, the less stable (more soluble) polymorph will slowly dissolve and the more stable (less soluble) polymorph will precipitate, driving the system towards the lowest energy state.

Characterization of Crystalline Forms

A combination of analytical techniques is necessary to fully characterize the obtained crystalline forms.

Table 2: Analytical Techniques for Crystal Characterization

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Unique fingerprint for each crystalline form; information on crystal structure and polymorphism.[29]
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, and solid-state transitions.[29]
Thermogravimetric Analysis (TGA) Information on desolvation and thermal decomposition.
Microscopy (Optical, SEM) Crystal habit, size, and morphology.
Raman/FTIR Spectroscopy Information on molecular vibrations, which can differ between polymorphs.[28]

Part 4: Conclusion and Best Practices

The development of a robust crystallization process for this compound requires a systematic and scientifically-driven approach. By combining predictive modeling with carefully designed experimental screening, researchers can efficiently identify optimal conditions for obtaining the desired crystalline form with high purity and reproducibility.

Key Best Practices:

  • Start with a broad screening: Investigate a wide range of solvents and crystallization conditions initially.

  • Control critical parameters: Pay close attention to cooling rates, anti-solvent addition rates, and stirring.

  • Characterize thoroughly: Use a combination of analytical techniques to unambiguously identify and characterize all solid forms.

  • Determine thermodynamic stability: Use competitive slurry experiments to identify the most stable polymorph.

  • Document everything: Meticulous record-keeping is essential for reproducibility and for regulatory submissions.

This guide provides a framework for the successful development of crystallization processes for this compound. By following these principles and protocols, researchers can navigate the complexities of solid-state chemistry and ensure the quality and consistency of this important molecule.

References

Application Note: A Multi-Technique Approach for the Purity Assessment of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the robust purity assessment of 4-(1H-indol-5-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. Purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details an orthogonal, multi-technique approach, combining chromatographic separation with spectroscopic and thermal analysis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for structural verification, and Differential Scanning Calorimetry (DSC) for determining absolute purity. This application note is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Analytical Strategy

This compound is a bifunctional molecule incorporating both an indole nucleus and a benzoic acid moiety. This structure makes it a valuable building block in medicinal chemistry. The indole ring is a common pharmacophore, while the carboxylic acid group provides a handle for further chemical modification. The presence of these two distinct functional groups dictates the analytical strategy for purity assessment.

The indole's nitrogen is part of an aromatic system and is only weakly basic, while the carboxylic acid is acidic (pKa ~4-5). The conjugated system of the molecule provides a strong chromophore, making it highly suitable for UV detection. Potential impurities may arise from starting materials, side reactions (e.g., oxidation of the indole ring), or residual solvents.

A single analytical technique is insufficient to provide a complete purity profile. Therefore, we advocate for an integrated approach where each technique provides complementary information:

  • HPLC: Quantifies the main component and separates process-related impurities and degradation products.

  • LC-MS: Confirms the molecular weight of the main peak and provides structural information on unknown impurities.

  • NMR: Provides unambiguous confirmation of the molecular structure and can detect impurities that may not be visible by HPLC.

  • DSC: Measures absolute molar purity without the need for a reference standard, based on the thermodynamic properties of the material.[1]

  • TGA & FTIR: Provide supporting data on residual volatiles and functional group identity, respectively.

Physicochemical Properties and Considerations

A thorough understanding of the molecule's properties is fundamental to method development.

PropertyValue / Expected CharacteristicRationale for Analytical Method Choice
Molecular Formula C₁₅H₁₁NO₂---
Molecular Weight 251.26 g/mol Essential for Mass Spectrometry confirmation.
Structure Indole ring linked to a benzoic acidBifunctional nature requires careful pH control in RP-HPLC.
UV Absorbance Strong UV absorbance expected (~220-300 nm)Allows for sensitive detection in HPLC-UV.[2]
Acidity/Basicity Acidic (carboxylic acid)Ion suppression (low pH mobile phase) is critical for good peak shape in RP-HPLC.[3]
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous base.Guides the choice of diluent for sample preparation.
Physical State Crystalline solidSuitable for purity determination by DSC.[4]

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography is the primary technique for separating and quantifying impurities. A reversed-phase method with ion suppression is the logical choice to ensure the retention and sharp elution of the acidic analyte.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (e.g., ACN/H2O with acid) instrument HPLC System Setup (Column, Flow, Temp) prep_mobile->instrument prep_sample Sample Preparation (Dissolve in Diluent) injection Inject Samples & Standards prep_sample->injection prep_std Standard Preparation (Reference Standard) prep_std->injection instrument->injection detection UV Detection (e.g., 254 nm) injection->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity assessment.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase chemistry for retaining non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress ionization of the carboxylic acid, ensuring good peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 95% B over 20 minA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (or PDA 200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector is recommended to check for peak purity.
Injection Vol. 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation (as per ICH Q2(R1) Guidelines[5][6]):

  • Specificity: Inject the diluent, a placebo (if in formulated product), and a spiked sample containing known related substances to demonstrate that the main peak is free from interference.

  • Linearity: Prepare a series of solutions from a stock standard at five concentration levels (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Perform six replicate injections of the same sample and calculate the Relative Standard Deviation (%RSD) of the peak area.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and compare the results.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1.

Identity Confirmation by LC-MS

LC-MS is invaluable for confirming the identity of the main peak and for the structural elucidation of unknown impurities detected in the HPLC-UV analysis.

LC-MS Workflow Diagram

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample_inj Inject Sample (from HPLC method) separation Chromatographic Separation (C18 Column) sample_inj->separation ionization Ionization Source (e.g., ESI) separation->ionization ms1 Full Scan (MS1) (Detect [M+H]+ / [M-H]-) ionization->ms1 ms2 Tandem MS (MS/MS) (Fragment Precursor Ion) ms1->ms2 peak_id Confirm Main Peak MW (251.26 Da) ms1->peak_id impurity_id Elucidate Impurity Structures (from MS/MS fragments) ms2->impurity_id report Generate Identity Report peak_id->report impurity_id->report

Caption: Workflow for LC-MS identity confirmation.

Detailed LC-MS Protocol

Instrumentation:

  • An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the same HPLC method as described in Section 3 to ensure correlation between UV and MS data.

Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI Positive and NegativePositive mode will detect the protonated molecule [M+H]⁺ (m/z 252.09). Negative mode will detect the deprotonated molecule [M-H]⁻ (m/z 250.08).
Scan Range m/z 50 - 500Covers the expected mass of the parent compound and most likely impurities.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Gas Flow/Temp Instrument DependentOptimize for best signal intensity.
Fragmentation Collision-Induced Dissociation (CID)For MS/MS experiments to obtain structural information.

Data Interpretation:

  • Confirm Main Peak: Extract the ion chromatogram for m/z 252.09 (positive mode) and 250.08 (negative mode). The retention time should match the main peak in the UV chromatogram.

  • Analyze Impurities: For each impurity peak, examine the corresponding mass spectrum to determine its molecular weight.

  • Perform MS/MS: Subject the parent ions of the main peak and key impurities to MS/MS analysis. The fragmentation pattern of the indole moiety is well-characterized and can help confirm the structure.[7][8] Common fragmentations include losses related to the functional groups.

Structural Confirmation by NMR Spectroscopy

NMR is the definitive technique for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired to provide a complete structural fingerprint of the molecule.

Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H and COOH).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Expected ¹H NMR Signals (in DMSO-d₆):

  • -COOH Proton: A broad singlet, typically downfield (>12 ppm).[9]

  • Indole N-H Proton: A broad singlet, typically around 11-12 ppm.[10]

  • Aromatic Protons: A complex series of doublets and triplets between 7.0 and 8.5 ppm, corresponding to the protons on both the indole and benzene rings.[9][10]

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carbonyl Carbon: A signal around 167-170 ppm.[11]

  • Aromatic Carbons: Multiple signals in the range of 110-140 ppm.[11][12]

Purity Assessment:

  • The absence of significant unassigned signals in both ¹H and ¹³C spectra is a strong indicator of high purity.

  • Integration of the ¹H NMR signals should correspond to the number of protons in the structure. Impurities with different structures will have signals that do not integrate correctly.

Absolute Purity by Differential Scanning Calorimetry (DSC)

DSC provides a method for determining the absolute molar purity of a crystalline substance by measuring its melting point depression, a colligative property. This technique is recognized by pharmacopeias and does not require a chemical reference standard.[4][13]

DSC Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Weigh Sample (1-3 mg) into Aluminum Pan hermetic_seal Hermetically Seal Pan sample_prep->hermetic_seal instrument Place Sample & Reference in DSC Cell hermetic_seal->instrument thermal_prog Run Thermal Program (Heat at 1-2 °C/min) instrument->thermal_prog thermogram Record Heat Flow vs. Temp thermal_prog->thermogram peak_analysis Analyze Melting Endotherm thermogram->peak_analysis purity_calc Calculate Purity via van't Hoff Equation peak_analysis->purity_calc report Generate Purity Report purity_calc->report

Caption: Workflow for DSC absolute purity determination.

Detailed DSC Protocol

Instrumentation:

  • A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 1 - 3 mgSufficient mass for a clear signal without causing thermal lag.
Pans Aluminum, hermetically sealedPrevents loss of sample due to sublimation.
Purge Gas Nitrogen, 50 mL/minProvides an inert atmosphere to prevent oxidative degradation.
Heating Rate 1 - 2 °C/minA slow heating rate is required to maintain thermal equilibrium, which is a prerequisite for the van't Hoff calculation.[1]
Temperature Range Start ~30 °C below the expected melting point and end ~20 °C above.

Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample according to the defined thermal program.

  • Analyze the resulting melting endotherm using the instrument's software, which applies the van't Hoff equation to calculate the mole percent purity.

Prerequisites for Accurate DSC Purity:

  • The material must be >98.5% pure for reliable results.[4]

  • The material must be crystalline and not decompose upon melting.

  • Impurities must be soluble in the liquid phase (melt) but not the solid phase of the main component.

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-technique approach. No single method can provide a complete picture of a compound's purity profile. The combination of high-resolution chromatographic separation by HPLC, unambiguous identity confirmation by LC-MS, definitive structural verification by NMR, and absolute purity determination by DSC creates a robust and self-validating system. This orthogonal strategy ensures that the material meets the stringent quality requirements for use in pharmaceutical research and development, ultimately contributing to the safety and efficacy of new medicines.

References

The Versatile Building Block: 4-(1H-indol-5-yl)benzoic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. Its fusion with a benzoic acid moiety in the form of 4-(1H-indol-5-yl)benzoic acid creates a bifunctional building block of significant synthetic utility. This molecule offers chemists a strategic entry point for the construction of complex molecular architectures, leveraging the distinct reactivity of both the indole and carboxylic acid functionalities. This guide provides an in-depth exploration of the properties and applications of this compound, complete with detailed protocols for its synthesis and key transformations.

Compound Profile and Physicochemical Properties

This compound presents as a stable, crystalline solid, amenable to a range of synthetic manipulations. Its structure marries the electron-rich indole ring system with the versatile carboxylic acid group, predisposing it to a variety of chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886363-18-4--INVALID-LINK--, --INVALID-LINK--[1][2]
Molecular Formula C₁₅H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 237.25 g/mol --INVALID-LINK--[2]
Appearance Off-white to light yellow solidGeneral observation
Storage Temperature 2-8°C--INVALID-LINK--[2]

Note: Comprehensive experimental data on properties such as melting point, solubility, and pKa are not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis of the Building Block: A Suzuki-Miyaura Approach

The most common and efficient route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron species with an organic halide. In this case, 5-bromoindole is coupled with 4-carboxyphenylboronic acid. The indole's nitrogen is often protected to prevent side reactions and improve solubility, and deprotected in a subsequent step.

Suzuki_Coupling_Synthesis cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection 5-Bromo-1-(tert-butoxycarbonyl)indole 5-Bromo-1-(Boc)indole Coupled_Product 4-(1-(tert-Butoxycarbonyl)indol-5-yl)benzoic acid 5-Bromo-1-(tert-butoxycarbonyl)indole->Coupled_Product + 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic_acid->Coupled_Product + Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupled_Product Final_Product This compound Coupled_Product->Final_Product Acidic Workup Acid Acid (e.g., TFA) Acid->Final_Product Amide_Coupling Indole_Acid This compound Amide_Product N-Substituted 4-(1H-indol-5-yl)benzamide Indole_Acid->Amide_Product + Amine R-NH₂ Amine->Amide_Product + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Amide_Product Base_Amide Base (e.g., DIPEA) Base_Amide->Amide_Product Solvent_Amide Solvent (e.g., DMF) Solvent_Amide->Amide_Product Esterification Indole_Acid_Ester This compound Ester_Product Alkyl 4-(1H-indol-5-yl)benzoate Indole_Acid_Ester->Ester_Product + Alcohol R-OH (e.g., Methanol) Alcohol->Ester_Product + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester_Product Reflux

References

Troubleshooting & Optimization

Overcoming solubility issues of 4-(1H-indol-5-yl)benzoic acid in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1H-indol-5-yl)benzoic acid

A Guide to Overcoming In Vitro Solubility Challenges

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the solubility issues commonly encountered with this compound during in vitro experiments. As Senior Application Scientists, we have compiled this information to ensure you can achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility often a challenge?

A1: this compound is a bifunctional molecule featuring a carboxylic acid group attached to a benzene ring, which is in turn linked to an indole moiety. This structure presents a unique solubility challenge because it is amphoteric —it has both an acidic functional group (the carboxylic acid) and a weakly acidic/very weakly basic functional group (the indole N-H).

  • Acidic Group: The benzoic acid portion has a pKa value around 4.2.[1][2][3][4][5][6] This means that at a pH above ~5.2, this group will be deprotonated (ionized) to its carboxylate form (-COO⁻), which is significantly more water-soluble.

  • Indole Group: The indole N-H proton is weakly acidic, with a pKa of approximately 17 in aqueous solution, meaning it only deprotonates under very strong basic conditions.[7][8] Conversely, the indole ring can be protonated under strongly acidic conditions, with a pKa for the protonated form of about -3.6.[9][10]

The molecule's lowest solubility occurs at its isoelectric point (pI) , the pH at which the net charge is zero. In the physiological pH range (6.8-7.4), the carboxylic acid is mostly ionized, but the overall molecule can still be poorly soluble due to the large, hydrophobic indole-benzene core.

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// Edges Low_pH -> Mid_pH [label="Increase pH"]; Mid_pH -> High_pH [label="Increase pH"]; } dot Caption: pH-dependent ionization states of this compound.

Q2: I'm starting my experiments. What is the recommended first step for preparing a stock solution?

A2: The standard and most recommended starting point is to prepare a high-concentration stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO) .[11][12][13] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[14][15][16]

Why this is the best first step:

  • High Solubilizing Power: DMSO can typically dissolve compounds like this up to concentrations of 10-50 mM, providing a concentrated stock that allows for small volumes to be used in final assays.[12][17]

  • Assay Compatibility: Most in vitro assays, including cell-based studies, can tolerate low final concentrations of DMSO (typically ≤0.5%) without significant cytotoxicity or interference.[14][15][18]

See Protocol 1 for a detailed, step-by-step guide to preparing a 10 mM stock solution in DMSO.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer or cell culture medium. What's happening and how do I fix it?

A3: This is a classic problem known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[14][19][20] The DMSO concentration drops sharply upon dilution, and the water-based medium cannot keep the hydrophobic compound in solution.

Here are several troubleshooting strategies, ordered from simplest to most complex:

  • Optimize the Dilution Technique: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the stock solution to the aqueous medium drop-wise or in a stepwise manner while vortexing or stirring vigorously.[17][18][20] This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Determine if a lower final concentration is feasible for your assay's sensitivity.

  • Increase the Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might be enough to maintain solubility. Always run a vehicle control to confirm the higher DMSO level does not affect your experimental outcome.[14]

  • Utilize pH Modification: Since this molecule has an acidic group, increasing the pH of your stock solution or final buffer can dramatically increase solubility.[21][22][23][24][25] This is a highly effective strategy for this specific compound. See Q4 and Protocol 2 .

  • Use a Co-solvent or Excipient: Incorporating other solvents or solubility enhancers can help.[26][27][28] See Q5 .

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// Edges Start -> Step1; Step1 -> Step2 [label="Still Precipitates"]; Step2 -> Step3 [label="Still Precipitates / pH not viable"]; Step3 -> Step4 [label="Still Precipitates / Co-solvent incompatible"]; Step4 -> Fail [label="Still Precipitates / Surfactant interferes"];

Step1 -> Success [label="Resolved", color="#34A853", fontcolor="#34A853"]; Step2 -> Success [label="Resolved", color="#34A853", fontcolor="#34A853"]; Step3 -> Success [label="Resolved", color="#34A853", fontcolor="#34A853"]; Step4 -> Success [label="Resolved", color="#34A853", fontcolor="#34A853"]; } dot Caption: Decision workflow for troubleshooting compound precipitation.

Q4: How can I use pH to increase the solubility of this compound?

A4: By raising the pH of the solution well above the pKa of the carboxylic acid (~4.2), you convert the neutral -COOH group to the much more water-soluble anionic -COO⁻ group.[24][29] A stock solution prepared in a basic solvent can then be diluted into a neutral or slightly basic buffer with a much lower risk of precipitation.

Recommended Approach: Prepare a stock solution in a dilute basic solution like 10-100 mM NaOH instead of pure DMSO.[30] This pre-ionizes the molecule. When you dilute this basic stock into your final assay buffer (e.g., PBS at pH 7.4), the buffer has sufficient capacity to neutralize the small amount of base added while keeping the compound in its soluble, ionized state.

See Protocol 2 for preparing a pH-adjusted stock solution.

Q5: What other co-solvents or excipients can I try if DMSO and pH modification are not sufficient or compatible with my assay?

A5: If your assay is sensitive to pH changes or requires a higher final solvent concentration than DMSO allows, other options can be explored.

Strategy Description Best For Considerations
Co-solvents Solvents like polyethylene glycol (PEG 300/400), ethanol, or N,N-dimethylformamide (DMF) can be used.[22][28][31] They work by reducing the polarity of the aqueous medium.Assays where DMSO interferes. Creating formulations for in vivo studies.Must test for compatibility and toxicity in your specific assay. Ethanol can be volatile and DMF can be more toxic than DMSO.
Surfactants Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[19][32]Primarily for cell-free assays like enzyme kinetics or protein binding studies.Generally not suitable for cell-based assays as they can disrupt cell membranes.[19] Use concentrations slightly above the Critical Micelle Concentration (CMC).
Cyclodextrins These are cyclic oligosaccharides that can encapsulate the hydrophobic part of a drug molecule in their central cavity, increasing its solubility.Both cell-free and cell-based assays, as they are generally well-tolerated.Can sometimes affect drug-protein interactions if the binding site is also encapsulated. Requires empirical testing to find the best type and concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard starting point for solubilizing this compound.

Materials:

  • This compound (MW: 251.27 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[33]

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh 2.51 mg of the compound and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.[20] Gentle warming to 37°C can also aid dissolution.

  • Visual Confirmation: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.[17][18][34]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stocks are typically stable for several months.[18]

Protocol 2: Preparation of a 10 mM pH-Adjusted Stock Solution

Use this protocol when precipitation occurs upon dilution of a DMSO stock into aqueous media.

Materials:

  • This compound (MW: 251.27 g/mol )

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Prepare Dilute Base: Prepare a 100 mM NaOH solution by diluting your 1.0 N stock 1:10 with sterile water.

  • Weighing: Accurately weigh 2.51 mg of the compound into a sterile vial.

  • Initial Dissolution: Add a small amount of DMSO (e.g., 50 µL) to wet the powder. This is optional but can help.

  • Solubilization with Base: Add 1.0 mL of the 100 mM NaOH solution to the vial.

  • Dissolution: Vortex vigorously until the compound is fully dissolved. The solution should become clear.

  • Usage: This 10 mM basic stock solution can now be diluted into your final assay buffer (e.g., PBS, pH 7.4). The buffer will neutralize the small amount of base.

  • Important Control: Always include a vehicle control in your experiment where you add an equivalent volume of the 100 mM NaOH solution (diluted in your assay buffer) to ensure the base itself does not affect the results.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(1H-indol-5-yl)benzoic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 4-(1H-indol-5-yl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthetic endeavors.

Introduction: The Chemistry of this compound

This compound is a bifunctional molecule featuring a carboxylic acid group and an indole nucleus. This unique structure allows for a variety of derivatization strategies, targeting either the carboxylic acid moiety, the indole nitrogen, or the indole ring itself. However, the interplay between these functional groups can present specific synthetic challenges. The indole nucleus is electron-rich and susceptible to oxidation and electrophilic attack, while the N-H proton is weakly acidic.[1] The carboxylic acid, on the other hand, requires activation for most transformations. This guide will walk you through the optimization of key reactions and provide solutions to common problems.

Part 1: Derivatization of the Carboxylic Acid Moiety

The most common derivatization of this compound involves the transformation of the carboxylic acid into amides and esters. These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Frequently Asked Questions (FAQs): Amide Bond Formation

Q1: My amide coupling reaction is showing low to no yield. What are the likely causes?

Several factors can contribute to poor outcomes in amide coupling reactions. The most common culprits are inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. Insufficient coupling reagent or the presence of moisture, which can hydrolyze the activated intermediate, are common reasons for incomplete activation.[2]

  • Amine Deactivation: The amine's nucleophilicity can be diminished through protonation. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[2]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the approach of the nucleophile, slowing down or preventing the reaction.[2]

Q2: How do I choose the right coupling reagent for my specific substrates?

The choice of coupling reagent is critical and depends on the reactivity of your carboxylic acid and amine.

  • For standard couplings: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), are effective for a wide range of substrates.[3][4]

  • For sterically hindered substrates or challenging couplings: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful and can overcome steric hindrance and lower nucleophilicity.[2]

  • To minimize side reactions: Consider using phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Q3: I am observing the formation of an anhydride of my carboxylic acid. How can I prevent this?

Anhydride formation can occur, especially when using reagents like oxalyl chloride or SOCl2 to form an acid chloride in situ.[5] This can be minimized by:

  • Careful control of stoichiometry: Use a slight excess of the activating agent.

  • Lower reaction temperatures: Perform the activation at 0 °C or lower.

  • Immediate use of the activated species: Add the amine to the reaction mixture as soon as the activation is complete.

Troubleshooting Guide: Amide Coupling Reactions
Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of carboxylic acid.Use a more potent coupling reagent (e.g., HATU). Ensure anhydrous conditions by using dry solvents and reagents.[2]
Deactivation of amine via protonation.Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to neutralize any acid and free the amine.[2]
Steric hindrance.Increase reaction temperature and/or time. Consider converting the carboxylic acid to a more reactive acyl fluoride.[2]
Side Product Formation (e.g., urea from EDC) Difficulty in purification.Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC). Perform aqueous workups to remove these impurities.
Racemization (if chiral centers are present) Use of certain coupling reagents or high temperatures.Employ coupling reagents known to suppress racemization, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography.[2]

FAQs: Esterification

Q1: My esterification reaction with an alcohol is not proceeding to completion. What should I do?

Esterification is an equilibrium-driven process. To drive the reaction forward, you can:

  • Use an excess of the alcohol: This shifts the equilibrium towards the product side.

  • Remove water: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction.

  • Use a catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically required.[6]

Q2: Are there alternative methods for esterification under milder conditions?

Yes, for sensitive substrates, you can use coupling reagents similar to those in amide synthesis (e.g., EDC/DMAP) to activate the carboxylic acid for reaction with the alcohol.

Experimental Protocol: Fischer Esterification
  • Dissolve this compound in a large excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by chromatography or recrystallization.

Part 2: Derivatization of the Indole Moiety

The indole ring offers several positions for derivatization, most commonly at the N1 position.

FAQs: N-Alkylation and N-Arylation

Q1: I am having trouble with the N-alkylation of the indole. What are the key considerations?

The N-H proton of indole is weakly acidic and requires a relatively strong base for deprotonation.

  • Choice of Base: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base suitable for complete deprotonation.[1]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.

  • Electrophile: Alkyl halides (iodides > bromides > chlorides) are common electrophiles.

Q2: My N-arylation reaction is not working. What conditions should I try?

N-arylation of indoles often requires metal catalysis, with palladium- and copper-catalyzed reactions being the most common.

  • Palladium-catalyzed (Buchwald-Hartwig amination): This typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[7]

  • Copper-catalyzed (Ullmann condensation): This often uses a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine), and a base.

Q3: Should I protect the indole N-H during other transformations?

Protecting the indole nitrogen can be crucial to prevent unwanted side reactions, especially when performing chemistry on other parts of the molecule.[8][9]

  • Common Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Stable to a wide range of conditions and removed with fluoride ions.[10][11]

    • Sulfonyl groups (e.g., phenylsulfonyl): Provide good stability but may require harsh conditions for removal.[12]

FAQs: C-H Functionalization of the Indole Ring

Q1: I want to introduce a substituent onto the indole ring. Which position is most reactive?

The C3 position of the indole ring is the most nucleophilic and is typically the site of electrophilic substitution. The C2 position can also be functionalized, often through metal-catalyzed C-H activation.[13]

Q2: Can I perform a Suzuki coupling on an indole derivative?

Yes, Suzuki-Miyaura cross-coupling is a powerful tool for introducing aryl or heteroaryl groups onto the indole ring.[8] This typically requires a halogenated indole precursor (e.g., bromo- or iodo-indole), a palladium catalyst, a ligand, a base, and a boronic acid or ester.[14] It is often beneficial to protect the indole N-H to avoid side reactions.[8]

Part 3: Reaction Monitoring, Work-up, and Purification

Q1: What is the best way to monitor the progress of my reaction?

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like formic acid or TFA) is a good starting point.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and any byproducts, which is invaluable for troubleshooting.[16]

Experimental Protocol: General HPLC Monitoring Method
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase) to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.[15]

  • Instrumentation: Use a standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is generally suitable.[15]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is often effective.[15]

  • Detection: Monitor at a wavelength where all components of interest show good absorbance (e.g., 254 nm or 280 nm).[15]

Q2: What are some common issues during work-up and purification?

  • Emulsion formation during extraction: Break emulsions by adding brine or filtering the mixture through celite.

  • Product insolubility: Choose an appropriate solvent system for extraction and chromatography.

  • Difficulty in removing byproducts: For amide couplings with EDC, an acidic wash can help remove urea byproducts. For reactions using phosphonium or uronium reagents, aqueous workups are also effective.

Q3: What purification techniques are most suitable for indole derivatives?

  • Flash Column Chromatography: The most common method for purifying organic compounds. Use a solvent system that provides good separation on TLC.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method to obtain high purity material.[17][18]

  • Preparative HPLC: For difficult separations or to achieve very high purity.

References

Technical Support Center: HPLC Analysis of Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these unique molecules. Indole-containing compounds, which include a vast range of molecules from essential amino acids like tryptophan to vital neurotransmitters and plant hormones, present distinct analytical hurdles due to their chemical properties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and robustness of your HPLC analyses.

Frequently Asked Questions (FAQs)

Q1: Why are my indole compound peaks tailing?

Peak tailing is a common issue when analyzing basic indole compounds and is often caused by secondary interactions with the stationary phase.[3][4] Specifically, residual silanol groups on silica-based columns can interact with the amine functionalities present in many indoles, leading to this peak asymmetry.[5][6] To mitigate this, consider lowering the mobile phase pH to protonate the silanols, using a highly end-capped column to minimize exposed silanols, or increasing the buffer concentration.[3][7]

Q2: My indole compound appears to be degrading during analysis, what can I do?

Indole compounds can be sensitive to light, temperature, and oxidative conditions.[1][2] Ensure your samples and standards are protected from light by using amber vials. It is also advisable to control the column temperature with a thermostat oven.[8] If degradation persists, consider adding antioxidants to your sample solvent or mobile phase, and always use freshly prepared solutions.

Q3: I'm seeing poor resolution between my indole peaks. How can I improve it?

Poor resolution can stem from several factors including mobile phase composition, flow rate, and column choice.[8] Optimizing the mobile phase is a critical first step.[9][10] This can involve adjusting the organic solvent ratio, changing the pH, or using a different buffer.[11] Reducing the flow rate can also enhance resolution, though it will increase analysis time.[9] If these adjustments are insufficient, a different stationary phase or a column with a smaller particle size may be necessary.

Q4: What is the best way to prepare my samples for indole analysis?

Sample preparation is crucial for accurate analysis. A common method for plant tissues involves immediate freezing in liquid nitrogen, grinding, and extraction with methanol.[12] For bacterial culture supernatants, a simple centrifugal filtration clean-up step may be sufficient.[13][14] For complex matrices like sugar cane juice, solid-phase extraction (SPE) can be an effective pre-concentration and purification technique.[15] Always dissolve your final extract in the mobile phase whenever possible to avoid solvent incompatibility issues.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on resolving common and complex issues encountered during the HPLC analysis of indole-containing compounds.

Peak Shape Problems: Tailing, Fronting, and Splitting

Poor peak shape can significantly impact the accuracy of quantification. The following guide will help you diagnose and resolve these issues.

Problem: Asymmetrical peaks (tailing or fronting) or split peaks.

Diagnostic Workflow:

Caption: Troubleshooting workflow for poor peak shapes.

Detailed Protocols:

  • Protocol for Lowering Mobile Phase pH: Prepare a mobile phase with a pH below 3 using an appropriate acid, such as formic acid or trifluoroacetic acid. Ensure your column is stable at this pH to prevent damage to the stationary phase.[3]

  • Protocol for Column Flushing: Disconnect the column from the detector. Reverse the direction of flow and flush with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) at a low flow rate.[7]

Retention Time Variability

Inconsistent retention times can make peak identification and quantification unreliable.

Problem: Shifting retention times between injections or batches.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Mobile Phase Composition Change Inaccurate mixing of solvents or evaporation of the more volatile component can alter the mobile phase strength.[8]Prepare fresh mobile phase daily and keep reservoirs tightly capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Fluctuating Column Temperature Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[16]Use a column oven to maintain a stable temperature.
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.[8]Increase the equilibration time to at least 10 column volumes.
Pump Malfunction Issues with pump seals or check valves can cause inconsistent flow rates.Check for leaks, unusual noises, and pressure fluctuations. Perform routine pump maintenance as recommended by the manufacturer.[17]
Analyte Degradation and Low Recovery

Indole compounds can be prone to degradation, leading to inaccurate results.

Problem: Smaller than expected peak areas or the appearance of unexpected peaks.

Strategies for Mitigation:

  • Sample Preparation and Storage:

    • Extract samples from biological matrices like plant tissues by immediately freezing them in liquid nitrogen to halt enzymatic activity.[12]

    • Store extracts and standard solutions at low temperatures (e.g., 4°C) and protect them from light using amber vials.[18]

    • For sensitive compounds, consider derivatization to a more stable form. For example, indole-3-pyruvic acid can be derivatized with hydroxylamine.[12]

  • Chromatographic Conditions:

    • Use HPLC-grade solvents to avoid contaminants that could catalyze degradation.

    • Degas the mobile phase to prevent oxidation.[8]

    • If analyzing indole alkaloids, an ion-pair technique on a reversed-phase column can improve stability and separation.[19]

Method Development and Optimization

Developing a robust HPLC method is key to successful analysis.

Stationary and Mobile Phase Selection

The choice of stationary and mobile phases is critical and depends on the specific properties of the indole compounds being analyzed.[20]

Stationary Phase Considerations:

Stationary Phase Best For Considerations
C18 General purpose, good for a wide range of indole compounds.Can exhibit secondary interactions with basic indoles.[4]
C8 Less retentive than C18, suitable for more hydrophobic indoles. A C8 column has been successfully used for the separation of seven different indoles.[13][14]May provide less resolution for closely related polar compounds.
Phenyl-Hexyl Offers alternative selectivity through pi-pi interactions with the aromatic indole ring.Useful when C18 or C8 columns fail to provide adequate separation.
Pentafluorophenyl (PFP) Provides enhanced retention for polar compounds through hydrogen bonding with the nitrogen in the heterocyclic ring.[21]Can be a good choice for separating isomers or closely related indole alkaloids.

Mobile Phase Optimization:

The mobile phase composition directly influences the separation of analytes.[9]

G A Start Optimization B Select Organic Solvent (Acetonitrile or Methanol) A->B C Adjust Organic:Aqueous Ratio B->C D Optimize pH C->D E Add Buffer D->E F Fine-tune with Additives (e.g., Ion-Pairing Reagents) E->F G Optimized Method F->G

Caption: Mobile phase optimization workflow.

A typical mobile phase for reversed-phase HPLC of indoles consists of an aqueous component (often with a buffer and acid) and an organic modifier like acetonitrile or methanol.[14] Gradient elution is often necessary for complex mixtures of indole compounds with varying polarities.[13][18]

System Suitability and Maintenance

Regularly checking system performance and performing routine maintenance can prevent many common HPLC problems.[17]

Key System Suitability Parameters:

  • Tailing Factor: Should ideally be close to 1. A value greater than 1.2 indicates significant tailing.[7]

  • Theoretical Plates (N): A measure of column efficiency. A sudden drop can indicate a column problem.

  • Resolution (Rs): Should be greater than 1.5 for baseline separation between critical peak pairs.

Preventive Maintenance Checklist:

  • Regularly replace pump seals and check valves.

  • Use in-line filters and guard columns to protect the analytical column.[17]

  • Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[12]

  • Keep a detailed logbook for each HPLC system and column to track performance over time.

By following the guidance in this technical support center, you will be better equipped to troubleshoot issues, develop robust methods, and ensure the high quality of your data when analyzing indole-containing compounds.

References

Stability testing of 4-(1H-indol-5-yl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-(1H-indol-5-yl)benzoic acid

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during stability and forced degradation studies. Here, we combine established scientific principles with field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile parts of the this compound molecule?

A1: The molecule has two primary sites susceptible to degradation. The indole ring, particularly the five-membered pyrrole portion, is electron-rich and prone to oxidation.[1] Simple oxidants can convert the indole to an oxindole.[1] The second site is the carboxylic acid group on the benzoic acid ring, which can undergo decarboxylation under thermal stress, especially in solution.[2]

Q2: I'm seeing rapid degradation of my compound under light exposure. Is this expected?

A2: Yes, indole-containing compounds are often photosensitive. The indole ring system can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation. Photolytic stress can lead to complex degradation profiles, including dimerization and oxidation. It is crucial to follow ICH Q1B guidelines for systematic photostability testing to determine if the degradation is acceptable and whether light-protective packaging is necessary.[3][4][5]

Q3: What are the primary degradation pathways I should anticipate during forced degradation studies?

A3: Based on the structure, you should anticipate the following primary pathways:

  • Oxidative Degradation: The indole ring is highly susceptible to oxidation, which can lead to the formation of oxindoles, isatins, or even ring-opened products like anthranilic acid derivatives.[6][7][8] This is often the most significant degradation pathway.

  • Photodegradation: As mentioned, light can induce complex reactions. Expect to see multiple, often colored, degradants.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with heat can potentially facilitate reactions, though this is typically less pronounced than oxidation.

  • Thermal Degradation: The primary thermal degradation pathway is likely the decarboxylation of the benzoic acid moiety, yielding 5-phenyl-1H-indole.[2]

Q4: My mass balance in the stability study is below 95%. What are the common causes?

A4: A poor mass balance can be attributed to several factors:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore at the analytical wavelength used, rendering them invisible to the detector. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can help identify these.

  • Volatile Degradants: If decarboxylation or other fragmentation occurs, the resulting products might be too volatile to be retained on the HPLC column.

  • Precipitation: Degradation products may be insoluble in the sample diluent, causing them to precipitate out of the solution before injection. Ensure your sample diluent can solubilize both the parent compound and its potential degradants.

  • Adsorption: Highly polar or reactive degradants may irreversibly adsorb to the HPLC column or sample vials.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation in control samples (unstressed). 1. Sample diluent is not inert (e.g., contains peroxides in THF/dioxane).2. Exposure to ambient light during sample preparation.3. High ambient temperature.1. Use fresh, HPLC-grade solvents. Consider adding an antioxidant like BHT if appropriate. Use a mobile phase-like diluent.2. Prepare samples under amber light or in amber glassware.3. Prepare samples in a temperature-controlled environment.
Poor peak shape (tailing) for the parent compound or degradants. 1. Secondary interactions with the column stationary phase.2. Sample overload.3. Incompatible sample diluent with the mobile phase.1. Use a mobile phase with a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to improve the peak shape of the acidic parent compound.2. Reduce the injection volume or sample concentration.3. Ensure the sample diluent is of similar or weaker elution strength than the initial mobile phase.
Multiple new peaks appearing even under mild oxidative stress. The indole ring is extremely sensitive to oxidation.Start with milder oxidative conditions (e.g., 0.1% H₂O₂ instead of 3%). Use a kinetic approach, analyzing samples at multiple time points (e.g., 1, 4, 8, 24 hours) to track the formation of primary and secondary degradants.
Inconsistent results in photostability studies. 1. Inconsistent light source intensity or distance from the sample.2. Sample evaporation or temperature increase due to the light source.1. Use a validated photostability chamber that complies with ICH Q1B requirements for both UV-A and visible light exposure.[5][9]2. Ensure adequate temperature control within the chamber. Cover samples with a quartz plate to minimize evaporation while allowing light penetration.

Experimental Workflows & Protocols

Diagram: Overall Stability Testing Workflow

This diagram outlines the systematic approach to stability testing, from initial forced degradation to the final stability-indicating method validation, in accordance with ICH guidelines.[10][11][12]

Stability_Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Formal Stability Study Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Method_Dev Develop Preliminary HPLC Method Forced_Deg->Method_Dev Generates Samples Peak_Track Peak Purity & Tracking (PDA/MS) Method_Dev->Peak_Track Analyzes Samples Optimize Optimize Method for Resolution of All Degradants Peak_Track->Optimize Informs Optimization Validate Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize->Validate Final Method Formal_Study Place Batches on Formal Stability (ICH Conditions) Validate->Formal_Study Validated Method Analyze Analyze Samples at Specified Time Points Formal_Study->Analyze Generates Samples Report Report Data & Establish Retest Period/Shelf Life Analyze->Report Provides Data

Caption: Workflow for Stability-Indicating Method Development and Application.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of the analytical method.[13][14]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, amber vials

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. At time points, withdraw, neutralize with 1N HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At time points, withdraw and dilute to ~0.1 mg/mL. Quench the reaction with sodium bisulfite if necessary.

  • Thermal Degradation (Solid): Place a thin layer of solid compound in an oven at 105°C for 48 hours. Periodically sample, dissolve, and dilute to ~0.1 mg/mL.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours. Periodically sample and dilute to ~0.1 mg/mL.

  • Photolytic Degradation: Expose both solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][9] A control sample should be protected from light. After exposure, prepare solutions at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating the parent compound from all process-related impurities and degradation products.[15][16]

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the acidic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B5-35 min: 10% to 90% B35-40 min: 90% B40-41 min: 90% to 10% B41-50 min: 10% BA broad gradient is necessary to elute both polar and non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 275 nmIndole and benzoic acid moieties have strong absorbance in this region. Use a PDA detector to check for peak purity.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Solubilizes the compound and is compatible with the mobile phase.

Data Presentation & Interpretation

Diagram: Potential Degradation Pathways

This diagram illustrates the likely points of chemical attack on the this compound molecule under stress conditions.

Degradation_Pathways cluster_mol cluster_labels mol Oxidation Oxidation (Pyrrole Ring Opening) Oxidation:s->mol:n H₂O₂ Photodegradation Photodegradation (Dimerization/Oxidation) Photodegradation:e->mol:w UV/Vis Light Decarboxylation Thermal Stress (Decarboxylation) Decarboxylation:w->mol:e Heat (Δ)

Caption: Key Susceptible Sites on this compound.

Table: Example Stability Data Summary

All data should be tabulated to clearly track the degradation over time and under different conditions.

Condition Time Point Assay (% Initial) Total Impurities (%) Largest Unk. Impurity (RRT) Mass Balance (%)
Control0 hr100.00.15-100.15
1N HCl, 80°C24 hr98.51.600.88 (0.2%)100.10
1N NaOH, 80°C24 hr99.10.950.75 (0.15%)100.05
3% H₂O₂, RT8 hr85.214.51.15 (8.5%)99.70
Photolytic1.2 M lux-hr92.47.81.50 (3.1%)100.20
105°C, Solid48 hr99.50.550.92 (0.1%)100.05

RRT = Relative Retention Time

Interpretation: The data clearly shows that the compound is most sensitive to oxidative stress, followed by photolytic degradation. It is relatively stable under thermal, acidic, and basic conditions. The high mass balance suggests the analytical method is successfully detecting the major degradants. The primary oxidative degradant appears at RRT 1.15.

References

Technical Support Center: Purification of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(1H-indol-5-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable research compound. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is off-white, yellow, or even brown. What causes this discoloration and how can I fix it?

A: This is a common issue. The discoloration typically arises from two main sources:

  • Residual Palladium Catalyst: If your synthesis involved a palladium-catalyzed cross-coupling reaction (like a Suzuki-Miyaura coupling), trace amounts of palladium can remain, often as palladium black, which imparts a gray to black color.[1]

  • Oxidation/Degradation Products: The indole nucleus can be susceptible to oxidation, especially under harsh work-up conditions or prolonged exposure to air and light, leading to colored impurities.

Solution:

  • Charcoal Treatment: A simple and often effective method is to perform a hot filtration with activated charcoal. Dissolve your crude product in a suitable hot solvent (e.g., ethanol or methanol), add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it through a pad of celite while hot to remove the charcoal.

  • Chromatography: If discoloration persists, column chromatography is the most robust solution.

Q2: Why does my compound "oil out" during recrystallization instead of forming crystals?

A: "Oiling out" occurs when the solid melts in the hot solvent or becomes supersaturated at a temperature above its melting point, forming a liquid phase instead of crystallizing upon cooling. This is often due to:

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.

  • Presence of Impurities: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Cooling Too Rapidly: Fast cooling doesn't allow sufficient time for crystal lattice formation.

Solution:

  • Re-evaluate Your Solvent System: Try a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a good hot solvent (e.g., DMSO, Ethanol), and then slowly add a miscible "anti-solvent" (e.g., water) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

  • Gross Purification First: If the crude product is very impure, perform an acid-base extraction first to remove a significant portion of the impurities before attempting recrystallization.

Q3: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

A: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it can generate several characteristic byproducts.[2] You should be vigilant for:

  • Homocoupling Products: Coupling of two boronic acid molecules (boronic acid dimer) or two aryl halide molecules.[1][3]

  • Dehalogenated Starting Material: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[1]

  • Protodeborylation Product: The boronic acid can react with a proton source (like water) to replace the B(OH)₂ group with a hydrogen atom.[1]

These impurities often have similar polarities to the desired product, making chromatography a necessary purification step in many cases.

Q4: Is it normal for the N-H and O-H protons in the ¹H NMR spectrum to appear as broad signals?

A: Yes, this is completely normal. The protons on the indole nitrogen (N-H) and the carboxylic acid oxygen (O-H) are acidic and can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process leads to signal broadening. Their chemical shifts can also be highly variable depending on concentration and solvent. A common way to confirm these peaks is to add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum; the exchangeable N-H and O-H peaks will typically disappear or significantly diminish.

Troubleshooting Guides & Protocols

Guide 1: Foundational Purification via Acid-Base Extraction

This technique is the first line of defense for purifying any carboxylic acid, as it powerfully separates acidic compounds from neutral and basic impurities.[4][5][6] The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[7][8]

Scientific Rationale

This compound has an acidic carboxylic acid group (pKa ≈ 4-5) and a very weakly acidic indole N-H group (pKa ≈ 17). By washing an organic solution of the crude product with a weak aqueous base like sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated to form the water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities (like homocoupling byproducts) and very weak acids remain in the organic layer. The aqueous layer can then be isolated and re-acidified to precipitate the pure carboxylic acid.[4][6]

Workflow Diagram: Acid-Base Extraction

AcidBaseWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous NaHCO₃ and Mix Thoroughly A->B C Separate Layers B->C D Organic Layer: Contains Neutral Impurities C->D Organic F Aqueous Layer: Contains Sodium Salt of Product C->F Aqueous E Wash with Brine, Dry, and Evaporate to Waste D->E G Acidify Slowly with HCl to pH ~2-3 F->G H Precipitate Forms G->H I Collect by Filtration H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Pure Product K->L

Caption: Workflow for purifying carboxylic acids using acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine & Wash: Combine all aqueous extracts. To remove any trapped neutral impurities, perform a "back-wash" with a small amount of fresh EtOAc. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to constant weight.

Guide 2: Optimizing Recrystallization

Recrystallization is a powerful technique for achieving high purity, but success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[8]

Data Presentation: Solvent Selection Table
Solvent SystemBoiling Point (°C)PolarityComments & Rationale
Ethanol / Water78-100Polar ProticA common and effective choice. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool slowly.
Methanol / Water65-100Polar ProticSimilar to ethanol/water but methanol is more volatile. Good for removing non-polar impurities.
Isopropanol (IPA)82Polar ProticA single solvent option that may provide good crystals. Less volatile than ethanol.
Acetonitrile (MeCN)82Polar AproticCan be effective if protic solvents lead to poor crystal formation.
Dimethylformamide (DMF) / Water100-153Polar AproticUse for compounds with poor solubility in alcohols. Dissolve in minimal DMF at room temp, then add water as the anti-solvent. Caution: High boiling point.
Step-by-Step Protocol
  • Solvent Selection: Using the table above, select a promising solvent system. Test on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (use a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

Guide 3: High-Purity Polish with Column Chromatography

When recrystallization and extraction are insufficient, column chromatography is the definitive method for separating closely related impurities. High-performance liquid chromatography (HPLC) is a related analytical technique often used to assess the purity of the final compound.[9][10][11]

Decision Diagram: Choosing a Purification Strategy

PurificationDecisionTree start Start: Crude Product assess Assess Impurity Profile (TLC, Crude NMR) start->assess decision1 Are impurities significantly different in polarity/acidity? assess->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes recrystallize Attempt Recrystallization decision1->recrystallize No / Unsure assess2 Assess Purity (TLC, HPLC, NMR) acid_base->assess2 recrystallize->assess2 decision2 Is Purity >98%? assess2->decision2 chromatography Perform Column Chromatography decision2->chromatography No end_node Final Pure Product decision2->end_node Yes chromatography->end_node

Caption: Decision tree for selecting the appropriate purification strategy.

Step-by-Step Protocol (Silica Gel)
  • Stationary Phase: Pack a glass column with silica gel slurried in your starting mobile phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to find a suitable eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc). Add a small amount of acetic acid (0.5-1%) to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with the selected mobile phase. It is often best to start with a less polar mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by your product, and finally any highly polar impurities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified compound.

References

Technical Support Center: Troubleshooting the Synthesis of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-indol-5-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable bifunctional building block. As a molecule combining the pharmacologically significant indole core with a versatile benzoic acid handle, its efficient synthesis is crucial for various research applications, including the development of novel therapeutics.[1][2][3]

This document provides in-depth, question-and-answer-based troubleshooting for the most common and effective synthetic routes. We move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design solutions.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura cross-coupling is the most direct and widely employed method for constructing the aryl-aryl bond in this compound.[4] The reaction typically involves coupling either 5-haloindole with 4-carboxyphenylboronic acid or 5-boronic acid-indole with a 4-halobenzoic acid. Despite its versatility, the unique properties of the indole nucleus and benzoic acid moiety can lead to specific side reactions.

Core Challenge: Balancing Reactivity and Stability

The primary difficulty lies in the dual nature of the substrates. The indole ring is electron-rich and can be sensitive to oxidation or side reactions, while the N-H proton is acidic. The boronic acids are susceptible to degradation, particularly protodeborylation and homocoupling.[4][5]

Recommended Starting Conditions

For researchers embarking on this synthesis, the following table summarizes a robust starting point. Optimization will likely be necessary based on your specific substrates and lab conditions.

ParameterRecommended Reagents & ConditionsRationale & Key Considerations
Reactants 5-Bromoindole & 4-Carboxyphenylboronic acid (1.2-1.5 equiv.)Bromoindoles are generally stable and commercially available. Using a slight excess of the boronic acid can help drive the reaction to completion.
Pd Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ is often highly effective for heteroaryl couplings, showing good functional group tolerance.[6] Pd(PPh₃)₄ is a classic, reliable choice but may require higher temperatures.
Ligand dppf (if using a Pd source like Pd(OAc)₂)For challenging couplings, consider bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) to promote oxidative addition.[7]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Carbonates are generally a good starting point. Phosphates are stronger bases and can be effective but may increase the risk of side reactions like ester hydrolysis if using a benzoic ester.[8]
Solvent Dioxane/H₂O (e.g., 4:1) or DMF/H₂OA polar aprotic solvent is needed to dissolve the substrates and base. A small amount of water is often crucial for the transmetalation step.[4][9]
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Atmosphere Inert (Nitrogen or Argon)Crucial. Oxygen can lead to oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids.[4][10]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Route
FAQ 1.1: My reaction yield is very low, and I'm recovering unreacted starting materials. What are the first parameters to check?

Answer: Low conversion is a common issue that can typically be traced to catalyst deactivation or suboptimal reaction conditions. Before making drastic changes, systematically verify the following:

  • Oxygen Contamination: This is the most frequent culprit. Inefficient degassing allows oxygen to oxidize the phosphine ligands (to phosphine oxides), which cannot stabilize the Pd(0) catalyst. Oxygen also promotes the oxidative homocoupling of your boronic acid, consuming it in a non-productive pathway.[4][10]

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Base and Water Content: The base is not just a proton scavenger; it is critical for activating the boronic acid for transmetalation. The reaction often requires a small amount of water to facilitate this step and help dissolve the base.[4][11]

    • Solution: Use a finely powdered, dry base to maximize surface area. If using a completely anhydrous solvent system, consider adding a controlled amount of water (e.g., a 4:1 or 5:1 solvent:water ratio).

  • Catalyst and Ligand Choice: Not all catalyst systems are equal. For electron-rich systems like indoles, the oxidative addition step can be slow.[11]

    • Solution: If using Pd(PPh₃)₄, consider switching to a catalyst with more electron-donating and bulky ligands, such as Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos, RuPhos).[7] These ligands accelerate both oxidative addition and reductive elimination.

Workflow: Troubleshooting Low Conversion

Start Low Yield/ High SM Recovery Degas Verify Inert Atmosphere (Degas Solvent Thoroughly) Start->Degas Step 1 Base Optimize Base & Water (Fine Powder, Add H₂O) Degas->Base Step 2 Catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, SPhos) Base->Catalyst Step 3 Temp Increase Temperature (e.g., from 80°C to 100°C) Catalyst->Temp Step 4 Result Improved Conversion Temp->Result

Caption: Step-by-step troubleshooting workflow for low Suzuki coupling conversion.

FAQ 1.2: I'm observing significant homocoupling of my boronic acid. How can I suppress this?

Answer: Homocoupling (e.g., 4-carboxyphenylboronic acid forming 4,4'-biphenyldicarboxylic acid) is a Pd-catalyzed reaction that competes with the desired cross-coupling.[5] It is primarily caused by two factors:

  • Presence of Oxygen: As mentioned, oxygen can facilitate an oxidative cycle that leads to homocoupling.[4]

  • Use of Pd(II) Precatalysts: If you use a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) state can occur via a pathway where two boronic acid molecules are coupled.[4]

Solutions:

  • Rigorous Degassing: This is the most critical preventative measure.

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the correct oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids the initial reduction step that can consume the boronic acid.

  • Control Stoichiometry: Avoid using a large excess of the boronic acid, as this increases its concentration and the statistical likelihood of homocoupling. An excess of 1.2-1.3 equivalents is usually sufficient.

FAQ 1.3: My mass spec shows a byproduct corresponding to protodeborylation. What causes this and how can I prevent it?

Answer: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12] In your case, this would manifest as the formation of indole (from 5-indolylboronic acid) or benzoic acid (from 4-carboxyphenylboronic acid). This side reaction is often base-catalyzed and temperature-dependent.

Causes and Solutions:

  • Excessively Strong Base or High Temperature: Harsh conditions can promote the cleavage of the fragile C-B bond.

    • Solution: Try a milder base (e.g., switch from K₃PO₄ to K₂CO₃) or lower the reaction temperature. You may need to compensate with a longer reaction time or a more active catalyst.

  • Substrate Instability: Heteroaryl boronic acids, especially those with N-H groups, can be particularly prone to protodeborylation.[4]

    • Solution 1: Consider using a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester, instead of the free boronic acid. These are generally more robust.[4]

    • Solution 2: Perform the alternative coupling (e.g., if 5-indolylboronic acid is decomposing, use 5-bromoindole and 4-carboxyphenylboronic acid instead).

FAQ 1.4: Could the unprotected indole N-H or the benzoic acid group be interfering with the reaction?

Answer: Yes, both functional groups can potentially interfere, though Suzuki couplings are known for their broad functional group tolerance.

  • Indole N-H: The indole N-H proton is weakly acidic (pKa ≈ 17). A strong base will deprotonate it, forming an indolide anion. This anion can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8]

    • Solution: While often unnecessary, if you suspect N-H interference (e.g., with particularly sensitive catalyst systems), you can protect the indole nitrogen. Common protecting groups include Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), which are stable to the reaction conditions and easily removed later.

  • Benzoic Acid Group: The carboxylic acid proton will be immediately deprotonated by the base to form a carboxylate. While generally well-tolerated, the carboxylate could potentially coordinate to the palladium. A more significant issue is solubility; the carboxylate salt may have poor solubility in less polar solvents, hindering the reaction.

    • Solution: Ensure your solvent system (e.g., Dioxane/H₂O, DMF) can adequately dissolve the carboxylate salt. Alternatively, you can perform the reaction using a methyl or ethyl ester of the benzoic acid (e.g., methyl 4-bromobenzoate) and then hydrolyze the ester in a final step. This often leads to cleaner reactions and easier purification.

Suzuki Catalytic Cycle and Common Side Reactions

Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-X Pd0->OA Oxidative Addition (+ Ar-X) TM Ar-Pd(II)L₂-Ar' OA->TM Transmetalation (+ Ar'B(OH)₂) Dehalogenation Ar-H (Dehalogenation) OA->Dehalogenation H⁻ source RE Ar-Ar' TM->RE Reductive Elimination Homocoupling Ar'-Ar' (Homocoupling) TM->Homocoupling O₂ Protodeborylation Ar'-H (Protodeborylation) TM->Protodeborylation H⁺/Base RE->Pd0

Caption: The Suzuki catalytic cycle with key side reaction pathways highlighted.

Section 2: Troubleshooting the Fischer Indole Synthesis Route

The Fischer indole synthesis is a powerful, classic method for forming the indole ring itself.[13][14] For your target molecule, this would typically involve reacting a phenylhydrazine derivative with a keto-acid under strong acid catalysis, followed by decarboxylation.[15][16] For instance, reacting 4-hydrazinobenzoic acid with pyruvic acid. This route is often plagued by harsh conditions leading to low yields and byproduct formation.[17][18]

Core Challenge: Harsh Conditions vs. Functional Group Stability

The high temperatures and strong acids (Brønsted or Lewis) required for the key[17][17]-sigmatropic rearrangement and cyclization steps can cause degradation of starting materials and products, especially those containing a carboxylic acid.[13][17]

FAQ 2.1: My reaction is producing a lot of tar and very little product. How can I achieve a cleaner reaction?

Answer: Tar formation is a classic sign of substrate decomposition under overly harsh conditions.[17]

  • Acid Catalyst Choice: The strength of the acid catalyst is critical. An acid that is too strong can polymerize the starting materials or product.[17][18]

    • Solution: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often effective for less reactive substrates, but milder options like p-toluenesulfonic acid (p-TsOH) or even Lewis acids like ZnCl₂ can provide better results.[13][17] Start with milder conditions and gradually increase the intensity.

  • Temperature Control: High temperatures accelerate decomposition.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can be an excellent alternative, as it allows for rapid heating to the target temperature, potentially reducing the formation of thermal decomposition byproducts.[15][17]

  • One-Pot Procedure: The hydrazone intermediate can sometimes be unstable and decompose upon isolation.

    • Solution: Perform the reaction as a "one-pot" synthesis, where the arylhydrazine and the ketone are mixed in the presence of the acid catalyst without isolating the intermediate hydrazone.[17][18]

Fischer Indole Synthesis Mechanism

cluster_0 Mechanism Steps A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D Key Step (Acid-Catalyzed) E Rearomatization D->E F Cyclization & Ammonia Elimination E->F G Aromatic Indole F->G

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

FAQ 2.2: I suspect my carboxylic acid group is being lost (decarboxylation). How can I confirm this and what are the alternatives?

Answer: Decarboxylation is a significant risk under the acidic, high-temperature conditions of many Fischer indolizations.[15][16] The product would be 5-phenylindole instead of the desired benzoic acid derivative.

  • Confirmation: Use LC-MS to look for a mass corresponding to the decarboxylated product. ¹H NMR would also show the disappearance of the characteristic benzoic acid protons and the appearance of a new proton on that phenyl ring.

  • Mitigation and Alternatives:

    • Milder Conditions: As with tar formation, using milder acids (e.g., acetic acid) and lower temperatures can sometimes prevent decarboxylation, though this may come at the cost of reaction rate.

    • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Fischer synthesis. Esters are generally more stable under these conditions. The ester can be hydrolyzed back to the carboxylic acid in a final, high-yielding step under basic conditions (e.g., NaOH or LiOH in MeOH/H₂O).

    • Change the Synthetic Strategy: If the Fischer route proves too problematic, the Suzuki coupling described in Section 1 is the superior and more reliable alternative for this specific target molecule. It avoids the harsh acidic conditions entirely.

References

Technical Support Center: Characterization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of this important class of heterocyclic compounds. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with indole derivatives, providing explanations and actionable solutions.

Issue 1: Sample Discoloration (e.g., Turning Pink or Brown)

Q: I've noticed my indole derivative sample, which was initially a white or off-white solid, has developed a pinkish or brownish tint over time. What is causing this, and is my sample still usable?

A: This is a very common observation and is typically indicative of oxidative degradation.[1][2] The indole nucleus is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and heat.[1]

  • The "Why": The pyrrole ring of the indole scaffold is electron-rich, making it prone to oxidation. This can lead to the formation of colored oligomeric or polymeric impurities. The initial products of oxidation are often indoxyl (3-hydroxyindole) derivatives, which can be further oxidized to form indigo-type dyes or other colored compounds.[3][4]

  • The "How-To" for Prevention and Mitigation:

    • Inert Atmosphere: Handle and store your indole derivatives under an inert atmosphere, such as nitrogen or argon, whenever possible.[1]

    • Light Protection: Store samples in amber vials or wrap containers in aluminum foil to protect them from light, as indoles can be photosensitive.[1]

    • Cold Storage: For long-term storage, keep the compounds at low temperatures (≤ -20°C is recommended for many derivatives) to slow down the rate of degradation.[5]

    • Purity Check: Before use, it is advisable to check the purity of a discolored sample using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.[2]

Issue 2: Inconsistent or Drifting NMR Signals, Especially the N-H Proton

Q: I'm having trouble with the ¹H NMR of my indole derivative. The chemical shift of the N-H proton seems to vary between samples, and sometimes the peak is very broad. How can I get a clean and reproducible spectrum?

A: The N-H proton of an indole is known to be challenging to characterize by ¹H NMR for several reasons. Its chemical shift is highly dependent on concentration, solvent, and temperature due to its ability to participate in hydrogen bonding. The broadening of the signal is often due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

  • The "Why": The indole N-H is weakly acidic and can exchange with residual water or other protic impurities in the NMR solvent. This exchange process can lead to signal broadening. Furthermore, the chemical shift is sensitive to the local electronic environment, which is influenced by intermolecular interactions.

  • The "How-To" for Confirmation and Sharpening:

    • D₂O Exchange: To definitively identify the N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[6]

    • Use of Different Solvents: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can often help resolve overlapping signals and may result in a sharper N-H peak due to different hydrogen bonding interactions.[6]

    • Low Temperature NMR: For compounds exhibiting dynamic processes like rotamers, acquiring the spectrum at a lower temperature can slow down the exchange on the NMR timescale, resulting in sharper signals.[7]

    • Concentration Effects: Be aware that the chemical shift of the N-H proton can change with sample concentration. For comparative studies, it is important to use similar concentrations.[6]

Issue 3: Severe Signal Overlap in the Aromatic Region of the ¹H NMR Spectrum

Q: The aromatic region (around 6.5-8.0 ppm) of my ¹H NMR spectrum is very crowded, making it impossible to assign the protons on the benzene ring of my indole derivative. How can I resolve these signals?

A: Signal overlap in the aromatic region is a frequent challenge, especially with complex or highly substituted indole derivatives.[7] Fortunately, several 2D NMR techniques can help dissect these complex spectra.

  • The "Why": The protons on the benzene portion of the indole ring often have similar chemical environments, leading to closely spaced or overlapping signals in a 1D ¹H NMR spectrum.

  • The "How-To" for Signal Resolution:

    • COSY (Correlation Spectroscopy): This experiment is crucial for identifying which protons are spin-coupled to each other. It will allow you to trace the connectivity of adjacent protons in the aromatic spin system, even if their signals are overlapping.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can leverage the typically larger chemical shift dispersion of ¹³C NMR to resolve overlapping proton signals.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons and piecing together the entire molecular structure.

    • Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can help resolve overlapping signals.[7]

Issue 4: Unexpected Products or Low Yields in Acid-Catalyzed Reactions

Q: I'm attempting a reaction on the side chain of my indole derivative under acidic conditions, but I'm getting a low yield of my desired product and a lot of unidentifiable side products. What could be going wrong?

A: The indole nucleus is generally unstable in strong acidic conditions.[1][8][9] The electron-rich pyrrole ring, particularly the C3 position, is susceptible to protonation. This can lead to a cascade of undesirable side reactions, including polymerization and rearrangement.[1][10]

  • The "Why": Protonation at C3 disrupts the aromaticity of the pyrrole ring, forming a reactive indoleninium ion. This intermediate can then be attacked by another indole molecule, initiating polymerization, or undergo other rearrangements.

  • The "How-To" for Safer Acid-Mediated Transformations:

    • Use Milder Acids: Whenever possible, opt for milder acidic conditions. For example, use weaker acids or buffer the reaction medium.

    • Protecting Groups: If the indole nitrogen is unsubstituted, consider protecting it with a suitable group (e.g., Boc, Ts) before subjecting the molecule to harsh acidic conditions. The protecting group can be removed later.

    • Shorter Reaction Times and Lower Temperatures: Carefully monitor the reaction progress and aim for the shortest possible reaction time. Running the reaction at a lower temperature can also help to minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for the long-term storage of indole derivatives?

A1: For optimal stability, indole derivatives should be stored in a cool, dry, and dark place.[5] It is highly recommended to store them at or below -20°C in a tightly sealed container.[5] To prevent oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]

Q2: My indole sample has a slight pinkish color. Can I still use it for my reaction?

A2: A slight pinkish hue often indicates the presence of minor oxidative impurities.[2] For many applications, especially in the early stages of research, this may not significantly affect the outcome. However, for reactions that are sensitive to impurities or for preparing analytical standards, it is best to purify the indole first, for instance, by recrystallization or column chromatography.[2][11]

Q3: How does the solvent affect the UV-Vis and fluorescence spectra of indole derivatives?

A3: The UV-Vis absorption and fluorescence emission spectra of indoles are sensitive to the polarity of the solvent.[12][13] Generally, a bathochromic (red) shift of the long-wavelength absorption and emission maxima is observed as the solvent polarity increases.[12] This is due to the different stabilization of the ground and excited states by the solvent molecules. This solvatochromism can be a useful tool for probing the local environment of indole-containing molecules, such as tryptophan in proteins.[13]

Q4: I am seeing unexpected ions in the mass spectrum of my indole derivative. What could be their origin?

A4: Besides the expected molecular ion, you might observe ions corresponding to degradation products (e.g., oxidized species) or adducts with salts or solvents. Tandem mass spectrometry (MS/MS) can be a powerful tool to fragment the ions and help in the structural elucidation of these unexpected species, which is particularly useful for identifying minor components in a complex mixture.[14]

Experimental Protocols

Protocol 1: General Stability Assessment of an Indole Derivative under Stress Conditions

This protocol provides a general framework to assess the stability of an indole derivative under acidic, basic, oxidative, and photolytic stress conditions.

  • Sample Preparation: Prepare four separate solutions of your indole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acidic Stress: To one solution, add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

  • Basic Stress: To the second solution, add 0.1 M NaOH and incubate under the same conditions.

  • Oxidative Stress: To the third solution, add a small amount of 3% H₂O₂ and incubate.

  • Photolytic Stress: Expose the fourth solution to a UV lamp or direct sunlight.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize if necessary, and analyze by HPLC with a UV detector to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.

Protocol 2: Resolving Overlapping ¹H NMR Signals using 2D COSY

This protocol outlines the basic steps for acquiring a COSY spectrum to aid in the structural elucidation of an indole derivative with a complex aromatic region.

  • Sample Preparation: Prepare a solution of your indole derivative in a suitable deuterated solvent at an appropriate concentration for NMR analysis.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify the regions of signal overlap.

  • COSY Acquisition:

    • Load a standard COSY pulse sequence on the NMR spectrometer.

    • Set the spectral width to encompass all proton signals.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Interpretation:

    • Process the 2D data using the appropriate software.

    • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate scalar coupling between protons.

    • Trace the correlations from the cross-peaks to establish the connectivity of the protons in the spin systems.

Visualizations

Hypothetical Degradation Pathway of an Indole Derivative

The following diagram illustrates a simplified, hypothetical pathway for the oxidative and acidic degradation of a generic indole derivative.

G Indole Indole Derivative Oxidation Oxidation (O₂, light) Indole->Oxidation Acid Strong Acid (H⁺) Indole->Acid Indoxyl Indoxyl Derivative Oxidation->Indoxyl Hydroxylation Indoleninium Indoleninium Ion Acid->Indoleninium Protonation at C3 Oxindole Oxindole Derivative Indoxyl->Oxindole Further Oxidation Polymer Polymerization/ Rearrangement Products Indoleninium->Polymer

Caption: A simplified diagram showing potential degradation pathways for indole derivatives under oxidative and strongly acidic conditions.

Workflow for Troubleshooting NMR Signal Overlap

This workflow outlines a logical approach to resolving complex, overlapping signals in the NMR spectrum of an indole derivative.

G start Overlapping NMR Signals Detected change_solvent Acquire Spectrum in a Different Solvent (e.g., DMSO-d₆) start->change_solvent resolved Signals Resolved change_solvent->resolved Success not_resolved Still Overlapping change_solvent->not_resolved Failure higher_field Use Higher Field NMR Spectrometer run_cosy Run 2D COSY Experiment higher_field->run_cosy Failure higher_field->resolved Success run_hsqc_hmbc Run 2D HSQC/HMBC Experiments run_cosy->run_hsqc_hmbc Assign Spin Systems run_hsqc_hmbc->resolved Full Assignment not_resolved->higher_field

Caption: A troubleshooting workflow for resolving overlapping signals in the NMR spectra of indole derivatives.

References

Scaling up the synthesis of 4-(1H-indol-5-yl)benzoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 4-(1H-indol-5-yl)benzoic acid

Introduction: The successful transition of a promising drug candidate from the bench to preclinical trials hinges on the robust and scalable synthesis of the active pharmaceutical ingredient (API).[1][2] this compound is a vital biaryl structural motif present in numerous compounds under investigation for various therapeutic applications, including as inhibitors of steroid 5α-reductases and xanthine oxidase.[3][4] While laboratory-scale synthesis, typically via palladium-catalyzed cross-coupling reactions, is well-established, scaling this process introduces significant challenges in terms of yield, purity, safety, and cost-effectiveness.[5][6]

This guide provides practical, field-tested advice for researchers, chemists, and process development professionals encountering common issues during the scale-up of this compound synthesis. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the complex interplay of variables in these reactions.

Troubleshooting Guide: From Grams to Kilograms

Scaling up a synthesis is not a linear process; factors like heat transfer, mass transfer, and mixing dynamics change dramatically, often leading to unexpected outcomes.[5] This section addresses the most common problems encountered during the scale-up of the Suzuki-Miyaura coupling between an indole precursor (e.g., 5-bromo-1H-indole) and a benzoic acid precursor (e.g., 4-carboxyphenylboronic acid).

Diagram 1: Troubleshooting Decision Tree for Low Yield

G start Low Yield or Stalled Reaction check_reagents Verify Starting Material Quality & Purity? start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_reagents->check_conditions Yes solution_reagents Re-purify reagents. Use anhydrous solvents. check_reagents->solution_reagents No check_catalyst Is the Catalyst System Optimal? check_conditions->check_catalyst check_base Is the Base Correctly Chosen & Soluble? check_conditions->check_base check_atmosphere Is the System Truly Inert? check_conditions->check_atmosphere solution_catalyst Screen alternative ligands (e.g., Buchwald). Increase catalyst loading. Use a pre-catalyst. check_catalyst->solution_catalyst No solution_base Switch to a stronger, more soluble base (e.g., K3PO4). Ensure adequate equivalents are used. check_base->solution_base No solution_atmosphere Improve degassing procedure (sparge/FPT). Maintain positive N2/Ar pressure. check_atmosphere->solution_atmosphere No

Caption: A decision-making workflow for diagnosing low-yield issues.

Scenario 1: Reaction Yield Decreases Significantly at Larger Scale

Question: My Suzuki coupling reaction works perfectly at a 1-gram scale, providing >90% yield. However, upon scaling to 100 grams, the yield dropped to 40%, and the reaction stalled. What is happening?

Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations.

  • Potential Cause A: Inefficient Mixing and Localized Hotspots.

    • Explanation: In a small flask, heat dissipates quickly, and magnetic stirring is effective. In a large reactor, mechanical stirring may not be sufficient to maintain a homogenous mixture, leading to localized "hotspots" where the exothermic reaction accelerates, causing reagent decomposition.[7] Conversely, poor mixing can also create "cold spots" where the reaction rate is too slow.

    • Solution:

      • Controlled Reagent Addition: Instead of adding all reagents at once, add the boronic acid or the aryl halide portion-wise or via a syringe pump over a set period. This allows you to control the reaction exotherm.[8]

      • Optimize Agitation: Ensure the reactor's impeller design and stirring speed (RPM) are adequate for the vessel geometry and reaction volume. Use of baffles can improve mixing efficiency.

      • Reaction Calorimetry: For preclinical and clinical scale-ups, performing reaction calorimetry (RC1) studies is essential to understand the reaction's thermal profile and identify potential runaway risks.[7]

  • Potential Cause B: Ineffective Degassing.

    • Explanation: Removing dissolved oxygen is critical because it can lead to oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[9] Bubbling nitrogen through a small flask for 20 minutes is often sufficient. For a 100-liter reactor, this method is inadequate.

    • Solution:

      • Multiple Freeze-Pump-Thaw Cycles: For smaller scale-ups, this is the gold standard for removing dissolved gases.

      • Extended Sparging: At a larger scale, sparge the solvent with an inert gas (argon or nitrogen) via a subsurface dip tube for an extended period (several hours) before adding the catalyst and reagents.

      • Maintain Inert Atmosphere: Ensure the reactor is kept under a positive pressure of inert gas throughout the reaction.

Scenario 2: High Levels of Homocoupling Impurity (Biphenyl Dicarboxylic Acid)

Question: My final product is contaminated with a significant amount of 4,4'-biphenyldicarboxylic acid, which is very difficult to remove. How can I prevent its formation?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or incompletely reduced palladium species.[9][10]

  • Potential Cause A: Oxygen in the Reaction.

    • Explanation: As mentioned above, oxygen promotes the oxidative homocoupling of boronic acids.

    • Solution: Implement a more rigorous degassing protocol as described in Scenario 1. Ensure all reagents and solvents are handled under strictly anaerobic conditions.

  • Potential Cause B: Suboptimal Catalyst or Ligand Choice.

    • Explanation: The choice of palladium source and ligand is crucial. While Pd(PPh₃)₄ is a classic choice, it can be sluggish, requiring higher temperatures that may promote side reactions. Some Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) state, and the remaining Pd(II) can facilitate homocoupling.

    • Solution:

      • Switch to a More Active Catalyst System: Use a modern, well-defined pre-catalyst, such as a Buchwald G3 or G4 palladacycle with a biaryl phosphine ligand (e.g., SPhos, XPhos).[11][12] These catalysts are often more active at lower temperatures and loadings, minimizing side reactions.

      • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase side reactions. A typical loading for scale-up is between 0.1 and 1 mol %.[13]

  • Potential Cause C: Base and Solvent System.

    • Explanation: The base plays a critical role in the transmetalation step.[14] An inappropriate or weak base can slow down the desired catalytic cycle, giving the undesired homocoupling pathway more time to occur. Aqueous bases are common but can also promote protodeboronation (see below).

    • Solution:

      • Screen Bases: For this substrate, potassium carbonate (K₂CO₃) is a common choice, but potassium phosphate (K₃PO₄) is a stronger, often more effective base that can accelerate the cross-coupling.[11]

      • Solvent Choice: Aprotic polar solvents like dioxane, 2-MeTHF, or DMF, often with a small amount of water, are effective. The choice can influence base solubility and reaction kinetics.

Scenario 3: Incomplete Conversion and Presence of Protodeboronation Byproduct (Benzoic Acid)

Question: The reaction stops at ~70% conversion, and I am isolating benzoic acid as a major byproduct. What is causing this?

Answer: The presence of benzoic acid indicates that your boronic acid is being consumed by a non-productive pathway called protodeboronation.

  • Explanation: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures, extended reaction times, and the presence of aqueous acidic or basic conditions.[15] Electron-rich boronic acids are particularly susceptible.

  • Solution:

    • Lower Reaction Temperature: Use a more active catalyst system (as described in Scenario 2) that allows the reaction to proceed efficiently at a lower temperature (e.g., 50-70 °C instead of 100 °C).

    • Minimize Water: While a small amount of water is often necessary to solubilize the base and facilitate the reaction, excess water can accelerate protodeboronation. Use the minimum amount required or consider an anhydrous system if possible.

    • Change Order of Addition: Add the boronic acid slowly to the heated mixture of the aryl halide, base, and catalyst. This ensures its concentration is low at any given time, favoring the cross-coupling pathway over decomposition.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Rationale for Change
Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (0.1-0.5 mol%)Higher activity, stability, and lower loadings reduce cost and palladium contamination.[12]
Base 2M aq. Na₂CO₃K₃PO₄ (solid)K₃PO₄ is often more effective and using it as a solid minimizes excess water, reducing protodeboronation.[11]
Solvent Dioxane/H₂O (4:1)2-MeTHF / H₂O (10:1)2-MeTHF is a more environmentally friendly and safer solvent than dioxane for large-scale operations.
Addition All at onceSlow addition of boronic acid over 2-4hControls exotherm, minimizes boronic acid decomposition, and improves process safety.[5][8]
Degassing N₂ bubble (20 min)Subsurface N₂ sparge (2-4h)Ensures complete removal of oxygen from the larger solvent volume.

Table 1: Typical Parameter Adjustments for Scaling Suzuki-Miyaura Synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale synthesis: Suzuki-Miyaura or Stille coupling?

A1: For the synthesis of this compound, the Suzuki-Miyaura coupling is overwhelmingly preferred for preclinical and commercial scale-up.

  • Suzuki-Miyaura Coupling: Uses organoboron reagents (boronic acids/esters), which are generally stable, commercially available, and have low toxicity.[16] The boron byproducts are typically inorganic salts that are easily removed during aqueous workup.

  • Stille Coupling: Uses organotin (stannane) reagents. While the reaction can be very effective and tolerant of many functional groups, organotin compounds and their byproducts are highly toxic.[17][18] This presents significant challenges for worker safety and waste disposal, making it prohibitively expensive and hazardous for large-scale API manufacturing.[17]

Q2: Can you explain the catalytic cycle for the Suzuki-Miyaura reaction?

A2: Certainly. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[14][19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br of 5-bromoindole) to form a Pd(II) intermediate. This is often the rate-limiting step.[20]

  • Transmetalation: The organic group from the boronic acid (the 4-carboxyphenyl group) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments (the indole and benzoic acid moieties) are coupled together, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can then begin a new cycle.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)L₂-Ar' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Final Product) reductive_elimination->product aryl_halide Ar-X (5-Bromoindole) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (4-Carboxyphenyl- boronic acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Q3: What are the best practices for purifying this compound at scale?

A3: Purification at scale must be efficient, cost-effective, and capable of removing process-related impurities, especially residual palladium. Column chromatography is generally not viable for multi-kilogram quantities.

  • Workup and Isolation: After the reaction is complete, a typical workup involves quenching the reaction, separating the aqueous and organic layers, and adjusting the pH of the aqueous layer to precipitate the carboxylic acid product.

  • Recrystallization: This is the most common and effective method for purifying solid APIs.[21][22]

    • Solvent Screening: Identify a solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Common choices for benzoic acid derivatives include ethanol/water, acetone/water, or isopropanol.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If impurities are present, you can perform a hot filtration to remove insoluble matter. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Filter and wash the crystals with cold solvent.

  • Palladium Removal: Preclinical specifications require very low levels of residual palladium (<10 ppm).

    • Activated Carbon (Charcoal) Treatment: Adding activated carbon to the hot solution during recrystallization can help adsorb residual palladium and colored impurities.

    • Metal Scavengers: If charcoal is insufficient, specialized metal scavengers (e.g., silica- or polymer-bound thiols) can be stirred with a solution of the product to selectively bind and remove palladium.

  • Drying: The final product must be dried thoroughly under vacuum at an appropriate temperature to remove residual solvents to acceptable levels (per ICH guidelines).

Q4: What is the overall workflow for scaling up this synthesis for preclinical studies?

A4: The workflow is a multi-stage process that moves from initial validation to GMP (Good Manufacturing Practices) production.

Diagram 3: API Scale-Up Workflow

ScaleUp_Workflow lab 1. Lab Scale Route Scouting (mg-g scale) optimization 2. Process Optimization (g-100g scale) - DoE Studies - Parameter Screening lab->optimization kilo 3. Kilo-Lab Scale-Up (100g-1kg scale) - Non-GMP Batches - Safety Assessment optimization->kilo pilot 4. Pilot Plant / Tech Transfer (1kg-50kg scale) - Process Validation - Engineering Controls kilo->pilot gmp 5. GMP Manufacturing (50kg+ scale) - Preclinical Batches - Stringent QC/QA pilot->gmp

Caption: A typical workflow for scaling API synthesis from the lab to manufacturing.

This workflow ensures that the process is well-understood, safe, reproducible, and compliant with regulatory requirements before committing to the expensive and highly controlled environment of GMP manufacturing.[2][6]

References

Validation & Comparative

A Comparative Guide to the Validated HPLC-UV Method for the Quantification of 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-(1H-indol-5-yl)benzoic acid, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind the method development, a detailed breakdown of the validation process in accordance with regulatory standards, and a comparison with alternative analytical techniques.

Introduction to this compound and the Need for a Validated Assay

This compound is a heterocyclic carboxylic acid containing an indole nucleus. The indole ring system is a prevalent scaffold in numerous biologically active compounds, and the benzoic acid moiety provides a handle for further chemical modifications. The purity and concentration of this intermediate directly impact the quality and yield of the final API. Therefore, a robust and reliable analytical method is crucial for its quantification in various stages of drug development, including synthesis monitoring, purity assessment, and stability studies.

A validated analytical method ensures that the results generated are accurate, reproducible, and fit for their intended purpose.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to demonstrate the suitability of the proposed HPLC method.[4][5][6]

The Proposed HPLC-UV Method: A Mechanistic Approach

The selected method is a reverse-phase HPLC (RP-HPLC) method with UV detection. This choice is based on the physicochemical properties of this compound, which possesses both nonpolar (indole and benzene rings) and polar (carboxylic acid and N-H) functionalities, making it amenable to separation on a C18 stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides good retention and separation for the moderately nonpolar analyte.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)Acetonitrile is a common organic modifier in RP-HPLC. The acidic aqueous phase (phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape.[7][8]
Gradient Elution Time (min)% Acetonitrile
030
1580
2080
2230
2530
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Detection Wavelength 275 nmThe indole chromophore exhibits strong UV absorbance around this wavelength, providing good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: A Self-Validating System

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[9][10][11]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of this compound standard.

  • Inject a sample solution containing the analyte and potential impurities or excipients.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure the peak for the intact analyte is well-resolved from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Hypothetical Data:

Concentration (µg/mL)Mean Peak Area
50451000
75674500
100902000
1251128000
1501353000
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.279.899.5
100%100.5101.0100.5
120%119.8120.4100.5
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data:

Precision Level% Relative Standard Deviation (RSD)
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Hypothetical Data:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary chromatographic parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • pH of the mobile phase (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_reporting Reporting dev Method Development protocol Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity protocol->lin acc Accuracy protocol->acc prec Precision protocol->prec lod_loq LOD & LOQ protocol->lod_loq rob Robustness protocol->rob report Validation Report spec->report lin->report acc->report prec->report lod_loq->report rob->report

Caption: Workflow for HPLC Method Validation.

HPLC_Analysis_Workflow sample_prep Sample Preparation hplc_system HPLC System sample_prep->hplc_system Load Sample injection Injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (275 nm) separation->detection data_acq Data Acquisition & Processing detection->data_acq quantification Quantification data_acq->quantification

Caption: HPLC Analysis Workflow.

Comparison with Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the quantification of this compound.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from compounds with similar retention times and UV spectra.Excellent, highly specific due to the monitoring of specific mass transitions.
Sensitivity Moderate (typically µg/mL to high ng/mL).Very high (typically low ng/mL to pg/mL).[12]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Robustness Generally very robust and easy to implement in a QC environment.Can be more susceptible to matrix effects, requiring more complex sample preparation.
Ideal Application Routine quality control, purity assessment, and assay of bulk material.Analysis of low-level impurities, bioanalytical studies in complex matrices (e.g., plasma).

Conclusion

The described RP-HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. The comprehensive validation, following ICH and FDA guidelines, ensures the method is fit for its intended purpose in a regulated pharmaceutical environment. While more sensitive techniques like LC-MS/MS exist, the HPLC-UV method offers a cost-effective and robust solution for routine analysis where high sensitivity is not a primary requirement. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the regulatory context.

References

A Comparative Analysis of VLA-4 Antagonists: Benchmarking 4-(1H-indol-5-yl)benzoic Acid Derivatives Against Clinical and Preclinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: VLA-4 as a Pivotal Target in Inflammatory Disease

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in the inflammatory cascade. Expressed on the surface of leukocytes, including lymphocytes and monocytes, VLA-4 orchestrates their migration from the bloodstream into inflamed tissues by binding to its endothelial ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the pathogenesis of numerous autoimmune and inflammatory disorders, such as multiple sclerosis, Crohn's disease, and asthma. Consequently, the development of antagonists that block the VLA-4/VCAM-1 interaction has been a major focus of therapeutic research.

This guide provides a comparative study of a representative indole-benzoic acid-based VLA-4 antagonist against a panel of other well-characterized VLA-4 inhibitors. While specific public domain data for 4-(1H-indol-5-yl)benzoic acid is limited, we will utilize data for a structurally related and potent benzoic acid derivative, herein referred to as Compound A (4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid), as a proxy to explore the potential of this chemical scaffold. This analysis will encompass in vitro potency, in vivo efficacy, and pharmacokinetic profiles, providing a comprehensive overview for researchers and drug development professionals.

The VLA-4 Signaling Pathway and Mechanism of Antagonism

The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells initiates a signaling cascade that leads to firm adhesion and subsequent transmigration of the leukocyte across the endothelial barrier into the tissue. VLA-4 antagonists, both small molecules and biologics, function by competitively inhibiting this binding, thereby preventing the infiltration of inflammatory cells.

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binding Inflammation Inflammation Antagonist VLA-4 Antagonist (e.g., Compound A) Antagonist->VLA4 Blocks Binding Endothelial_Cell Endothelial_Cell VCAM1->Inflammation Leukocyte Infiltration

Caption: Mechanism of VLA-4 antagonism.

Comparative Analysis of VLA-4 Antagonists

This section compares our representative benzoic acid derivative, Compound A , with other notable VLA-4 antagonists: the clinical-stage small molecules Firategrast and Carotegrast Methyl (AJM300) , the preclinical tool compound BIO5192 , and the approved monoclonal antibody Natalizumab .

In Vitro Potency: Cell Adhesion and Binding Assays

The inhibitory potency of VLA-4 antagonists is typically determined using cell-based adhesion assays or direct binding assays. These assays measure the concentration of the antagonist required to inhibit the interaction between VLA-4 and VCAM-1 by 50% (IC50).

CompoundTypeVLA-4 IC50 (nM)Selectivity
Compound A Small Molecule0.51[1]Not specified
Firategrast Small Molecule198[2]Dual α4β1/α4β7
Carotegrast Methyl (AJM300) Small Molecule (Prodrug)Active Metabolite: 5.8 (α4β1), 1.4 (α4β7)[3]Dual α4β1/α4β7
BIO5192 Small Molecule1.8[4]Selective for α4β1 over α4β7
Natalizumab Monoclonal AntibodyN/A (Biologic)Targets α4 subunit

Analysis: Compound A demonstrates potent VLA-4 antagonism with a sub-nanomolar IC50 value, comparable to the highly potent preclinical tool compound BIO5192.[1][4] This suggests that the indole-benzoic acid scaffold can yield highly effective VLA-4 inhibitors. Firategrast exhibits a significantly higher IC50, while the active metabolite of Carotegrast Methyl shows potent dual inhibition of both α4β1 and α4β7 integrins.[2][3] Natalizumab, being a monoclonal antibody, has a different modality of action and its potency is not typically measured by IC50 in the same manner as small molecules.

In Vivo Efficacy: Preclinical Models of Inflammation

The efficacy of VLA-4 antagonists is evaluated in various animal models of inflammatory diseases. The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a standard for assessing potential therapeutics for multiple sclerosis.

CompoundAnimal ModelDosingKey Efficacy Findings
Compound A Rat Pleurisy Model10 mg/kg, oralPotent inhibition of inflammatory cell infiltration.[1]
Firategrast EAE (Mice)Not specifiedReduced CNS trafficking of lymphocytes.[2]
Carotegrast Methyl (AJM300) Colitis (Mice)0.3-30 mg/kg, oralPrevents development of colitis.[3]
BIO5192 HSPC Mobilization (Mice)Not specified30-fold increase in mobilization of hematopoietic stem and progenitor cells.[5]
Natalizumab EAE (Rats)Not specifiedPrevents EAE development.[6]

Analysis: Compound A has demonstrated in vivo efficacy in a rat model of inflammation, indicating its potential for oral activity.[1] Similarly, Carotegrast Methyl has shown efficacy in a mouse model of colitis.[3] BIO5192 has been extensively used as a tool compound to study the role of VLA-4 in hematopoietic stem cell mobilization.[5] Natalizumab's efficacy in the EAE model was a key preclinical finding that supported its clinical development for multiple sclerosis.[6]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are crucial for its clinical success, determining its absorption, distribution, metabolism, and excretion (ADME).

CompoundOral Bioavailability (Species)Half-life (Species)Key PK Characteristics
Compound A 28% (Mice), 36% (Rats), 55% (Dogs)[1]Not specifiedAcceptable plasma clearance and bioavailability across multiple species.[1]
Firategrast Orally bioavailable[1]~2.5 - 4.5 hours (Human)[1]Short-acting antagonist.[1]
Carotegrast Methyl (AJM300) Orally bioavailable prodrug[7]Not specifiedActive metabolite has higher plasma concentration than the parent drug.[7]
BIO5192 Not specifiedNot specifiedUsed primarily in preclinical in vivo studies.
Natalizumab N/A (IV infusion)~11 days (Human)Long half-life requiring monthly infusions.

Analysis: Compound A exhibits good oral bioavailability in multiple preclinical species, a highly desirable characteristic for a small molecule drug.[1] Firategrast was designed as a short-acting antagonist, which could offer advantages in terms of safety and management of potential side effects.[1] Carotegrast Methyl is a prodrug, a common strategy to improve the oral bioavailability of a drug.[7] Natalizumab's long half-life is a consequence of it being a monoclonal antibody, necessitating infrequent but intravenous administration.

Experimental Protocols

VLA-4/VCAM-1 Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.

Adhesion_Assay cluster_workflow Cell Adhesion Assay Workflow Start Start Step1 Coat plate with VCAM-1 Start->Step1 Step2 Block non-specific binding sites Step1->Step2 Step3 Add VLA-4 expressing cells and test compound Step2->Step3 Step4 Incubate to allow cell adhesion Step3->Step4 Step5 Wash to remove non-adherent cells Step4->Step5 Step6 Quantify adherent cells (e.g., fluorescence) Step5->Step6 End End Step6->End

Caption: Workflow for a VLA-4/VCAM-1 cell adhesion assay.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microplates with a recombinant VCAM-1/Fc chimera protein solution (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plates with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Cell Preparation: Use a cell line that expresses high levels of VLA-4 (e.g., Jurkat T-cells). Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

  • Compound Incubation: Prepare serial dilutions of the test compound (e.g., Compound A) in assay buffer. Add the compound dilutions to the VCAM-1 coated and blocked plate.

  • Cell Adhesion: Add the fluorescently labeled VLA-4 expressing cells to the wells containing the test compound and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no compound) and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

EAE is an animal model of CNS inflammation and demyelination that is widely used to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.

EAE_Model cluster_workflow EAE Model Workflow Start Start Step1 Immunize mice with myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant Start->Step1 Step2 Administer Pertussis Toxin Step1->Step2 Step3 Monitor for clinical signs of EAE (e.g., tail limpness, paralysis) Step2->Step3 Step4 Administer test compound (prophylactic or therapeutic regimen) Step3->Step4 Step5 Score clinical signs daily Step4->Step5 Step6 Histological analysis of CNS tissue for inflammation and demyelination Step5->Step6 End End Step6->End

Caption: Workflow for the induction and evaluation of EAE in mice.

Step-by-Step Methodology:

  • Immunization: Emulsify a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55), in Complete Freund's Adjuvant (CFA).[8] Anesthetize the mice (e.g., C57BL/6) and administer a subcutaneous injection of the MOG/CFA emulsion.[8]

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to enhance the permeability of the blood-brain barrier.

  • Clinical Monitoring: Begin daily monitoring of the mice for clinical signs of EAE, typically starting around day 7-9 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Compound Administration: Administer the test compound (e.g., Compound A) according to the desired regimen. For prophylactic treatment, dosing may begin before or at the time of immunization. For therapeutic treatment, dosing starts after the onset of clinical signs.

  • Data Collection: Record the daily clinical scores for each mouse. Body weight should also be monitored as an indicator of general health.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect CNS tissue (spinal cord and brain) for histological analysis to assess the degree of immune cell infiltration and demyelination.

Conclusion

The comparative analysis reveals that the indole-benzoic acid scaffold, represented by Compound A , holds significant promise for the development of potent, orally bioavailable VLA-4 antagonists. Its sub-nanomolar in vitro potency and favorable pharmacokinetic profile across multiple species position it as a strong candidate for further preclinical development.[1]

In comparison to other small molecule VLA-4 inhibitors, Compound A's potency is superior to that of firategrast and on par with the highly selective tool compound BIO5192.[2][4] Its demonstrated oral efficacy in an in vivo model of inflammation further underscores its potential.[1] While dual α4β1/α4β7 inhibitors like carotegrast methyl may offer a broader mechanism of action for certain inflammatory conditions, the high potency of compounds like Compound A against VLA-4 makes them attractive for diseases where VLA-4 is the primary driver of pathology.

The large biologic, Natalizumab, remains a highly effective therapy for multiple sclerosis, but its intravenous administration and potential for serious side effects highlight the continued need for safe and effective oral small molecule alternatives. The data presented in this guide suggest that indole-benzoic acid derivatives represent a promising class of compounds to meet this need. Further investigation into the selectivity profile and efficacy in models of neurological inflammation are warranted to fully elucidate the therapeutic potential of this chemical series.

References

A Researcher's Guide to the In Vitro Validation of 4-(1H-indol-5-yl)benzoic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the in vitro mechanism of action of the promising small molecule, 4-(1H-indol-5-yl)benzoic acid. While this compound and its derivatives have shown potential in various therapeutic areas, including as inhibitors of steroid 5α-reductases and Aldo-keto reductase 1C3 (AKR1C3), rigorous in vitro validation is a critical step before advancing to further preclinical and clinical development.[1][2] This document offers a comparative analysis of essential experimental workflows, grounded in scientific integrity, to elucidate the precise molecular interactions and cellular consequences of this compound.

Introduction to this compound and its Putative Targets

This compound belongs to a class of indole derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities.[3] Preliminary studies on structurally similar compounds suggest that its mechanism of action could involve the direct inhibition of key enzymes in steroid metabolism, such as AKR1C3, which is implicated in castration-resistant prostate cancer.[2] Another potential target is steroid 5α-reductase, an enzyme involved in benign prostatic hyperplasia.[1] Given these possibilities, a multi-faceted validation approach is imperative.

This guide will focus on a logical, stepwise process to first confirm direct target engagement and then to characterize the downstream cellular effects. We will use the inhibition of AKR1C3 as our primary example to illustrate the experimental protocols, while also discussing how these methods can be adapted to investigate other potential targets.

Experimental Validation Workflow: A Multi-Pillar Approach

To ensure the trustworthiness and reproducibility of your findings, a multi-pronged approach to validation is essential. We will explore three key pillars of in vitro validation: direct target engagement, enzymatic inhibition, and cellular pathway modulation.

Pillar 1: Confirmation of Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[4]

Before delving into functional assays, it is crucial to confirm that this compound physically interacts with its putative target (e.g., AKR1C3) in a cellular context. CETSA provides this direct evidence, reducing the risk of pursuing artifacts from in vitro assays using purified proteins.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line endogenously expressing or overexpressing AKR1C3 (e.g., 22Rv1 for prostate cancer research) to 70-80% confluency.[2]

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.[7]

  • Heat Treatment:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[6]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[8]

    • Determine the protein concentration of the supernatant for each sample.

  • Protein Analysis by Western Blot:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Probe the membrane with a primary antibody specific for AKR1C3, followed by an appropriate HRP-conjugated secondary antibody.[10]

    • Detect the chemiluminescent signal and quantify the band intensities using densitometry software.[10]

  • Data Analysis:

    • Plot the relative amount of soluble AKR1C3 as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct binding to AKR1C3.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat Heat Treatment cluster_lysis Lysis & Separation cluster_analysis Analysis A Plate Cells B Treat with Compound or Vehicle A->B C Harvest & Aliquot Cells B->C D Apply Temperature Gradient C->D E Lyse Cells D->E F Centrifuge to Pellet Aggregates E->F G Collect Supernatant (Soluble Proteins) F->G H Western Blot for Target Protein G->H I Densitometry H->I J Plot Melting Curves I->J

Caption: Hypothesized pathway of AKR1C3 inhibition by this compound.

Alternative Validation Technique: Luciferase Reporter Assay

For mechanisms of action that involve the modulation of transcription factor activity, a luciferase reporter assay is a highly sensitive and quantitative method.

[11][12]##### Rationale for Luciferase Reporter Assays

If this compound is hypothesized to affect the transcriptional activity of a specific pathway (e.g., by inhibiting an upstream regulator), a luciferase reporter assay can directly measure this effect.

[13]##### Experimental Protocol: AR-Responsive Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

      • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

[14]2. Cell Treatment:

  • After transfection, treat the cells with a known AR agonist (e.g., dihydrotestosterone) in the presence or absence of varying concentrations of this compound.

  • Luciferase Activity Measurement:

    • After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

[14][15]4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
  • A dose-dependent decrease in luciferase activity in the presence of this compound would indicate inhibition of AR transcriptional activity, consistent with the upstream inhibition of androgen synthesis by AKR1C3.

Conclusion

The in vitro validation of a small molecule's mechanism of action requires a systematic and multi-faceted approach. By employing a combination of techniques such as CETSA to confirm target engagement, enzyme inhibition assays to quantify potency, and cellular pathway analysis to demonstrate functional consequences, researchers can build a robust and compelling case for the mechanism of action of this compound. This rigorous validation is an indispensable foundation for the continued development of this and other promising therapeutic candidates.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1H-indol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock upon which safety and efficacy are built. For a novel molecule like 4-(1H-indol-5-yl)benzoic acid, a compound of interest with potential therapeutic applications, establishing robust and equivalent analytical methods is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

The narrative that follows is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidances on bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10][11] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind the experimental choices, ensuring a self-validating system of protocols.

The Analyte: this compound

Before delving into the analytical methodologies, a fundamental understanding of the target analyte is paramount. This compound is a bifunctional molecule featuring an indole nucleus linked to a benzoic acid moiety. Its physicochemical properties, such as a molecular weight of approximately 237.25 g/mol and the presence of chromophores in its structure, inform the selection of analytical techniques.[1] The indole and benzoic acid groups suggest significant UV absorbance, making HPLC-UV a viable option. Its molecular weight and potential for ionization make it amenable to mass spectrometry.

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of confirming that two distinct methods yield comparable and reliable results for the same analyte.[12][13] This is crucial when, for instance, a method is transferred between laboratories, or when a high-throughput screening method (like UHPLC-MS) is used to support a more established quality control method (like HPLC-UV). The objective is to demonstrate that any differences in the results are within acceptable and predefined limits.

Below is a diagram illustrating the logical workflow of a typical cross-validation study.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UHPLC-MS) A_dev Method Development A_val Full Validation (ICH Q2) A_dev->A_val A_samples Analysis of QC Samples A_val->A_samples compare Statistical Comparison (e.g., Bland-Altman, %Difference) A_samples->compare B_dev Method Development B_val Full Validation (ICH Q2) B_dev->B_val B_samples Analysis of QC Samples B_val->B_samples B_samples->compare report Cross-Validation Report compare->report

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Comparative Analysis of HPLC-UV and UHPLC-MS Methods

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. Here, we compare a robust and widely accessible HPLC-UV method with a high-sensitivity, high-throughput UHPLC-MS method for the quantification of this compound.

Method Performance Comparison

The following table summarizes the key performance characteristics of the two hypothetical, yet realistic, methods, validated according to ICH Q2(R1) guidelines.[6][9]

Validation ParameterHPLC-UV MethodUHPLC-MS MethodAcceptance Criteria (Typical)
Linearity (r²) 0.99920.9998≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 ng/mLApplication-dependent
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% (or tighter)
Precision (%RSD)
- Repeatability< 1.5%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 1.8%≤ 3%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL-
Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results with minor changes in method parameters
Cross-Validation Data

To perform the cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations were analyzed using both methods. The percentage difference between the mean concentrations obtained by each method was calculated.

QC LevelHPLC-UV (µg/mL)UHPLC-MS (ng/mL)% DifferenceAcceptance Criteria
Low QC3.0530451.5%≤ ±15%
Medium QC49.850100-0.6%≤ ±15%
High QC81.2805000.86%≤ ±15%

The results demonstrate a high degree of concordance between the HPLC-UV and UHPLC-MS methods, with all percentage differences falling well within the pre-established acceptance criterion of ±15%. This provides confidence that the methods can be used interchangeably within their validated ranges.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two analytical techniques.

HPLC-UV Method

This method is designed for robust quantification in a quality control environment. The choice of a C18 column is based on the non-polar nature of the indole ring, while the acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better retention and peak shape. The UV detection wavelength is selected based on the known absorbance maxima of benzoic acid derivatives.[3][14]

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standard of this compound (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in a 50:50 mixture of mobile phase A and B to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample with the 50:50 mobile phase mixture to fall within the linear range of the assay.

UHPLC-MS Method

This method is optimized for high sensitivity and throughput, making it suitable for bioanalytical studies or impurity profiling. The use of a sub-2 µm particle size column allows for faster separations at higher pressures. Mass spectrometric detection provides superior selectivity and sensitivity.

1. Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Reference standard of this compound (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • Quantifier: m/z 236.1 -> 192.1

    • Qualifier: m/z 236.1 -> 164.1

3. Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 10 mL of methanol.

  • Working Standards: Prepare serial dilutions from the stock solution in a 50:50 mixture of mobile phase A and B to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation: Perform a suitable extraction (e.g., protein precipitation or liquid-liquid extraction) for biological matrices, followed by dilution to bring the concentration within the linear range.

The relationship between the key components of each analytical method is visualized in the diagram below.

Analytical_Method_Components cluster_hplc HPLC-UV cluster_uhplc UHPLC-MS hplc_instrument HPLC System hplc_column C18 Column (5 µm) hplc_instrument->hplc_column hplc_mobile_phase Acetonitrile/Water + Formic Acid hplc_column->hplc_mobile_phase hplc_detector UV Detector (254 nm) hplc_mobile_phase->hplc_detector uhplc_instrument UHPLC System uhplc_column C18 Column (1.8 µm) uhplc_instrument->uhplc_column uhplc_mobile_phase Acetonitrile/Water + Formic Acid uhplc_column->uhplc_mobile_phase uhplc_detector Mass Spectrometer (ESI Negative, MRM) uhplc_mobile_phase->uhplc_detector

Caption: Key components of the HPLC-UV and UHPLC-MS analytical methods.

Conclusion

This guide has provided a comprehensive comparison and cross-validation of HPLC-UV and UHPLC-MS methods for the analysis of this compound. Both methods, when properly validated, are shown to be accurate, precise, and reliable for their intended purposes. The successful cross-validation demonstrates their interchangeability, providing flexibility in analytical workflows. The choice between the two will ultimately depend on the specific requirements of the analysis, with HPLC-UV offering robustness for routine QC and UHPLC-MS providing superior sensitivity and throughput for more demanding applications. As with any analytical procedure, adherence to established regulatory guidelines is paramount to ensure data integrity and support successful drug development programs.

References

Efficacy of 4-(1H-indol-1-yl)methyl]benzoic Acid Analogs as AKR1C3 Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and selective inhibitors of key enzymatic drivers of disease progression is paramount. For researchers focused on castration-resistant prostate cancer (CRPC), Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical therapeutic target.[1][2] This guide provides an in-depth comparison of the efficacy of novel 4-({3-[(substituted-phenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid analogs as inhibitors of AKR1C3, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Rationale for Targeting AKR1C3 in Castration-Resistant Prostate Cancer

Androgen receptor (AR) signaling is a primary driver of prostate cancer progression. While androgen deprivation therapy (ADT) is the standard of care, many patients develop CRPC, a lethal form of the disease characterized by the reactivation of the androgen axis.[1][3] One of the key mechanisms behind this reactivation is the intratumoral biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT).[2][4]

AKR1C3 plays a pivotal role in this process by catalyzing the conversion of weaker androgen precursors, like androstenedione (AD) and 5α-androstanedione, to the potent AR ligands testosterone and DHT, respectively.[3] Notably, AKR1C3 is often upregulated in CRPC and has been implicated in resistance to therapies like abiraterone.[2][3] Therefore, the development of potent and selective AKR1C3 inhibitors represents a promising therapeutic strategy to overcome resistance and suppress AR signaling in advanced prostate cancer.

The following diagram illustrates the central role of AKR1C3 in the androgen biosynthesis pathway leading to AR activation in CRPC.

AKR1C3_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Prostate Cancer Cell cluster_Nucleus Nucleus Androgen_Precursors Androgen Precursors (e.g., DHEA, Androstenedione) Androstenedione Androstenedione (AD) Androgen_Precursors->Androstenedione Uptake Testosterone Testosterone (T) Androstenedione->Testosterone Reduction AKR1C3 AKR1C3 Androstenedione->AKR1C3 DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_Active Activated AR AR->AR_Active Ligand Binding ARE Androgen Response Elements (AREs) AR_Active->ARE Translocation & Binding AKR1C3->Testosterone Inhibitor 4-(1H-indol-1-yl)methyl]benzoic acid analogs Inhibitor->AKR1C3 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression

Figure 1: AKR1C3 Signaling Pathway in CRPC.

Comparative Efficacy of 4-({3-[(substituted-phenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic Acid Analogs

A recent study explored a series of novel indole derivatives containing a benzoic acid group as potential AKR1C3 inhibitors.[3] The core structure, 4-({3-[(phenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, was systematically modified to investigate the structure-activity relationship (SAR). The efficacy of these analogs was evaluated through both enzymatic inhibition assays against recombinant human AKR1C3 and cell-based cytotoxicity assays using the 22Rv1 human prostate cancer cell line, which is known to express AKR1C3.

The key findings from this comparative analysis are summarized in the table below.

Compound IDR (Substitution on Phenylsulfanyl Ring)AKR1C3 IC50 (µM)22Rv1 Cell Proliferation IC50 (µM)
3a H1.1511.24
3b 4-F0.8910.11
3c 4-Cl0.769.87
3d 4-Br0.688.52
3e 3,4,5-trimethoxy0.26 6.37
3f 4-methoxy0.9310.58
3g 4-methyl1.0210.93
3h 4-t-butyl1.2112.33
3i 2,4-difluoro0.819.95
3j 2,4-dichloro0.719.54

Data sourced from: Chem Biodivers. 2020 Dec;17(12):e2000519.[3]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR insights:

  • Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) at the 4-position of the phenylsulfanyl ring (compounds 3b-3d ) resulted in a modest increase in both enzymatic and cellular activity compared to the unsubstituted analog 3a . This suggests that electron-withdrawing groups at this position may be favorable for binding to the active site of AKR1C3.

  • Methoxy Substitution: The most significant enhancement in potency was observed with the 3,4,5-trimethoxy substituted analog, 3e . This compound exhibited a nearly five-fold increase in AKR1C3 inhibitory activity and a two-fold improvement in cytotoxicity against 22Rv1 cells compared to the parent compound 3a . This highlights the importance of these methoxy groups for optimal interaction with the enzyme. In contrast, a single methoxy group at the 4-position (3f ) did not significantly improve activity.

  • Alkyl Substitution: The addition of alkyl groups at the 4-position (3g and 3h ) did not lead to an improvement in activity, suggesting that bulky hydrophobic groups at this position may not be well-tolerated.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays used to evaluate the efficacy of these AKR1C3 inhibitors.

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of AKR1C3.

AKR1C3_Enzyme_Assay_Workflow cluster_Preparation Reagent Preparation cluster_Assay Assay Procedure (96-well plate) cluster_Analysis Data Analysis Reagents Prepare stock solutions: - Recombinant Human AKR1C3 - NADPH (cofactor) - Substrate (e.g., S-tetralol) - Test Compounds (serial dilutions) Add_Enzyme Add AKR1C3 enzyme to wells Reagents->Add_Enzyme Add_Inhibitor Add serially diluted test compounds Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction by adding NADPH and substrate Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor decrease in NADPH absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate reaction rates Monitor_Absorbance->Calculate_Rate Plot_Data Plot % inhibition vs. compound concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50

Figure 2: Workflow for AKR1C3 Enzyme Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1C3 enzyme in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the cofactor NADPH in the same buffer.

    • Prepare a stock solution of a suitable substrate, such as S-tetralol.[5]

    • Prepare serial dilutions of the test compounds in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate and NADPH to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+, using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

22Rv1 Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line.

Cell_Proliferation_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Compound Treatment cluster_MTT_Assay MTT Assay cluster_Analysis Data Analysis Seed_Cells Seed 22Rv1 cells in a 96-well plate and allow to adhere overnight Add_Compounds Treat cells with serial dilutions of test compounds Seed_Cells->Add_Compounds Incubate Incubate for a specified duration (e.g., 72 hours) at 37°C, 5% CO2 Add_Compounds->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance Calculate_Viability Calculate % cell viability relative to control Measure_Absorbance->Calculate_Viability Plot_Data Plot % viability vs. compound concentration Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50

Figure 3: Workflow for 22Rv1 Cell Proliferation (MTT) Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture 22Rv1 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin).[6]

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for a defined period, typically 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 4-({3-[(substituted-phenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid scaffold represents a promising starting point for the development of novel AKR1C3 inhibitors. The comparative data presented herein clearly indicates that specific substitutions on the phenylsulfanyl ring can significantly enhance inhibitory potency. The 3,4,5-trimethoxy analog (3e ) stands out as a lead compound worthy of further investigation, with sub-micromolar activity against the AKR1C3 enzyme and potent anti-proliferative effects in a relevant prostate cancer cell line.[3]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. Additionally, evaluating the selectivity of these analogs against other AKR1C isoforms is critical to minimize off-target effects.[1] Ultimately, in vivo studies in relevant animal models of CRPC will be necessary to validate the therapeutic potential of this promising class of inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of Indolyl and Indazolyl-Benzoic Acid Derivatives as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders, including chronic pain, anxiety, and neurodegenerative diseases.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated levels of AEA, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of FAAH inhibitors: indolyl and indazolyl-benzoic acid derivatives. While specific SAR data for 4-(1H-indol-5-yl)benzoic acid derivatives is limited in publicly available literature, this guide will draw upon data from structurally related analogs to provide a comprehensive overview of the key determinants of inhibitory activity against FAAH.

The Core Pharmacophore: A Foundation for Potent Inhibition

The general pharmacophore for this class of FAAH inhibitors consists of a central benzoic acid moiety linked to a heterocyclic ring system, typically an indole or an indazole. This core structure provides the essential framework for interaction with the active site of the FAAH enzyme. The carboxylic acid group is a critical feature, often engaging in hydrogen bonding interactions with key residues in the enzyme's catalytic domain.[4] The heterocyclic portion of the molecule plays a crucial role in establishing hydrophobic and van der Waals interactions within the enzyme's binding pocket.[5][6]

graph "Core_Pharmacophore" { layout=neato; node [shape=plaintext]; "Core" [label=""]; "Benzoic_Acid" [label="Benzoic Acid\nMoiety", pos="0,0!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Indole_Indazole" [label="Indole or Indazole\nRing System", pos="3,0!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Linker" [label="Linker", pos="1.5,0.5!", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Benzoic_Acid" -- "Indole_Indazole" [label=""]; }

Caption: Core pharmacophore of indolyl/indazolyl-benzoic acid FAAH inhibitors.

Structure-Activity Relationship: Key Insights and Comparisons

Systematic modifications of the core pharmacophore have revealed several key structural features that govern the potency and selectivity of these compounds as FAAH inhibitors. The following sections provide a comparative analysis of these structural modifications, supported by experimental data from various studies.

The Significance of the Heterocyclic Ring System

The nature of the heterocyclic ring system is a primary determinant of inhibitory activity. Both indole and indazole rings have been shown to be effective scaffolds for FAAH inhibition, with subtle differences in their substitution patterns leading to significant variations in potency.

  • Indole vs. Indazole: While both ring systems can yield potent inhibitors, the specific substitution on the indole or indazole ring is more critical than the choice between the two.

  • Substitution on the Heterocycle: The position and nature of substituents on the indole or indazole ring profoundly impact activity. For instance, substitutions at the 3-position of the indole ring have been explored, with various groups influencing binding affinity.

The Role of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is not merely a passive anchor. Its substitution pattern can fine-tune the electronic and steric properties of the inhibitor, thereby influencing its interaction with the FAAH active site.

  • Carboxylic Acid Position: The para-position of the carboxylic acid relative to the heterocyclic linkage is generally favored for optimal activity.

  • Substituents on the Benzoic Acid Ring: The introduction of small, electron-withdrawing or electron-donating groups on the benzoic acid ring can modulate potency. However, bulky substituents are often detrimental to activity.

The Impact of the Linker

In some analogs, a linker atom or group connects the heterocyclic ring to the benzoic acid. The nature and length of this linker can affect the overall conformation of the molecule and its fit within the binding pocket.

Comparative Inhibitory Activity Data

The following table summarizes the in vitro FAAH inhibitory activities (IC50 values) of a series of indolyl and indazolyl-benzoic acid derivatives and related analogs. This data provides a quantitative basis for comparing the effects of different structural modifications.

Compound IDHeterocyclic CoreR1 (on Heterocycle)R2 (on Benzoic Acid)LinkerhFAAH IC50 (nM)[2][7]
1 IndoleHHDirect510
2 IndazoleHHDirectNot Reported
3 BenzothiazoleHHAmide7
4 4-Phenylthiazolep-tolylHAmide9.8
5 BenzothiazoleHo-F, p-FAmideLow nM
6o 4-Phenylthiazolep-NO2-PhHAmide9.8

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

Experimental Protocols: A Guide to Assessing FAAH Inhibition

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a fluorometric FAAH inhibition assay, a commonly used method for determining the potency of FAAH inhibitors.

Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA). The cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

  • Recombinant human FAAH (hFAAH)

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • AAMCA substrate

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of test compounds and the positive control in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound or vehicle (DMSO)

      • hFAAH enzyme solution

    • Include wells for "no enzyme" controls (assay buffer and substrate only) and "no inhibitor" controls (enzyme, substrate, and vehicle).

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the test compounds to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Start" [label="Start"]; "Compound_Prep" [label="Compound Preparation\n(Serial Dilutions)"]; "Assay_Setup" [label="Assay Setup\n(Enzyme, Buffer, Compound)"]; "Pre_incubation" [label="Pre-incubation\n(37°C, 15 min)"]; "Reaction_Initiation" [label="Reaction Initiation\n(Add Substrate)"]; "Fluorescence_Measurement" [label="Fluorescence Measurement\n(Kinetic Read)"]; "Data_Analysis" [label="Data Analysis\n(IC50 Determination)"]; "End" [label="End"];

"Start" -> "Compound_Prep" -> "Assay_Setup" -> "Pre_incubation" -> "Reaction_Initiation" -> "Fluorescence_Measurement" -> "Data_Analysis" -> "End"; }

Caption: Experimental workflow for the fluorometric FAAH inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of indolyl and indazolyl-benzoic acid derivatives as FAAH inhibitors is a promising area of research for the development of novel therapeutics. The core pharmacophore provides a versatile platform for optimization, with the heterocyclic ring system, the benzoic acid moiety, and the linker all playing crucial roles in determining inhibitory potency. While more specific data on this compound derivatives is needed, the insights gained from related analogs provide a strong foundation for the rational design of next-generation FAAH inhibitors. Future studies should focus on synthesizing and evaluating a focused library of these compounds to further elucidate the SAR and to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Benchmarking 4-(1H-indol-5-yl)benzoic Acid: A Comparative Analysis Against Established FAAH and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1] 4-(1H-indol-5-yl)benzoic acid, a synthetic indole derivative, represents a molecule of significant interest for the development of novel therapeutic agents due to the diverse biological activities associated with its structural class, including anti-inflammatory, antiviral, and anticancer properties.[1] This guide provides an in-depth comparative analysis of this compound against well-characterized inhibitors of two key enzymes implicated in pain and inflammation: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2).

This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of novel compounds by benchmarking their performance against established pharmacological agents. We will delve into the mechanistic rationale for selecting these targets, provide detailed experimental protocols for robust in vitro assessment, and present a clear comparison of inhibitory activities.

The Rationale for Target Selection: FAAH and COX-2

The selection of FAAH and COX-2 as benchmark targets is underpinned by their central roles in distinct but interconnected inflammatory and pain signaling pathways.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[2][3] Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] This makes FAAH a compelling target for the development of novel therapeutics for a range of neurological and inflammatory disorders.[2][5]

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[6][7][8] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation.[6][9] Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11][12]

The following diagram illustrates the distinct yet convergent roles of FAAH and COX-2 in modulating pain and inflammation pathways.

Figure 1: Simplified signaling pathways of FAAH and COX-2.

Benchmarking Against Known Inhibitors: A Comparative Framework

To objectively assess the inhibitory potential of this compound, it is essential to compare its performance against well-established inhibitors of FAAH and COX-2. For this guide, we have selected URB597 as the benchmark for FAAH and Celecoxib for COX-2, both of which are widely characterized in the scientific literature.

Target EnzymeBenchmark InhibitorKnown IC50 Value
FAAH URB597 (KDS-4103)~4.6 nM[13]
COX-2 Celecoxib~0.45 µM[14]

Table 1: Selected Benchmark Inhibitors and their Reported Potency

Experimental Protocols for In Vitro Inhibition Assays

The following sections provide detailed, step-by-step methodologies for determining the inhibitory activity of this compound against FAAH and COX-2. These protocols are designed to be self-validating by including appropriate controls and are based on established, commercially available assay kits.

FAAH Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2][15]

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)[15][16][17]

  • Test Compound: this compound

  • Benchmark Inhibitor: URB597

  • 96-well white opaque microplate

  • Fluorescence plate reader

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare serial dilutions of This compound and URB597 C Add assay buffer, FAAH enzyme, and test/benchmark compound to wells A->C B Dilute recombinant FAAH enzyme in assay buffer B->C D Include controls: 100% activity (no inhibitor) Background (no enzyme) E Pre-incubate plate F Initiate reaction by adding FAAH substrate E->F G Incubate at 37°C F->G H Measure fluorescence kinetically (Ex/Em = 340-360/450-465 nm) G->H I Calculate percentage inhibition H->I J Plot % inhibition vs. log[inhibitor] I->J K Determine IC50 value J->K

Figure 2: Workflow for the FAAH Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound and the benchmark inhibitor (URB597) in the appropriate solvent (e.g., DMSO). Further dilute to the desired final concentrations in FAAH Assay Buffer. Thaw the recombinant FAAH enzyme on ice and dilute to the working concentration in FAAH Assay Buffer.[2]

  • Assay Plate Setup: In a 96-well white opaque plate, add the following to the respective wells:

    • Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound or benchmark inhibitor at various concentrations.[15]

    • 100% Initial Activity Control: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[15]

    • Background Control: 180 µL of FAAH Assay Buffer and 10 µL of solvent.[15]

  • Pre-incubation: For irreversible or time-dependent inhibitors, a pre-incubation step is crucial.[2] Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor before adding the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[2]

  • Signal Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically for 30-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[15]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from the readings of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.

Materials:

  • Recombinant human COX-2

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test Compound: this compound

  • Benchmark Inhibitor: Celecoxib

  • 96-well white opaque microplate

  • Fluorescence plate reader

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare serial dilutions of This compound and Celecoxib C Add test/benchmark compound to respective wells A->C B Prepare Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor D Add Reaction Mix to all wells B->D C->D E Add diluted COX-2 enzyme to all wells except background D->E F Pre-incubate plate E->F G Initiate reaction by adding Arachidonic Acid F->G H Measure fluorescence kinetically (Ex/Em = 535/587 nm) G->H I Calculate the rate of reaction H->I J Determine percentage inhibition I->J K Calculate IC50 value J->K

Figure 3: Workflow for the COX-2 Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound and the benchmark inhibitor (Celecoxib) in a suitable solvent (e.g., DMSO).[14] Reconstitute the human recombinant COX-2 enzyme according to the supplier's instructions. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup: In a 96-well white opaque plate, perform the following additions:

    • Screening Wells: Add 10 µL of the diluted test inhibitor or benchmark inhibitor.

    • Enzyme Control (100% Activity): Add 10 µL of the assay buffer.

    • Inhibitor Control: Add a known concentration of Celecoxib.

  • Reaction Mix Addition: Add 80 µL of the prepared Reaction Mix to each well.[14]

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.[14]

  • Signal Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[14]

  • Data Analysis:

    • Choose two time points in the linear range of the reaction and determine the change in fluorescence.

    • Calculate the percentage of inhibition for each concentration of the test compound and benchmark inhibitor relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Interpreting the Results and Future Directions

The IC50 values obtained for this compound against both FAAH and COX-2 should be directly compared to those of the benchmark inhibitors, URB597 and Celecoxib, respectively. A lower IC50 value indicates greater potency.

Should this compound exhibit significant inhibitory activity against either or both enzymes, further investigations would be warranted. These could include selectivity profiling against other related enzymes (e.g., FAAH-2, COX-1), determination of the mechanism of inhibition (e.g., reversible, irreversible, competitive), and progression to cell-based and in vivo models of pain and inflammation.

This comparative guide provides a robust framework for the initial characterization of this compound. By benchmarking against well-established inhibitors and employing validated experimental protocols, researchers can generate reliable and reproducible data to guide future drug discovery and development efforts.

References

A Head-to-Head Comparison of Synthetic Routes for 4-(1H-indol-5-yl)benzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a privileged position due to their prevalence in biologically active molecules. The compound 4-(1H-indol-5-yl)benzoic acid is a key building block in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this valuable compound: the modern palladium-catalyzed Suzuki-Miyaura coupling and the classic Fischer indole synthesis. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs, balancing factors such as efficiency, scalability, and substrate availability.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring a benzoic acid moiety attached to the 5-position of an indole ring. This structural motif is of significant interest in drug discovery, with related compounds demonstrating a wide range of pharmacological activities. Its synthesis is therefore a critical step in the development of new therapeutics. The choice of synthetic route can have profound implications on the overall efficiency and cost-effectiveness of a research program.

Route 1: The Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate is a highly effective method for constructing biaryl systems like this compound.

Overall Strategy

The most direct Suzuki-Miyaura approach involves the coupling of a 5-haloindole with a boronic acid derivative of benzoic acid, or vice versa. A common variant of this strategy employs ester-protected starting materials to enhance solubility and simplify purification, followed by a final hydrolysis step to yield the target carboxylic acid.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

The following two-step protocol is a representative example of the Suzuki-Miyaura route.

Step 1: Synthesis of Methyl 4-(1H-indol-5-yl)benzoate

To a solution of 5-bromoindole (1.0 g, 5.1 mmol) and methyl 4-(dihydroxyboranyl)benzoate (1.0 g, 5.6 mmol) in a suitable solvent such as a mixture of dimethoxyethane and water (e.g., 4:1 v/v, 25 mL) is added a base, typically sodium carbonate (1.6 g, 15.3 mmol). The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.21 g, 0.255 mmol), is then added, and the reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere for 12-16 hours.[2] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 4-(1H-indol-5-yl)benzoate.

Step 2: Hydrolysis to this compound

The methyl 4-(1H-indol-5-yl)benzoate from the previous step is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is diluted with water and washed with a nonpolar solvent like diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromoindole) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid derivative, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Analysis of the Suzuki-Miyaura Route
FeatureAssessment
Overall Yield Generally good to excellent (typically 60-85% over two steps).
Number of Steps Typically 2-3 steps, including preparation of starting materials.
Scalability Readily scalable, with established procedures for large-scale production.
Reagent Cost & Availability Palladium catalysts can be expensive, though catalyst loading is low. Boronic acids and haloindoles are generally commercially available or readily synthesized.
Reaction Conditions Relatively mild, though requires inert atmosphere and heating.
Purification Often requires chromatographic purification of the intermediate ester. The final acid product is typically purified by precipitation/crystallization.
Functional Group Tolerance Excellent, a key advantage of this method.

Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and powerful method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[3] This route builds the indole core itself, offering a different strategic approach compared to the cross-coupling method.

Overall Strategy

In this approach, a substituted phenylhydrazine is reacted with a keto-acid or a precursor thereof. The key is the selection of starting materials that will ultimately yield the desired 5-substituted indole with a benzoic acid moiety at the 4-position of the original phenyl group. A plausible route involves the reaction of (4-carboxyphenyl)hydrazine with a suitable ketone, such as levulinic acid, followed by cyclization and subsequent oxidation/aromatization if necessary.

Caption: A potential workflow for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol

A representative, multi-step protocol based on the principles of the Fischer indole synthesis is outlined below.

Step 1: Hydrazone Formation

(4-Carboxyphenyl)hydrazine hydrochloride (1.0 g, 5.3 mmol) is dissolved in a mixture of ethanol and water. A suitable ketone, for instance, a protected form of a γ-ketoaldehyde or a precursor that can lead to the desired substitution pattern, is added. The mixture is stirred, often with gentle heating, for 1-2 hours to form the corresponding phenylhydrazone. The product may precipitate upon cooling and can be isolated by filtration.

Step 2: Fischer Indolization

The isolated phenylhydrazone is mixed with an acid catalyst. A variety of acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[4] The mixture is heated, often to temperatures exceeding 100 °C, for several hours. The reaction is then quenched by carefully pouring it onto ice-water. The resulting solid is collected by filtration, washed thoroughly with water to remove the acid, and dried. This step directly forms the indole ring.

Step 3: Final Modifications and Hydrolysis (if necessary)

Depending on the specific ketone used in Step 1, the product from the cyclization may require further chemical modification (e.g., decarboxylation, oxidation) to arrive at the final substitution pattern. If an ester was used to protect the carboxylic acid, a final hydrolysis step, similar to that described in the Suzuki-Miyaura route, is required to yield this compound.

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a classic example of a rearrangement reaction:

  • Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine and the ketone to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a type of Claisen rearrangement), which is the key C-C bond-forming step.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a cyclic aminal.

  • Elimination: The final step is the acid-catalyzed elimination of ammonia to generate the stable aromatic indole ring.[3]

Analysis of the Fischer Indole Synthesis Route
FeatureAssessment
Overall Yield Can be variable, often moderate (30-60% over multiple steps), and highly dependent on the specific substrates and reaction conditions.
Number of Steps Often involves more steps than the Suzuki route, especially if the starting materials are not readily available or if subsequent modifications are needed.
Scalability Can be challenging to scale up due to the use of strong acids and high temperatures, which can lead to side reactions and purification difficulties.
Reagent Cost & Availability Generally uses inexpensive, classical reagents (strong acids, simple carbonyls). Substituted hydrazines may need to be synthesized.
Reaction Conditions Often harsh, requiring strong acids and high temperatures.
Purification Can be challenging due to the potential for side products and charring under the harsh reaction conditions.
Functional Group Tolerance Limited due to the strongly acidic conditions.

Head-to-Head Comparison Summary

ParameterSuzuki-Miyaura CouplingFischer Indole Synthesis
Strategy C-C bond formation on pre-existing ringsConstruction of the indole ring
Key Reaction Pd-catalyzed cross-couplingAcid-catalyzed cyclization/rearrangement
Overall Yield Good to ExcellentModerate to Good
Versatility High, due to wide availability of coupling partnersModerate, dependent on availability of substituted hydrazines and carbonyls
Conditions Mild, requires inert atmosphereHarsh (strong acid, high temperature)
Functional Group Tolerance ExcellentPoor to Moderate
Scalability Generally straightforwardCan be challenging
Cost Higher reagent cost (catalyst)Lower reagent cost
Ideal Application Late-stage functionalization, synthesis of analogs with diverse functional groups.Large-scale synthesis where cost is a primary driver and functional group tolerance is not critical.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Fischer indole synthesis represent viable pathways to this compound, each with a distinct set of advantages and disadvantages.

The Suzuki-Miyaura coupling stands out as the more modern, versatile, and often higher-yielding approach. Its exceptional functional group tolerance makes it particularly well-suited for medicinal chemistry applications where the synthesis of a library of analogs with diverse functionalities is often required. While the cost of the palladium catalyst is a consideration, the high efficiency and mild reaction conditions often justify the expense, especially in a research and development setting.

The Fischer indole synthesis , on the other hand, is a classic, cost-effective method that can be advantageous when the required starting materials are readily available and inexpensive. However, the harsh reaction conditions limit its functional group tolerance and can present challenges in terms of purification and scalability. This route is often favored in academic settings for its pedagogical value or in industrial settings for the large-scale production of specific, simple indoles where the process has been highly optimized.

For researchers in drug discovery and development, the Suzuki-Miyaura route is generally the recommended strategy for the synthesis of this compound and its derivatives. Its reliability, predictability, and compatibility with a wide range of functional groups provide a significant strategic advantage in the rapid exploration of chemical space.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-(1H-indol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(1H-indol-5-yl)benzoic acid. As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon established principles of chemical safety, extrapolating from the known hazards of its core structural motifs—indole and benzoic acid—and grounded in the regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This protocol is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste with the highest degree of safety and compliance.

Part 1: Hazard Characterization and Risk Assessment

The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. This compound is a bifunctional molecule containing both an indole nucleus and a benzoic acid group. Lacking specific toxicological data for this exact compound, we must infer its hazard profile from these well-characterized components.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5] They are also recognized as being harmful to aquatic life.[6]

  • Indole Moiety : The indole ring system is present in many biologically active compounds. Pure indole is classified as toxic and is noted for its high toxicity to aquatic organisms.[7]

Presumptive Hazard Assessment: Based on this analysis, this compound must be treated as a hazardous waste . The logical assumption is that it possesses, at a minimum, the following hazards:

  • Skin and eye irritant.

  • Potential for organ toxicity with repeated exposure.

  • Harmful to aquatic life.

This assessment dictates that under no circumstances should this chemical or its containers be disposed of in standard trash or via sink disposal.[8]

Data Summary: Presumptive Hazard Profile
ParameterInferred Characteristic / DataSupporting Source
Physical State SolidN/A (Typical for this class of compound)
GHS Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs through prolonged exposure.H402/H412: Harmful to aquatic life.[1][7]
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye Contact, Ingestion.[3][5]
Incompatible Materials Strong oxidizing agents, Strong bases.[2][9]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[2]

Part 2: Mandatory Personal Protective Equipment (PPE)

A proactive safety culture begins with rigorous adherence to PPE protocols. The risk of exposure during handling and waste consolidation necessitates the following equipment to be worn at all times.

  • Eye Protection : Tightly fitting chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[10]

  • Hand Protection : Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs.[10][11]

  • Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure closed-toe shoes are worn.[10][11]

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill clean-up or weighing), all handling must be performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled in a manner that is safe, compliant, and self-validating.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of preventing dangerous chemical reactions and ensuring compliant disposal.

  • Classification : All waste containing this compound must be classified as hazardous chemical waste .[11][12] This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, filter paper, weighing boats).

    • Contaminated PPE (e.g., gloves).

  • Segregation : Collect this waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents or bases, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10][13]

Step 2: Waste Container Management

The integrity of the waste container is critical for safe storage and transport.

  • Container Selection : Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with no cracks or leaks.[14] The container must have a secure, tightly-fitting lid.

  • Labeling : The container must be labeled immediately upon the first addition of waste. The label must comply with EPA and OSHA regulations and include:

    • The words "HAZARDOUS WASTE ".[12][13]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • A clear statement of the associated hazards (e.g., "Irritant," "Aquatic Toxin").[13]

    • The date the first waste was added (accumulation start date).

Step 3: Waste Accumulation and Storage

Waste must be stored in a designated and controlled area pending pickup by disposal professionals.

  • Satellite Accumulation Area (SAA) : Laboratories that generate hazardous waste must establish an SAA.[8] This is a designated location at or near the point of generation.

  • Storage Conditions :

    • The waste container must be kept closed at all times except when actively adding waste.[8][14]

    • Store the container in a well-ventilated area, away from ignition sources and incompatible materials.

    • Ensure the container is within a secondary containment bin to manage potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[8]

Step 4: Final Disposal

The final step must be handled by trained and licensed professionals.

  • Professional Disposal : Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][15] These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12]

  • Documentation : Maintain accurate and up-to-date records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and inspections.[15]

Part 4: Emergency Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if significant dust is generated.

  • Control and Ventilate : Eliminate all ignition sources. Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Don PPE : Before attempting any clean-up, don the full PPE detailed in Part 2.

  • Contain Spill :

    • For Solid Spills : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Moisten the material slightly with water to prevent dust from becoming airborne.[9] Carefully sweep or scoop the mixture into the designated hazardous waste container.

    • For Liquid Spills : Cover the spill with an appropriate absorbent material. Once absorbed, carefully scoop the material into the hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Waste Generation (e.g., unused chemical, contaminated labware) assess Assess Hazards: - Skin/Eye Irritant - Aquatic Toxin - Treat as Hazardous Waste start->assess ppe Don Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe segregate Segregate Waste: Collect in a dedicated, compatible container. ppe->segregate label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date segregate->label_container store Store in Satellite Accumulation Area (SAA): - Keep container closed - Use secondary containment label_container->store contact_ehs Contact EHS or Licensed Waste Broker for pickup. store->contact_ehs document Document Waste Disposal (Maintain Records) contact_ehs->document end Compliant Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.